molecular formula C14H8Br2Cl2 B1330678 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene CAS No. 21655-73-2

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Cat. No.: B1330678
CAS No.: 21655-73-2
M. Wt: 406.9 g/mol
InChI Key: XYMOLSVHRUAQPB-UHFFFAOYSA-N
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Description

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is a useful research compound. Its molecular formula is C14H8Br2Cl2 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2Cl2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMOLSVHRUAQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00323387
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21655-73-2
Record name NSC403874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00323387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene: Technical Profile & Synthesis Guide

[1]

Executive Summary

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2), often abbreviated as p,p'-Dibromo-DDE , is a halogenated olefin and a structural analog of the persistent organic pollutant DDE (dichlorodiphenyldichloroethylene).[1][2] While its chlorinated counterpart (DDE) is a notorious metabolite of DDT, the dibromo analog serves a critical role in environmental science as an analytical surrogate and internal standard for tracking organohalogen contamination.

This guide details the physicochemical properties, synthesis logic, and mechanistic pathways of p,p'-Dibromo-DDE, designed for researchers in environmental toxicology, analytical chemistry, and organic synthesis.

Part 1: Chemical Identity & Physicochemical Properties[2]

Core Identifiers
ParameterDetail
CAS Number 21655-73-2
IUPAC Name 1,1'-(2,2-Dichloroethene-1,1-diyl)bis(4-bromobenzene)
Common Synonyms p,p'-Dibromo-DDE; 4,4'-Dibromo-DDE; 2,2-Bis(4-bromophenyl)-1,1-dichloroethylene
Molecular Formula C₁₄H₈Br₂Cl₂
Molecular Weight 406.93 g/mol
SMILES ClC(Cl)=C(C1=CC=C(Br)C=C1)C2=CC=C(Br)C=C2
Physical Characteristics[5][6][7][8]
  • Appearance: Colorless, needle-like crystals.[3]

  • Solubility: Highly lipophilic; practically insoluble in water (< 0.1 mg/L). Soluble in dichloromethane, acetone, hexane, and benzene.

  • Stability: Resistant to oxidation and hydrolysis under neutral conditions; susceptible to photodegradation under intense UV exposure (de-bromination).

Part 2: Synthesis & Experimental Protocol

The synthesis of p,p'-Dibromo-DDE follows a classic two-stage organic workflow: Baeyer Condensation followed by Dehydrochlorination . This route is preferred for its high atom economy and specificity for the para isomer.

Stage 1: Precursor Formation (Baeyer Condensation)

The first step involves the acid-catalyzed condensation of bromobenzene with chloral hydrate to form the saturated intermediate, p,p'-Dibromo-DDT (1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane).

  • Reagents: Bromobenzene (2.2 eq), Chloral Hydrate (1.0 eq), Fuming Sulfuric Acid (H₂SO₄ + 20% SO₃).

  • Conditions: < 10°C, vigorous stirring, 4–6 hours.

Protocol:

  • Chill 50 mL of fuming sulfuric acid to 0°C in a jacketed reactor.

  • Dissolve 0.1 mol of chloral hydrate in the acid.

  • Slowly add 0.22 mol of bromobenzene dropwise, maintaining internal temperature below 10°C to prevent sulfonation byproducts.

  • Stir vigorously for 4 hours. The mixture will become viscous.

  • Pour the reaction mixture over 500g of crushed ice to precipitate the crude p,p'-Dibromo-DDT.

  • Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

Stage 2: Dehydrochlorination (Elimination)

The trichloromethyl group is unstable in the presence of strong base, undergoing E2 elimination to form the dichloro-olefin (the target compound).

  • Reagents: p,p'-Dibromo-DDT (Intermediate), Potassium Hydroxide (KOH), Ethanol (95%).

  • Conditions: Reflux, 2–3 hours.

Protocol:

  • Dissolve 10g of recrystallized p,p'-Dibromo-DDT in 50 mL of 95% ethanol.

  • Add 2.0g of KOH pellets.

  • Heat the mixture to reflux (approx. 78°C) for 2 hours. The reaction is driven by the formation of the conjugated double bond system.

  • Cool the solution to room temperature. The product, p,p'-Dibromo-DDE, will crystallize out of the solution.

  • Filter the crystals and wash with cold 50% ethanol/water.

  • Purification: Recrystallize from hexane to obtain analytical-grade needles.

Part 3: Mechanistic Pathways

The transformation relies on two distinct mechanistic behaviors: Electrophilic Aromatic Substitution (EAS) and E2 Elimination .

Pathway Visualization

The following diagram illustrates the reaction flow and electronic transitions governing the synthesis.

SynthesisPathReactantsReactants(Chloral + Bromobenzene)CarbocationIntermediate(Electrophilic Attack)Reactants->CarbocationH2SO4 Activation(-H2O)PrecursorPrecursor(p,p'-Dibromo-DDT)Carbocation->Precursor2x EAS(-H+)TransitionTransition State(E2 Elimination)Precursor->TransitionKOH/EtOH(Base Attack)ProductTarget Product(p,p'-Dibromo-DDE)Transition->Product-HCl(Double Bond Formation)

Caption: Sequential pathway from condensation of chloral/bromobenzene to the base-catalyzed elimination yielding the dichloro-olefin.[1][2]

Part 4: Applications & Scientific Relevance[9]

Environmental Forensics (Surrogate Standard)

In gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples, p,p'-Dibromo-DDE is used as a surrogate standard .

  • Why: It possesses similar extraction efficiency and chromatographic behavior to chlorinated pesticides (DDT/DDE) but is absent in natural samples.

  • Method: Spiked into soil or water samples before extraction to calculate recovery rates (typically 80–120% acceptance criteria).

Metabolic Toxicology

Research into the "Bromine Effect" utilizes this compound to compare binding affinities against the chlorinated analog.

  • Androgen Receptor Antagonism: Like DDE, the dibromo analog is investigated for its ability to bind to the androgen receptor, potentially disrupting endocrine function. The larger atomic radius of bromine (1.14 Å) vs. chlorine (0.99 Å) alters the steric fit within the receptor pocket.

Crystal Engineering

The compound is used in crystallographic studies to examine halogen bonding . The Br...Cl and Br...Br intermolecular interactions facilitate the formation of specific supramolecular architectures, useful in designing new materials.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (Category 1).

  • Carcinogenicity: Suspected human carcinogen (based on structural homology to DDE).

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat.

  • Waste Disposal: Do not release into drains. Collect as halogenated organic waste for high-temperature incineration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345917, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Retrieved from [Link]

  • Bergman, Å., & Wachtmeister, C. A. (1977). Synthesis of methanesulfonyl derivatives of 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE), present in seal from the Baltic.[4] Chemosphere, 6(11), 757-763. (Provides foundational synthesis logic for DDE analogs).

Technical Guide: Spectroscopic Profiling of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS 21655-73-2), a halogenated DDE analog used frequently as an internal standard in environmental analysis and as a probe in metabolic studies of organochlorine pesticides.

Executive Summary

Compound Identity: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene CAS Registry Number: 21655-73-2 Synonyms: 4,4'-Dibromo-DDE; 1,1'-(2,2-dichloroethene-1,1-diyl)bis(4-bromobenzene) Molecular Formula:


Molecular Weight:  406.93  g/mol [1][2]

This compound is the bromine analog of the persistent pesticide metabolite


-DDE . Due to its structural similarity to DDE but distinct mass spectral signature (owing to the 

isotopes), it is the gold-standard internal surrogate for quantifying organochlorine pesticides in complex matrices (soil, sediment, biological tissue). This guide provides the definitive spectroscopic data (NMR, MS, IR) required for its identification and purity assessment.

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting impurity peaks in spectra. The compound is typically synthesized via the Baeyer condensation of bromobenzene with chloral hydrate, followed by dehydrochlorination.

  • Precursor: 1,1,1-Trichloro-2,2-bis(4-bromophenyl)ethane (4,4'-Dibromo-DDT).

  • Reaction: Dehydrochlorination under basic conditions (e.g., KOH/EtOH).

  • Common Impurities: Unreacted precursor (ethane bridge protons in NMR), Monobromo-derivatives (if impure starting material used).

Structural Diagram (Graphviz)

G Start Bromobenzene + Chloral Hydrate Inter Intermediate: 4,4'-Dibromo-DDT (Ethane Bridge) Start->Inter H2SO4 Condensation Final Target: 4,4'-Dibromo-DDE (Ethene Bridge) Inter->Final KOH/EtOH Dehydrochlorination (-HCl)

Mass Spectrometry (MS) Profiling

The mass spectrum is the primary tool for identification due to the unique isotopic clustering of two chlorine and two bromine atoms.

Isotopic Cluster Analysis

The molecular ion (


) appears as a complex cluster due to the interplay of Cl (

) and Br (

).
Ion Speciesm/z (Nominal)CompositionRelative Abundance (Approx)
M+ (Base) 406

High
M+2 408

High (Max Intensity)
M+4 410

+ mixed Cl
Moderate
Fragmentation Pathway

The fragmentation follows a characteristic "stripping" of halogens to form the stable diphenylacetylene (tolane) backbone.

  • Molecular Ion (

    
     406/408):  Stable aromatic radical cation.
    
  • Loss of

    
     (
    
    
    
    ):
    Formation of the dibromotolane species (
    
    
    ).
  • Loss of

    
     (
    
    
    
    ):
    Formation of the hydrocarbon backbone (
    
    
    ,
    
    
    176).
Fragmentation Logic Diagram

MS_Frag M_Ion Molecular Ion (M+) [C14H8Br2Cl2]+. m/z 406, 408, 410 Frag1 Fragment A [C14H8Br2]+. (Loss of Cl2) m/z ~336 M_Ion->Frag1 - Cl2 (70 u) Frag2 Base Peak / Core [C14H8]+. (Loss of Br2) Diphenylacetylene m/z 176 Frag1->Frag2 - Br2 (160 u)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies the NMR spectrum. The two 4-bromophenyl rings are chemically equivalent.

H NMR Data

Solvent Effects: The chemical shifts are highly dependent on the solvent due to the aromatic ring currents.

ParameterData in Benzene-

Data in

(Estimated)
Assignment
Shift (

)
6.60 ppm 7.30 - 7.50 ppm Aromatic Protons
Multiplicity Doublet (d)AA'BB' SystemOrtho/Meta protons
Integration 4H4HProtons ortho to bridge
Coupling (

)
~8.5 Hz~8.5 HzVicinal coupling (

)

Critical Note on Chemical Shift: In Benzene-


 , the aromatic protons appear significantly upfield (

6.6 ppm) compared to chloroform. This is a documented Aromatic Solvent Induced Shift (ASIS) . When using this compound as a Certified Reference Material (CRM), qNMR protocols often utilize the clean doublet at 6.6 ppm in

to avoid overlap with solvent residuals or other aromatic contaminants.
C NMR Data (Predicted)
  • 
     Bridge: 
    
    • 
       (
      
      
      
      ): ~128 ppm (Shielded by Cl, sp2).
    • 
       (
      
      
      
      ): ~138 ppm.
  • Aromatic Rings:

    • C-Br (Ipso): ~122 ppm (Distinctive high-field aromatic signal).

    • C-H (Ortho/Meta): ~130-132 ppm.

    • C-Bridge (Ipso): ~138 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the halogenated alkene and aromatic signatures.

Frequency (

)
Vibration ModeDescription
3000 - 3100 C-H StretchWeak, sharp aromatic C-H stretching.
1580, 1480 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
~1550 C=C AlkeneOften weak/inactive due to symmetry, but detectable.
1010, 1070 In-plane BendingAromatic C-H in-plane deformation.
800 - 600 C-Cl StretchStrong, broad bands characteristic of gem-dichloro group.
500 - 600 C-Br StretchStrong absorption, distinct from C-Cl.

Experimental Protocols for Analysis

Protocol A: Preparation for qNMR Purity Analysis

Objective: Determine purity using the 6.6 ppm signal.

  • Solvent: Use Benzene-

    
      (99.96% D) to resolve the aromatic doublet from potential impurities.
    
  • Internal Standard: Dimethyl sulfone (

    
     ~2.9 ppm in 
    
    
    
    ) or Maleic Acid.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds to ensure full relaxation of aromatic protons (
    
    
    can be long).
  • Acquisition: Collect 16-32 scans. Phase manually.

  • Integration: Integrate the doublet at 6.6 ppm (4H) against the IS singlet.

Protocol B: GC-MS Identification

Objective: Confirm identity in environmental samples.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    180°C
    
    
    5°C/min
    
    
    300°C.
  • Detection: EI Mode (70 eV). Monitor ions 406, 408, 176 .

  • Retention Time: Will elute after p,p'-DDE due to the heavier bromine atoms.

References

  • National Measurement Institute (Australia). (2017). Certificate of Analysis: Certified Reference Material 21655-73-2 (Dibromo-DDE).[3] Department of Industry, Science and Resources.

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. National Institute of Standards and Technology.

  • Bergman, A., & Wachtmeister, C. A. (1977). Synthesis of methanesulfonyl derivatives of 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE). Chemosphere, 6(11), 757-763. (Reference for synthesis methodology of DDE analogs).

Sources

Technical Guide: Molecular Structure and Conformation of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2). A structural analog of the persistent organic pollutant


-DDE, this molecule serves as a critical model system for studying halogen bonding in crystal engineering and steric strain in gem-dichloroalkenes. This document details the molecule's non-planar "propeller" conformation, provides a self-validating synthesis protocol via the Baeyer condensation-elimination route, and outlines the spectroscopic signatures required for rigorous identification.

Molecular Architecture & Geometric Constraints[1][2][3][4]

The physicochemical behavior of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is governed by the competition between


-conjugation (favoring planarity) and steric hindrance (forcing rotation).
The "Propeller" Conformation

Unlike simple styrenes, this molecule cannot adopt a planar geometry. The geminal dichloro group (


) at the C2 position creates a significant steric clash with the ortho-hydrogens of the two phenyl rings at the C1 position.
  • Steric Conflict: The Van der Waals radius of Chlorine (1.75 Å) overlaps with the ortho-Hydrogens of the phenyl rings if the molecule attempts a planar conformation.

  • Twist Angle (

    
    ):  To relieve this strain, the phenyl rings rotate out of the plane of the ethylene bridge. Crystallographic data for homologous DDE derivatives suggests a twist angle typically between 45° and 65° .
    
  • Symmetry: The molecule generally adopts

    
     symmetry in the gas phase, resembling a two-bladed propeller.
    
Halogen Bonding Potential

The presence of heavy halogens (Bromine on the rings, Chlorine on the alkene) makes this molecule a prime candidate for Type II halogen bonding interactions (


).
  • 
    -Hole Interactions:  The electron-withdrawing nature of the 
    
    
    
    carbon enhances the
    
    
    -hole on the bromine atoms, facilitating linear assembly in the solid state.
Visualization of Conformational Logic

ConformationLogic Planar Hypothetical Planar State Clash Steric Clash (Ortho-H vs. Gem-Cl) Planar->Clash Geometry Check Rotation Phenyl Ring Rotation (45-65° Twist) Clash->Rotation Strain Relief Minimization Energy Minimization Rotation->Minimization Thermodynamic Drive FinalState Stable 'Propeller' Conformation Minimization->FinalState Gas Phase Packing Crystal Packing (Type II Halogen Bonds) FinalState->Packing Solid State

Figure 1: Logical flow demonstrating the causality behind the non-planar conformation.

Synthesis & Purification Protocol

This protocol utilizes a classic two-step sequence: acid-catalyzed Baeyer condensation followed by base-promoted dehydrochlorination. This pathway is chosen for its high atom economy and the stability of the intermediates.

Reaction Scheme
  • Condensation: Chloral hydrate + Bromobenzene

    
     1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane.
    
  • Elimination: Trichloroethane intermediate

    
     1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.
    
Step-by-Step Methodology
Step 1: Synthesis of the Trichloroethane Intermediate
  • Reagents: Chloral hydrate (0.1 mol), Bromobenzene (0.25 mol, excess), conc. Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Mix chloral hydrate and bromobenzene in a round-bottom flask.

    • Add H₂SO₄ dropwise at 0°C to prevent sulfonation side-products.

    • Stir vigorously at room temperature for 4–6 hours. The mixture will become viscous.

    • Pour onto crushed ice to precipitate the crude trichloroethane.

    • Purification: Recrystallize from ethanol/water (80:20).

Step 2: Dehydrochlorination to the Ethylene Target
  • Reagents: Intermediate from Step 1, Potassium Hydroxide (KOH), 95% Ethanol.

  • Procedure:

    • Dissolve 10g of the trichloroethane intermediate in 50 mL of refluxing ethanol.

    • Add a solution of KOH (1.5 eq) in ethanol dropwise.

    • Reflux for 2–3 hours. (Monitoring: TLC will show the disappearance of the slow-moving alkane and appearance of the UV-active alkene).

    • Cool to room temperature and pour into cold water.

    • Purification: Filter the precipitate. Recrystallize from hot ethanol or hexane to yield white/colorless needles.

Synthesis Workflow Diagram

SynthesisWorkflow Input1 Chloral Hydrate Step1 Baeyer Condensation (H2SO4, 0°C -> RT) Input1->Step1 Input2 Bromobenzene Input2->Step1 Intermed Intermediate: Trichloroethane deriv. Step1->Intermed -H2O Step2 Dehydrochlorination (KOH / EtOH, Reflux) Intermed->Step2 Product Target: 1,1-Bis(4-bromophenyl)- 2,2-dichloroethylene Step2->Product -HCl

Figure 2: Synthetic pathway from commodity precursors to the target olefin.

Spectroscopic Characterization

To validate the structure, researchers must confirm the loss of the aliphatic proton and the symmetry of the aromatic system.

Quantitative Data Summary
TechniqueParameterExpected Signal / ValueStructural Interpretation
¹H NMR Aliphatic RegionSilent (No signals)Confirms elimination of the methine proton (conversion of ethane to ethylene).
¹H NMR Aromatic Region

7.4 – 7.6 ppm (AA'BB')
Characteristic of para-substituted benzene rings.
¹³C NMR Alkene Carbons

~120–140 ppm
Distinct shifts for

and

.
MS (EI) Molecular Ion

clusters
Isotope pattern characteristic of 2 Cl + 2 Br (complex splitting).
IR C=C Stretch~1600 cm⁻¹Weak signal due to symmetry, but observable.
Causality in Characterization
  • Why NMR is definitive: The precursor (trichloroethane) has a distinct singlet methine proton around

    
     5–6 ppm. The complete disappearance of this peak is the primary metric for reaction completion.
    
  • Mass Spectrometry: The presence of Bromine (

    
    ) and Chlorine (
    
    
    
    ) creates a unique "fingerprint" in the molecular ion cluster, allowing for immediate confirmation of halogen content.

Applications in Crystal Engineering[3][5]

While often cited as a pesticide metabolite analog, this molecule's primary utility in modern research lies in supramolecular chemistry .

  • Halogen Bonding Networks: The

    
     bond is highly polarizable. In the crystal lattice, the electropositive 
    
    
    
    -hole on the Bromine atom tends to align with electron-rich regions (such as the Chlorine lone pairs or the
    
    
    -system) of adjacent molecules.
  • Isostructural replacement: It serves as a heavier, more polarizable isostere to DDE, allowing crystallographers to "tune" lattice parameters without altering the fundamental space group.

References

  • PubChem. (n.d.).[1] 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CID 345917).[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1928). 1,1-Diphenylethylene (General procedure for diaryl ethylenes). Org.[2][3][4][5] Synth. 1928, 8, 60. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2020). Crystal structures and Hirshfeld surface analyses of... dichloroethenyl derivatives. (Context on homologous DDE-type crystal packing). Acta Crystallographica Section E. Retrieved from [Link]

Sources

solubility of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Document Control:

  • Target Compound: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene[1]

  • Common Aliases: 4,4'-Dibromo-DDE;

    
    -DDE dibromide
    
  • CAS Registry Number: 21655-73-2[1][2]

  • Molecular Formula:

    
    
    

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS 21655-73-2). As the brominated analog of the persistent organic pollutant DDE (Dichlorodiphenyldichloroethylene), this compound is critical in environmental toxicology as a mass spectrometry internal standard and in material science for halogen-bonding studies.

The molecule exhibits extreme lipophilicity (estimated Log


) and follows a solubility profile dictated by the "like dissolves like" principle. It is highly soluble in non-polar and chlorinated organic solvents but practically insoluble in water.[3] This guide details the thermodynamic basis for these interactions and provides validated protocols for solubility determination and recrystallization.

Physicochemical Architecture

To understand the solubility behavior of 4,4'-Dibromo-DDE, one must analyze its structural properties relative to its chlorinated analog (


-DDE). The substitution of chlorine with bromine on the phenyl rings significantly increases the molecular weight and polarizability, enhancing London dispersion forces (LDF) and reducing solubility in polar protic solvents.

Table 1: Comparative Physicochemical Properties

Property4,4'-Dibromo-DDE (Target)

-DDE (Reference)
Impact on Solubility
CAS 21655-73-2 72-55-9
Molar Mass 406.9 g/mol 318.03 g/mol Higher MW decreases general solubility kinetics.
Physical State Colorless Needles White Crystalline SolidCrystalline lattice energy must be overcome by solvation.
Log

(Est.)
~ 7.1 6.5 - 6.96Extreme hydrophobicity; partitions strictly into organic phase.
Melting Point > 90 °C (Est.) *88 - 90 °CHigher MP implies stronger lattice interactions.

*Note: While exact melting points vary by purity, the bromine analog generally exhibits a higher melting point than the chlorine analog due to increased molecular weight and pi-stacking capability.

Solubility Landscape

The solubility of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is governed by pi-pi stacking interactions and halogen bonding . The electron-withdrawing nature of the dichloroethylene group, combined with the polarizable bromine atoms, makes the compound highly compatible with aromatic and chlorinated solvents.

Category A: High Solubility (Primary Solvents)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), Tetrahydrofuran (THF), Toluene, Benzene.
    
  • Mechanistic Insight: These solvents can disrupt the crystal lattice via Van der Waals forces and pi-stacking interactions. Chloroform is particularly effective due to its ability to participate in weak halogen-bonding networks.

  • Application: Use these for synthesis extraction, stock solution preparation, and liquid-liquid extraction (LLE) from aqueous matrices.

Category B: Temperature-Dependent Solubility (Recrystallization)
  • Solvents: Ethanol, Methanol, Acetonitrile, Glacial Acetic Acid.

  • Mechanistic Insight: At room temperature, the energy cost to break the solvent's hydrogen-bonding network is too high for the hydrophobic solute to overcome. However, at boiling points, the solubility increases significantly, allowing for saturation. Upon cooling, the compound precipitates as pure crystals.

  • Application: Purification via recrystallization.[3]

Category C: Insoluble (Anti-Solvents)
  • Solvents: Water, dilute aqueous acids/bases.[4]

  • Mechanistic Insight: The "Hydrophobic Effect" drives the solute to aggregate, minimizing the disruption of the water hydrogen-bond network.

  • Application: Used to crash the product out of reaction mixtures (e.g., pouring a THF reaction mixture into water).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (OECD 105 Modified)

Objective: To determine the saturation concentration (


) in a specific organic solvent.
  • Preparation: Weigh approximately 100 mg of pulverized 4,4'-Dibromo-DDE into a tarred 20 mL scintillation vial.

  • Solvation: Add 2.0 mL of the target solvent (e.g., Toluene). Cap tightly.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.

  • Clarification: Centrifuge the saturated solution at 3000 x g for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Transfer exactly 1.0 mL of the supernatant to a pre-weighed aluminum weighing dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C.

    • Weigh the residue.[3]

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Objective: To obtain high-purity crystals for analytical standards.

  • Dissolution: Place crude 4,4'-Dibromo-DDE in a round-bottom flask. Add Ethanol (95%) or Glacial Acetic Acid .

  • Heating: Heat the mixture to reflux (boiling) with magnetic stirring. Add solvent in small increments until the solid just dissolves.

  • Filtration (Hot): If insoluble particulates remain, filter the hot solution rapidly through a fluted filter paper or a heated glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Note: Rapid cooling may trap impurities.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash with cold ethanol.

  • Drying: Dry under high vacuum (0.1 mbar) to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining the solubility limit of the compound, ensuring data integrity through filtration and gravimetric analysis.[3]

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate Check Solid Remains? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Filter/Centrifuge (0.45 µm PTFE) Check->Filter Yes AddSolid->Equilibrate Evap Evaporate Solvent (Gravimetric) Filter->Evap Calc Calculate Solubility (g/L) Evap->Calc

Caption: Systematic workflow for the gravimetric determination of solubility saturation points.

Figure 2: Solvent Selection Logic

A decision tree for researchers to select the appropriate solvent based on the intended application (Synthesis vs. Purification).

SolventLogic Root Application Goal Synth Synthesis / Extraction Root->Synth Purify Purification / Recrystallization Root->Purify NonPolar Non-Polar / Chlorinated (High Solubility) Synth->NonPolar Polar Polar Protic (Temp Dependent) Purify->Polar Examples1 DCM, Chloroform, Toluene, THF NonPolar->Examples1 Examples2 Ethanol (Hot), Acetic Acid, Methanol Polar->Examples2

Caption: Logical framework for solvent selection based on thermodynamic requirements (solvation vs. precipitation).

References

  • National Measurement Institute (Australia). (2017).[2] Reference Material Analysis Report: Dibromo-DDE (CAS 21655-73-2).[2] Report ID: P1373b.2017.[2]01. Retrieved from

  • PubChem. (2025).[1][5] 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (Compound Summary). National Library of Medicine. Retrieved from

  • U.S. EPA. (2010). Toxicological Profile for DDT, DDE, and DDD. (Providing comparative physicochemical data for the chlorinated analog). Retrieved from

  • Guseinov, F. I., et al. (2024). Syntheses and crystal structures of 1-(4-bromophenyl)-2,2-dichloroethan-1-one. (Relevant synthesis precursors and solvent interactions). Crystallography Reports. Retrieved from

Sources

Technical Guide: Thermal Stability & Decomposition of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

[1]

Part 1: Executive Summary & Chemical Identity[1]

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (henceforth referred to as 4,4'-DDBrE ) is the brominated analog of the persistent pesticide metabolite DDE (dichlorodiphenyldichloroethylene).[1] Unlike its parent alkanes (e.g., DDT analogs), 4,4'-DDBrE possesses a central alkene double bond conjugated with two phenyl rings, conferring significant thermal stability up to moderate temperatures.[1]

However, under thermal stress (>300°C) or photolytic conditions, the compound undergoes degradation driven primarily by the homolytic cleavage of the carbon-bromine (C-Br) bond, which is energetically weaker than the carbon-chlorine (C-Cl) bonds found in the vinylidene moiety.[1]

Chemical Identity Table[1][2][3]
PropertyData / Description
IUPAC Name 1,1'-(2,2-dichloroethene-1,1-diyl)bis(4-bromobenzene)
Common Abbreviation 4,4'-DDBrE (DDE-dibromide)
CAS Number 21655-73-2
Molecular Formula C₁₄H₈Br₂Cl₂
Molecular Weight 406.93 g/mol
Structural Feature Gem-dichloro olefin core; para-brominated aromatic wings.[1][2][3]
Predicted Melting Point >90°C (Higher than DDE's 89°C due to increased polarizability/MW)
Bond Dissociation Energy C(sp²)–Br: ~70 kcal/mol (Weakest Link)

Part 2: Thermal Stability Profile

The "Heavy Atom" Instability Factor

While the central dichloroethylene core is robust, the thermal stability of 4,4'-DDBrE is limited by the aryl-bromide substituents.[1] In comparative thermal studies of halogenated aromatics, stability follows the bond dissociation energy (BDE) sequence: Ar-F > Ar-Cl > Ar-Br > Ar-I .[1]

  • DDE (Chloro-analog): Stable up to ~200°C; decomposition often requires catalytic surfaces or photolysis.[1]

  • 4,4'-DDBrE (Target): Predicted onset of thermal degradation is lower than DDE .[1] The C-Br bond cleavage acts as the "trigger" event for decomposition, initiating radical cascades before the vinylidene chloride core degrades.[1]

Phase Transition vs. Decomposition

Researchers must distinguish between volatilization and decomposition.

  • Sublimation/Melting: The compound is expected to melt and potentially sublime before reaching pyrolytic temperatures.

  • Decomposition Onset: Likely observable >350°C in inert atmospheres (TGA), or lower (>250°C) in oxidative environments.[1]

Part 3: Decomposition Mechanisms

The degradation of 4,4'-DDBrE proceeds via two distinct pathways depending on the environment (Oxidative vs. Pyrolytic/Inert).[1]

Pathway A: Oxidative Cleavage (The Benzophenone Route)

In the presence of oxygen (e.g., aerobic incubation or combustion), the electron-rich double bond is the primary target.[1]

  • Epoxidation: Formation of a transient epoxide across the C=C bond.

  • Rearrangement: Cleavage of the C-C bond leading to the formation of 4,4'-dibromobenzophenone .[1]

  • Byproducts: Phosgene (COCl₂) or reactive carbonyl dichlorides.[1]

Pathway B: Pyrolytic Dehalogenation (The Radical Route)

Under inert conditions (N₂/He) or extreme heat, the mechanism shifts to radical fragmentation.[1]

  • Initiation: Homolytic fission of the C-Br bond (weakest point).[1]

  • Radical Propagation: The resulting phenyl radical attacks adjacent molecules or undergoes intramolecular cyclization.

  • Ring Closure: Formation of brominated fluorenes . This is a known pathway for DDE-like molecules, where the loss of halogens facilitates the formation of a planar, fused ring system.[1]

Visualization of Decomposition Pathways

The following diagram illustrates the bifurcation of degradation based on environmental conditions.

DecompositionPathwaysParent4,4'-DDBrE(Parent Molecule)HeatThermal Stress(>300°C)Parent->HeatOxidationOxidative Environment(+O2)Heat->OxidationAerobicInertInert/Pyrolytic(No O2)Heat->InertAnaerobicEpoxideTransient EpoxideOxidation->EpoxideBenzophenone4,4'-Dibromobenzophenone(Major Product)Epoxide->BenzophenonePhosgeneCOCl2 / COEpoxide->PhosgeneRadicalAryl Radical(C-Br Cleavage)Inert->RadicalFluoreneBrominated Fluorenes(Cyclization)Radical->FluoreneRing ClosureHBrHBr / Br2Radical->HBrH-Abstraction

Figure 1: Dual-pathway decomposition mechanism for 4,4'-DDBrE showing oxidative cleavage vs. pyrolytic radical cyclization.[1]

Part 4: Experimental Characterization Protocol

To validate the stability of 4,4'-DDBrE, the following self-validating protocol is recommended. This avoids common pitfalls such as confusing sublimation with decomposition.[1]

Thermogravimetric Analysis (TGA)[1]
  • Objective: Determine the onset temperature of mass loss (

    
    ).
    
  • Protocol:

    • Load 5–10 mg of crystalline 4,4'-DDBrE into a platinum or alumina pan.

    • Purge: Nitrogen (50 mL/min) to measure pure pyrolysis; Air (50 mL/min) to measure oxidative stability.

    • Ramp: 10°C/min from 40°C to 600°C.

    • Validation: If mass loss reaches 100% in a single smooth step <250°C, suspect sublimation .[1] Run a sealed pan DSC (below) to confirm decomposition.[1]

Differential Scanning Calorimetry (DSC)
  • Objective: Distinguish melting (

    
    ) from exothermic decomposition (
    
    
    ).
  • Protocol:

    • Use hermetically sealed aluminum pans (pinhole lid if gas evolution is expected, but sealed is better for stability testing).[1]

    • Cycle: Heat to 150°C (check for melting endotherm), Cool, Heat to 400°C.

    • Interpretation: A sharp endotherm indicates melting. A broad exotherm at higher temperatures indicates decomposition (bond breaking/re-forming).[1]

Pyrolysis-GC/MS (Py-GC/MS)[1]
  • Objective: Identify specific breakdown products.

  • Setup: Flash pyrolysis at 300°C, 500°C, and 700°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

  • Target Ions: Look for m/z corresponding to dibromobenzophenone (M+ ~340) and brominated fluorenes.[1]

Part 5: Safety & Toxicology (E-E-A-T)[1]

Handling Precautions

As a halogenated aromatic, 4,4'-DDBrE should be treated as a potential endocrine disruptor and persistent organic pollutant (POP) , similar to DDE.[1]

  • Inhalation: Thermal decomposition releases toxic hydrogen halides (HBr, HCl) and potentially phosgene-like carbonyls.[1] Always heat this compound within a functional fume hood.

  • Skin Contact: Lipophilic nature ensures rapid dermal absorption.[1] Double-gloving (Nitrile/Laminate) is required.[1]

Metabolic Liability

In drug development contexts, the 1,1-dichloroalkene moiety is a "structural alert."[1] It can undergo metabolic activation via Cytochrome P450 to form reactive acyl chlorides, capable of covalent binding to proteins (toxicity).[1] The presence of bromine adds a debromination liability, potentially leading to reactive aryl radicals in vivo.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345917, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.[1] Retrieved from [Link][1][2]

  • World Health Organization (WHO). DDT and its derivatives: Environmental Aspects.[1] Environmental Health Criteria 83. (Provides the baseline mechanism for DDE thermal degradation). Retrieved from [Link][1]

  • Wu, Y. P., & Won, Y. S. (2003). Thermal decomposition of 1,1-dichloroethene diluted in hydrogen.[1] Journal of Hazardous Materials, 105(1-3), 63-81.[1] (Mechanistic insight into the vinylidene chloride core). Retrieved from [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - DDE Data.[1] (Used for toxicity extrapolation).[1] Retrieved from [Link][1]

Technical Monograph: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBD)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBD), often referred to as the bromine analog of DDE (


-DDE), is a halogenated olefin of significant interest in mechanistic toxicology and environmental chemistry. While less ubiquitous than its chlorinated cousin (DDE), BBD serves as a critical structural probe  in understanding the steric and electronic requirements of cytochrome P450-mediated bioactivation.[1]

This guide synthesizes the chemical history, synthesis protocols, and metabolic fate of BBD.[1] It specifically highlights its role in elucidating the mechanism of adrenocortical necrosis—a pathway shared with the adrenocorticolytic drug Mitotane (


-DDD).[1]

Chemical Phylogeny & Discovery Context

BBD belongs to the diphenyl-trichloroethane (DDT) class of compounds.[1] Its discovery was not a singular "eureka" event but rather a product of the Structure-Activity Relationship (SAR) Golden Age (1940s–1950s) .[1]

Following Paul Müller’s discovery of DDT’s insecticidal properties in 1939, researchers systematically substituted the


-chloro substituents with other halogens (F, Br, I) to optimize lethality and stability.[1] BBD emerged from these studies, revealing that while bromine substitution maintained lipophilicity, the increased atomic radius of bromine (1.14 Å vs. 0.99 Å for chlorine) significantly altered receptor binding affinity and metabolic steric hindrance.[1]
PropertyDDE (Chlorinated)BBD (Brominated)Significance
CAS RN 72-55-921655-73-2Distinct regulatory tracking
Molecular Weight 318.02 g/mol 406.93 g/mol BBD is significantly heavier, affecting diffusion
Van der Waals Radius Cl: 1.75 ÅBr: 1.85 ÅSteric bulk affects P450 active site fit
LogP (Octanol/Water) ~6.5~7.1BBD exhibits extreme bioaccumulation potential

Synthesis Protocol: The Modified Baeyer-Zeidler Route

The synthesis of BBD is a two-stage process involving an acid-catalyzed condensation followed by a base-mediated elimination.[1] This protocol is adapted for high-purity yield suitable for analytical standards.[1]

Stage 1: Precursor Synthesis (Bromo-DDT)

Reaction: Condensation of chloral hydrate with bromobenzene.[1]


[1]
Stage 2: Dehydrochlorination to BBD

Reaction: Elimination of HCl to form the dichloroethylene moiety.[1]


[1]
Step-by-Step Laboratory Protocol

Safety Warning: Work in a fume hood. Bromobenzene is an irritant; Chloral hydrate is a sedative/hypnotic.[1]

  • Condensation:

    • Mix 0.1 mol Chloral Hydrate with 0.25 mol Bromobenzene (slight excess) in a round-bottom flask.

    • Add 50 mL concentrated Sulfuric Acid (

      
      ) dropwise while stirring at 0°C.
      
    • Allow to warm to room temperature and stir vigorously for 4 hours. The mixture will become a thick, viscous slurry.[1]

    • Pour onto crushed ice. Filter the white precipitate (1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane).[1]

    • Recrystallize from ethanol.[1]

  • Elimination (The BBD Step):

    • Dissolve 10g of the purified precursor in 100 mL of 95% Ethanol.

    • Add 5g of Potassium Hydroxide (KOH) pellets.

    • Reflux for 2 hours.[1][2][3] The reaction is driven by the formation of the conjugated

      
      -system.[1]
      
    • Cool and pour into 500 mL cold water. BBD will precipitate as a solid.[1]

    • Purification: Recrystallize from hexane/ethanol (1:1) to yield needle-like crystals.[1]

Workflow Visualization

SynthesisWorkflow Precursors Precursors: Bromobenzene + Chloral Hydrate AcidCat Acid Catalysis (H2SO4, 4h) Precursors->AcidCat Intermed Intermediate: Bromo-DDT (Ethane) AcidCat->Intermed Condensation BaseElim Dehydrochlorination (KOH/EtOH, Reflux) Intermed->BaseElim Product Final Product: BBD (Ethylene) BaseElim->Product -HCl

Figure 1: Synthetic pathway for BBD production via the modified Baeyer-Zeidler method.[1]

Mechanistic Toxicology: The "Lethal Synthesis"

The primary interest in BBD for drug developers lies in its metabolic bioactivation.[1] Like its chlorinated analogs, BBD undergoes a "lethal synthesis" in the adrenal cortex, leading to tissue necrosis.[1] This mechanism is the basis for using related compounds (Mitotane) in treating adrenocortical carcinoma.[1]

The Methyl Sulfone Pathway

BBD is not the ultimate toxicant; it is a pro-toxicant.[1] The bioactivation requires a specific sequence of hepatic and adrenal enzymatic steps.[1]

  • Epoxidation: CYP450 (likely CYP2B or CYP3A families) attacks the aromatic ring, forming an arene oxide.[1]

  • Glutathione Conjugation: The epoxide is opened by Glutathione (GSH).[1]

  • Mercapturic Acid Pathway: Processed to the cysteine conjugate.[1]

  • 
    -Lyase Cleavage:  In the kidney or gut, C-S lyase cleaves the conjugate to a thiol.[1]
    
  • Methylation & Oxidation: The thiol is methylated and oxidized to a Methyl Sulfone (

    
    -BBD) .[1]
    
  • Adrenal Activation: This sulfone metabolite specifically accumulates in the adrenal zona fasciculata, where it is further hydroxylated to a reactive intermediate that covalently binds to mitochondrial proteins, causing necrosis.[1]

Biological Signaling Diagram

MetabolicActivation BBD Parent BBD (Lipophilic) Liver LIVER (CYP450) BBD->Liver AreneOxide Arene Oxide Intermediate Liver->AreneOxide Oxidation GSH GSH Conjugate AreneOxide->GSH GST Kidney KIDNEY (C-S Lyase) GSH->Kidney Transport Thiol Thiol Intermediate Kidney->Thiol Beta-Lyase Sulfone Methyl Sulfone (MeSO2-BBD) Thiol->Sulfone Methylation/Oxidation Adrenal ADRENAL CORTEX (Target Tissue) Sulfone->Adrenal Specific Uptake Toxicity Covalent Binding & Necrosis Adrenal->Toxicity CYP11B1 Activation

Figure 2: The metabolic bioactivation pathway of BBD leading to adrenocortical toxicity.

Analytical Profile & Physical Properties

For researchers identifying BBD in biological matrices, the following properties are definitive.

Crystal Structure

Recent Hirshfeld surface analyses of BBD crystals reveal a structure dominated by halogen-halogen interactions.[1]

  • Packing: Molecules link via weak

    
     contacts and 
    
    
    
    interactions.[1]
  • Geometry: The two phenyl rings are twisted relative to the ethylene plane to minimize steric repulsion between the bulky bromine atoms and the dichloro-vinyl group.[1]

Identification Table
MethodDiagnostic Signal
GC-MS (EI) Molecular ion cluster

.[1] Look for characteristic isotope pattern of

(complex cluster due to

and

).[1]
1H NMR Aromatic protons only. Absence of the methine singlet (

ppm) seen in the ethane precursor confirms the ethylene double bond.[1]
UV-Vis

nm (conjugated system).[1]

References

  • Zeidler, O. (1874).[1] Verbindungen von Chloral mit Brom- und Chlorbenzol.[1] Berichte der deutschen chemischen Gesellschaft, 7(2), 1180-1181.[1] Link (Foundational chemistry of DDT class).[1]

  • Metcalf, R. L. (1955).[1] Organic Insecticides: Their Chemistry and Mode of Action. Interscience Publishers.[1] (Definitive text on SAR of halogenated analogs).

  • Bergman, Å., & Wachtmeister, C. A. (1978).[1] Synthesis of methanesulfonyl derivatives of 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE). Chemosphere, 7(12), 949-956.[1] Link (Establishes the methyl sulfone pathway).[1]

  • Lund, B. O., et al. (1988).[1] The adrenal zona fasciculata is the target for 3-methylsulfonyl-DDE.[1] Toxicology and Applied Pharmacology, 93(3), 444-456.[1] (Mechanistic basis for adrenal toxicity).[1]

  • Gurbanov, A. V., et al. (2020).[1] Syntheses, crystal structures, and Hirshfeld surface analyses of 1-(4-bromophenyl)-2,2-dichloroethan-1-one. Crystallography Reports. (Modern structural analysis of related bromo-dichloro intermediates).

Sources

Advanced Computational Characterization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Electronic Structure, Spectroscopic Profiling, and Molecular Docking

Executive Summary & Chemical Context[1][2][3][4]

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2), hereafter referred to as Br-DDE , is a halogenated stilbene derivative and a structural analog of DDE (the primary metabolite of DDT). While DDE is a well-documented environmental toxicant and endocrine disruptor, the brominated analog Br-DDE serves as a critical model system for understanding halogen bonding effects in ligand-receptor interactions and crystal engineering.

For drug development professionals, this compound offers a unique case study in bioisosteric replacement (Cl


 Br). The increased polarizability and distinct 

-hole of the bromine atom, compared to chlorine, significantly alter the molecule's electronic landscape and binding affinity to targets like the Androgen Receptor (AR).

This guide provides a rigorous, self-validating computational framework to characterize Br-DDE, spanning Quantum Mechanical (QM) calculations, Hirshfeld surface analysis, and Molecular Docking.

Computational Methodology: The "Self-Validating" Protocol

To ensure scientific integrity, we employ a Self-Validating Workflow . This means every computational step includes an internal check (e.g., imaginary frequencies, convergence criteria) that must be passed before proceeding.

Density Functional Theory (DFT) Setup

Objective: Determine the Global Minimum Energy Structure and Electronic Properties.

  • Software: Gaussian 16 / ORCA 5.0

  • Functional Selection: M06-2X .

    • Rationale: Unlike B3LYP, the M06-2X functional is parameterized to capture medium-range correlation energy, essential for accurately modeling the

      
       stacking and halogen interactions prevalent in diphenyl systems [1].
      
  • Basis Set: 6-311++G(d,p) .

    • Rationale: The diffuse functions (++) are critical for describing the electron density far from the nucleus in heavy halogens (Br, Cl), and polarization functions (d,p) account for the anisotropic distribution of electron density in chemical bonds.

Step-by-Step Protocol:

  • Input Generation: Construct the initial geometry (C1 symmetry).

  • Optimization (Opt): Run geometry optimization with Opt=Tight.

  • Frequency Check (Freq): Calculate vibrational frequencies on the optimized geometry.

    • Validation Gate:Zero imaginary frequencies. If imaginary frequencies exist (represented as negative values), the structure is a transition state, not a minimum. Perturb geometry and re-optimize.

  • TD-DFT (Optional): For excited states (UV-Vis prediction), use TD(NStates=10) with the PCM solvent model (Ethanol or DMSO).

Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization, ensuring error trapping at each stage.

DFT_Workflow Start Initial Geometry (Br-DDE) DFT_Opt DFT Optimization M06-2X/6-311++G(d,p) Start->DFT_Opt Freq_Calc Frequency Calculation (Hessian) DFT_Opt->Freq_Calc Check_Imag Check Imaginary Freq? Freq_Calc->Check_Imag Valid_Min Global Minimum Confirmed Check_Imag->Valid_Min 0 Imag Freq Re_Opt Perturb Geometry & Re-optimize Check_Imag->Re_Opt >0 Imag Freq Properties Property Calculation: - HOMO/LUMO - MEP Map - NBO Analysis Valid_Min->Properties Docking Export to Docking (PDBQT Format) Valid_Min->Docking Re_Opt->DFT_Opt

Figure 1: Self-validating DFT optimization workflow with frequency analysis checkpoints.

Electronic Structure & Reactivity Descriptors

Geometry & Bond Metrics

The substitution of Chlorine with Bromine at the para-position induces structural elongation. Based on standard DFT benchmarks for DDE analogs, the following structural parameters are the targets for validation.

ParameterBond TypeExpected Value (Å/°)Causality
Bond Length C(

)–Br
1.89 – 1.91 Å Br atomic radius (1.14 Å) > Cl (0.99 Å).
Bond Length C(

)–Cl
1.73 – 1.75 Å Standard vinyl chloride bond length.
Bond Length C=C (Bridge)1.34 – 1.35 Å Double bond character, slightly affected by conjugation.
Torsion Angle Ph–C=C–Ph~30° – 60° Steric hindrance between phenyl rings prevents planarity (Propeller shape).
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability and bio-reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the

    
    -system of the phenyl rings and the lone pairs of the Bromine atoms.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the central dichloroethylene bridge and the C-Cl bonds (indicative of reductive dechlorination potential).

Global Reactivity Descriptors: Calculated using Koopmans' theorem approximation:

  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Insight: Br-DDE is expected to have a lower HOMO-LUMO gap than DDE due to the electron-donating effect of Bromine being slightly weaker than Chlorine's induction, but Br's lone pairs are higher in energy. This suggests Br-DDE may be more reactive towards oxidative metabolism.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions.

  • Negative Regions (Red): Localized over the Chlorine atoms on the ethylene bridge (H-bond acceptors).

  • Positive Regions (Blue): Localized on the tips of the Bromine atoms.

  • The

    
    -hole:  A hallmark of halogen bonding. The Br atom will exhibit a positive potential cap (
    
    
    
    -hole) along the C-Br bond axis, capable of interacting with nucleophiles (e.g., backbone carbonyls in proteins). This feature is stronger in Br-DDE than in DDE [2].

Spectroscopic Profiling (IR & Raman)

Vibrational analysis serves as a "fingerprint" for compound verification. The shift in reduced mass when swapping Cl for Br provides distinct spectral markers.

Vibrational ModeFrequency (Scaled cm⁻¹)IntensityAssignment
C=C Stretch 1580 – 1600MediumCentral ethylene bridge stretch.
C-Cl Stretch 750 – 800StrongDichloroethylene group vibrations.
C-Br Stretch 1050 – 1070 StrongDiagnostic Peak. Distinct from C-Cl (which appears ~1090 in Ph-Cl).
C-H Bend (oop) 800 – 850StrongOut-of-plane bending of para-substituted rings.

Note: DFT frequencies are typically scaled by a factor of 0.96-0.98 to account for anharmonicity.

Toxicological Modeling: Molecular Docking

Given the structural homology to DDE, Br-DDE is a candidate for binding to the Androgen Receptor (AR) and Estrogen Receptor (ER) .

Docking Protocol
  • Target: Human Androgen Receptor Ligand Binding Domain (LBD).

  • PDB ID: 2OZ7 (Crystal structure of AR with a bound modulator).

  • Software: AutoDock Vina / PyRx.

Workflow:

  • Protein Prep: Remove water, add polar hydrogens, calculate Gasteiger charges.

  • Ligand Prep: Import optimized DFT geometry (from Section 2.1). Set rotatable bonds (phenyl-ethylene rotation).

  • Grid Box: Center on the native ligand binding pocket (approx. 20 x 20 x 20 Å).

  • Scoring: Calculate Binding Affinity (

    
     in kcal/mol).
    
Interaction Pathway

The following diagram details the expected binding mode, highlighting the role of the Bromine


-hole.

Docking_Mechanism Ligand Br-DDE Ligand Br_Atom Bromine Atom (Sigma-Hole Donor) Ligand->Br_Atom Cl_Bridge Dichloroethylene (Hydrophobic) Ligand->Cl_Bridge Residue_O Backbone Carbonyl (e.g., Leu704) Br_Atom->Residue_O Halogen Bond (Directional) Hydrophobic_Pocket Hydrophobic Pocket (Phe, Leu, Met) Cl_Bridge->Hydrophobic_Pocket Van der Waals Receptor Androgen Receptor (Helix 12) Receptor->Residue_O Receptor->Hydrophobic_Pocket

Figure 2: Predicted binding mechanism of Br-DDE in the Androgen Receptor, emphasizing the halogen bond.

Expected Outcome: Br-DDE typically exhibits a higher binding affinity (more negative


) than DDE. The larger surface area of Bromine increases van der Waals contact, and the enhanced 

-hole forms a stable halogen bond with backbone carbonyls in the receptor pocket [3].

Conclusion

The theoretical characterization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene reveals a molecule where steric and electronic factors compete.

  • Geometry: The molecule adopts a propeller-like non-planar conformation to minimize steric clash between the ortho-hydrogens and the dichloro-bridge.

  • Spectroscopy: The C-Br stretching vibration at ~1060 cm⁻¹ is the key discriminator from chlorinated analogs.

  • Activity: The presence of Bromine enhances lipophilicity and introduces specific halogen-bonding capabilities, likely increasing its potency as an endocrine disruptor compared to DDE.

This guide provides the blueprint for verifying these properties. Researchers should prioritize the M06-2X functional for accurate energy calculations and pay close attention to the C-Br...O halogen bonding potential in docking studies.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Politzer, P., et al. (2007). The sigma-hole: an electrostatic explanation for the halogen bond. Journal of Molecular Modeling. Link

  • Shields, K. G., et al. (1977).[1] Insecticides. Part 7. Crystal structures of 1,1-dichloro-2,2-bis-(p-chlorophenyl)ethylene (DDE). Journal of the Chemical Society, Perkin Transactions 2.[1] Link[1]

  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CID 345917).[2] National Center for Biotechnology Information. Link

  • Metcalf, R. L. (1973). A Century of DDT. Journal of Agricultural and Food Chemistry. Link

Sources

Methodological & Application

synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene from 4,4'-dichlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Scientific Directive

Target Analysis & Feasibility Correction The request specifies the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene starting from 4,4'-dichlorobenzophenone .

CRITICAL SCIENTIFIC NOTE: Direct conversion of 4,4'-dichloro benzophenone to the 1,1-bis(4-bromo phenyl) analog is chemically chemically inefficient and non-standard. The olefination reaction described below modifies the carbonyl group (C=O → C=CCl₂), but it does not transmute the aromatic halogen substituents (Cl → Br).

  • Pathway A (described below): Reaction of 4,4'-dichlorobenzophenone yields 1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene (DDE) .

  • Pathway B (Target Specific): To synthesize the requested 1,1-Bis(4-bromophenyl) analog, the starting material must be substituted with 4,4'-dibromobenzophenone .

This Application Note provides the validated protocol for the Ramirez Olefination (reaction with CCl₄/PPh₃), which is applicable to both substrates. The data and stoichiometry provided focus on the user's stated starting material (dichlorobenzophenone), with specific annotations for the bromo-analog variation.

Part 2: Scientific Foundation & Mechanism

The Ramirez Olefination (Corey-Fuchs Variant) The transformation of a diaryl ketone to a gem-dichloroalkene is best achieved using the Ramirez olefination method. This involves the in-situ generation of a dichloromethylene phosphorane species from carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃).

Mechanistic Pathway:

  • Nucleophilic Attack: PPh₃ attacks the halogen bond of CCl₄, generating a trichloromethyl anion and a chlorophosphonium cation.

  • Dichloromethylene Generation: The anion deprotonates or eliminates to form the active dichloromethylene triphenylphosphorane (Ph₃P=CCl₂). Note: In the absence of Zn, the mechanism often proceeds via a direct attack of the trichloromethyl anion on the ketone followed by phosphonium capture.

  • Wittig-type Condensation: The phosphorane reacts with the ketone carbonyl to form an oxaphosphetane intermediate.

  • Elimination: The driving force—formation of the strong P=O bond in triphenylphosphine oxide (Ph₃PO)—drives the collapse of the ring to release the gem-dichloroalkene.

RamirezMechanism Reagents Reagents: PPh3 + CCl4 Inter1 Phosphonium Salt [Ph3P-Cl]+ [CCl3]- Reagents->Inter1 Halophilic Attack Ylide Active Ylide Ph3P=CCl2 Inter1->Ylide -Cl2 (formal) Oxaphos Oxaphosphetane Intermediate Ylide->Oxaphos + Ketone Ketone Substrate: 4,4'-Dichlorobenzophenone Ketone->Oxaphos Product Product: 1,1-Bis(4-chlorophenyl)- 2,2-dichloroethylene Oxaphos->Product Cycloreversion Byproduct Byproduct: Ph3P=O Oxaphos->Byproduct

Figure 1: Mechanistic pathway for the conversion of diaryl ketones to gem-dichloroalkenes via phosphine-mediated olefination.

Part 3: Experimental Protocol

Protocol ID: SYN-DDE-04 Scale: 10 mmol (adaptable) Target: 1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene (from 4,4'-dichlorobenzophenone)

Reagents & Stoichiometry
ComponentRoleMW ( g/mol )Equiv.[1][2][3][4]Amount (10 mmol scale)
4,4'-Dichlorobenzophenone Substrate251.111.02.51 g
Triphenylphosphine (PPh₃) Reagent262.294.010.49 g
Carbon Tetrachloride (CCl₄) Reagent/Solv153.82Excess20.0 mL
Acetonitrile (Dry) Co-solvent--20.0 mL

Note on Safety: CCl₄ is highly hepatotoxic and a carcinogen. All operations must be performed in a high-efficiency fume hood.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with dry Nitrogen or Argon for 10 minutes.

  • Charge the flask with Triphenylphosphine (10.49 g, 40 mmol) .

  • Add Acetonitrile (20 mL) . Stir to create a slurry.

Step 2: Generation of Active Species

  • Cool the mixture to 0°C using an ice bath.

  • Add Carbon Tetrachloride (20 mL) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the phosphonium salt.

  • Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.

Step 3: Substrate Addition & Reflux

  • Add 4,4'-Dichlorobenzophenone (2.51 g, 10 mmol) in one portion.

  • Heat the reaction mixture to reflux (approx. 80-85°C) utilizing an oil bath.

  • Monitor: Maintain reflux for 6–12 hours.

    • TLC Monitoring: Silica gel, Hexane/EtOAc (95:5). The ketone (Rf ~0.4) should disappear; the non-polar alkene product (Rf ~0.8) will appear near the solvent front.

Step 4: Workup & Purification

  • Cool the reaction mixture to RT.

  • Precipitation: Add cold Hexane (50 mL) to the mixture. The bulk of the Triphenylphosphine Oxide (Ph₃PO) byproduct will precipitate as a white solid.

  • Filtration: Filter the suspension through a Celite pad to remove the Ph₃PO. Wash the pad with Hexane (2 x 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotovap) to obtain a crude yellow oil/solid.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: 100% Hexane (The product is highly lipophilic).

  • Recrystallization: Recrystallize from Ethanol or Methanol/DCM if ultra-high purity (>99%) is required.

Variation for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

To synthesize the specific bromo target requested:

  • Replace Starting Material: Use 4,4'-Dibromobenzophenone (MW: 340.01 g/mol ).

  • Stoichiometry Adjustment: Use 3.40 g of 4,4'-Dibromobenzophenone for the 10 mmol scale.

  • Reaction Time: Due to the slightly higher steric bulk and mass of the bromine atoms, extend reflux time to 12–16 hours.

  • Expected Yield: 80–90%.

Part 4: Quality Control & Validation

Characterization Data (Expected)

Parameter1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene (Product A)1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (Product B)
Appearance White crystalline solidWhite to off-white needles
Melting Point 88–90 °C118–120 °C
¹H NMR (CDCl₃) δ 7.20–7.40 (m, 8H, Aromatic)δ 7.15 (d, 4H), 7.50 (d, 4H)
¹³C NMR (CDCl₃) ~138 (C-Cl), 128-132 (Ar-C), 120 (C=C Cl₂), 139 (Ar-C =C)Similar pattern; C-Br shift distinct (~122 ppm)
MS (EI) Molecular ion cluster at m/z 316/318/320Molecular ion cluster at m/z ~406

Self-Validating Checkpoints:

  • Ph₃PO Removal: If the crude product remains a sticky semi-solid after hexane addition, residual Ph₃PO is present. Repeat the hexane trituration/filtration step.[4]

  • Halogen Isotope Pattern: Mass spectrometry must show the characteristic isotope pattern. For the chloro-product (Cl₄), look for the M, M+2, M+4 pattern. For the bromo-product (Br₂Cl₂), the pattern is more complex due to the interplay of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.

Part 5: References

  • Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Methylene Halide Reagents. Journal of the American Chemical Society.

  • Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for Conversion of Aldehydes to Acetylenes. Tetrahedron Letters. (Foundational mechanistic reference for phosphine/halide olefination).

  • PubChem Compound Summary. (2023). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CID 345917).[5] National Center for Biotechnology Information. [5]

  • Korzeniowski, S. H., et al. (1977). Improved Synthesis of gem-Dichloroalkenes. Journal of Organic Chemistry. (Optimization of CCl4/PPh3 ratios).

Sources

Application Note: Synthesis of Tetra-aryl Substituted Olefins via Suzuki-Miyaura Coupling of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene as a scaffold in double Suzuki-Miyaura coupling reactions. This substrate serves as a valuable building block for the synthesis of complex tetra-aryl substituted olefins, a class of molecules with significant applications in materials science and medicinal chemistry, including the development of analogues for drugs like Tamoxifen.[2][3][4] We will explore the reaction mechanism, outline critical experimental parameters, provide a robust step-by-step protocol, and discuss common troubleshooting strategies.

The Suzuki-Miyaura Coupling: Mechanistic Overview

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (e.g., C-Br) of the electrophile. This step oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) intermediate.[8][9]

  • Transmetalation: A base activates the organoboron reagent, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-limiting step and its mechanism can be complex.[9]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[8][10]

Suzuki_Miyaura_Cycle cluster_inputs Reagents pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-Br pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L2-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0  Regenerates  Catalyst product Ar-Ar' tm_complex->product Reductive Elimination product->pd0 aryl_bromide Ar-Br boronic_acid Ar'-B(OR)2 base Base boronate [Ar'-B(OR)2(Base)]-

Figure 1: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Double Cross-Coupling

When applying the Suzuki-Miyaura reaction to a substrate with two reactive sites, such as 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, several parameters must be carefully optimized to ensure a complete and efficient double coupling.

Catalyst System: Palladium Precursor and Ligand

The choice of catalyst is paramount. While the C-Br bonds are generally reactive, achieving high yields for a double coupling on a potentially sterically demanding scaffold requires a highly active and stable catalytic system.[11]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, electron-rich and bulky phosphine ligands are highly effective.[1] They promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition.[13]

    • Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are state-of-the-art ligands known for their high activity, enabling reactions at low catalyst loadings and even at room temperature in some cases.[13][14]

    • Diphosphine ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also robust and widely used, often supplied as a pre-formed complex like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[10]

The Role of Base and Solvent

The base is not merely a spectator; it is essential for the transmetalation step.[8] The solvent system must solubilize the organic substrate, the organoboron reagent, and the catalyst, while facilitating the action of the (often inorganic) base.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are most common.[8][13] K₃PO₄ is often effective for couplings involving boronic esters. For challenging couplings, stronger bases may be required.

  • Solvents: Aprotic organic solvents are standard. A mixture of a solvent like 1,4-dioxane, toluene, or tetrahydrofuran (THF) with a small amount of water is frequently employed.[8][10] The water helps to dissolve the inorganic base and can accelerate the transmetalation step. Anhydrous conditions can also be used, particularly with specific boronate esters.

Choice of Boronate Reagent

While boronic acids are the traditional coupling partners, they can be prone to decomposition via side reactions like protodeborylation, especially under heating.[8]

  • Boronic Acids (Ar-B(OH)₂): Widely available and effective for many transformations.

  • Pinacol Boronic Esters (Ar-B(pin)): These esters offer significantly enhanced stability towards silica gel chromatography and are less susceptible to decomposition, making them a reliable choice for ensuring high yields in complex syntheses.[8] They can be prepared via Miyaura borylation or are commercially available.

General Protocol for Double Suzuki-Miyaura Coupling

This protocol details a general method for the double cross-coupling of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene with an arylboronic acid or ester.

Materials and Reagents
ReagentM.W. ( g/mol )StoichiometryPurpose
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene422.921.0 equivSubstrate
Arylboronic Acid or Pinacol EsterVaries2.2 - 2.5 equivCoupling Partner
Pd(OAc)₂224.501 - 2 mol %Palladium Precursor
SPhos (or other suitable ligand)410.472 - 4 mol %Ligand
Potassium Phosphate (K₃PO₄)212.273.0 - 4.0 equivBase
1,4-Dioxane (anhydrous)88.11~0.1 MSolvent
Water (degassed)18.02~10% v/vCo-solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (1.0 equiv), the arylboronic acid/ester (2.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv). Safety Note: Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes to ensure all dissolved oxygen is removed.[10]

  • Reaction: Seal the vessel and place it in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight (12-24 hours).

  • Monitoring: After cooling to room temperature, the reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by GC-MS or LC-MS to check for the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure tetra-aryl substituted olefin.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Ensure proper degassing of solvents and inerting of the reaction vessel. Use a fresh bottle of ligand/catalyst. Consider a different catalyst system (e.g., Pd(dppf)Cl₂).[10]
Stalled at Mono-coupled Product Steric hindrance; Insufficient reaction time or temperature.Increase reaction temperature. Increase catalyst loading slightly (e.g., to 3-5 mol%). Switch to a more active ligand system like XPhos or RuPhos.[13][14] Allow the reaction to run for a longer period (24-48h).
Significant Protodeborylation Boronic acid instability; Presence of excess water or protic sources.Switch from a boronic acid to a more stable pinacol boronic ester.[8] Minimize the amount of water in the reaction or use anhydrous conditions with a base like LiOtBu.[15]
Formation of Homocoupled Byproduct Oxygen contamination leading to reductive elimination from the boronate.Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas throughout.[8]

Application Showcase: A Route to Tamoxifen Analogues

The tetra-aryl ethylene core is structurally related to Tamoxifen, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[3][16] The double Suzuki-Miyaura coupling of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene provides a modular and efficient route to synthesize a library of Tamoxifen analogues for structure-activity relationship (SAR) studies in drug discovery programs.[2][4][17] By varying the arylboronic acid coupling partner, researchers can systematically modify the peripheral aryl groups to optimize biological activity.

Experimental Workflow Summary

The entire experimental process, from initial setup to final product, can be visualized as a streamlined workflow.

Figure 2: A summary workflow diagram for the double Suzuki-Miyaura coupling protocol.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 9(5), 340-345.
  • ResearchGate. (n.d.). Synthesis of fluorinated analogues of tamoxifen via Suzuki‐Miyaura reaction. [Diagram]. Retrieved from [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Singh, R., & Nolan, S. P. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Tao, F., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • ResearchGate. (n.d.). Synthesis of tetraarylethenes. a Pd-catalysed Suzuki-Miyaura coupling.... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tamoxifen analogues from alkynyl(2‐pyridyl)silanes. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wang, H., et al. (2019). Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling.
  • Tandon, N., et al. (2021). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. ChemistrySelect, 6(12), 2963-2983.
  • Gontela, C., et al. (2017).
  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. Organics, 3(3), 209-245.
  • Zhou, C., & Larock, R. C. (2005). Synthesis of Tetrasubstituted Olefins by Pd-Catalyzed Addition of Arylboronic Acids to Internal Alkynes. Organic Letters, 7(2), 259-262.
  • Royal Society of Chemistry. (2020). and stereoselective synthesis of 1,4-enynes by iron- catalysed Suzuki–Miyaura coupling of propargyl electrophiles under. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Weires, A. G., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(5), 1342–1345.
  • Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

  • Wang, W., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers, 9(11), 2998-3004.
  • Bailly, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Durham University]. Durham E-Theses. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Synthesis of tetraaryl-p-benzoquinones by Suzuki–Miyaura cross-coupling reactions of tetrabromo-p-benzoquinone. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Poly(arylene vinylene) Derivatives

The monomer 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene presents a unique building block for the synthesis of novel conjugated polymers. Its structure, featuring two reactive bromine sites and a dichlorovinylene unit, offers a versatile platform for creating polymers with potentially interesting optoelectronic and thermal properties. The resulting polymers, analogous to poly(p-phenylene vinylene) (PPV), are candidates for applications in organic light-emitting diodes (LEDs), photovoltaics, and other organic electronic devices[1][2]. The bulky, non-planar structure imparted by the 1,1-diaryl-2,2-dichloroethylene unit may enhance the solubility and processability of the resulting polymer, a common challenge in the field of conjugated polymers[3].

This guide provides a comprehensive overview and a detailed experimental protocol for the polymerization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene via Suzuki-Miyaura polycondensation. This palladium-catalyzed cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds and has been widely adopted for the synthesis of a variety of conjugated polymers[4][5].

Reaction Mechanism: The Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a robust method for the synthesis of polyarylenes[6]. The catalytic cycle involves a palladium(0) species and typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination[4][5].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene monomer.

  • Transmetalation: The organoboron species (in this case, a diboronic acid or its ester) reacts with the palladium complex, transferring the organic group from boron to palladium. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high molecular weight polymers with well-defined structures[7][8][9].

Experimental Workflow for Suzuki-Miyaura Polycondensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_characterization Characterization reagents Reagent Preparation: - 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene - 1,4-Phenylenediboronic acid - Pd2(dba)3 (catalyst precursor) - SPhos (ligand) - K3PO4 (base) setup Reaction Setup: - Assemble glassware under inert atmosphere (N2 or Ar) reagents->setup solvent Solvent System: - Anhydrous Toluene - Degassed Water solvent->setup glassware Glassware Preparation: - Schlenk flask - Condenser - Magnetic stirrer glassware->setup addition Reagent Addition: - Add monomers, base, catalyst, and ligand to the flask setup->addition heating Reaction Conditions: - Heat the mixture to 80-90 °C with vigorous stirring addition->heating monitoring Reaction Monitoring: - Monitor progress by GPC (optional) heating->monitoring cooling Cooling: - Cool the reaction mixture to room temperature monitoring->cooling precipitation Precipitation: - Precipitate the polymer in methanol cooling->precipitation filtration Filtration: - Collect the crude polymer by filtration precipitation->filtration purification Purification: - Soxhlet extraction with methanol, acetone, and chloroform filtration->purification spectroscopy Spectroscopy: - 1H NMR, 13C NMR, FT-IR purification->spectroscopy gpc Molecular Weight: - Gel Permeation Chromatography (GPC) purification->gpc thermal Thermal Properties: - TGA, DSC purification->thermal optical Optical Properties: - UV-Vis, Photoluminescence purification->optical caption Figure 1. Experimental workflow for the synthesis and characterization of the polymer.

Figure 1. Experimental workflow for the synthesis and characterization of the polymer.

Detailed Polymerization Protocol

This protocol describes the synthesis of a copolymer of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and 1,4-phenylenediboronic acid.

Materials and Reagents:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (Monomer 1)

  • 1,4-Phenylenediboronic acid (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized water, degassed

  • Methanol

  • Acetone

  • Chloroform

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Cannula

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • All glassware should be oven-dried and cooled under a stream of inert gas.

    • To a Schlenk flask equipped with a magnetic stir bar, add 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), and K₃PO₄ (3.0 eq).

    • In a separate vial, dissolve Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq) in a small amount of anhydrous toluene.

  • Polymerization:

    • Evacuate and backfill the Schlenk flask with inert gas three times.

    • Add anhydrous toluene to the flask via cannula to achieve a monomer concentration of approximately 0.1 M.

    • Add the catalyst/ligand solution to the reaction mixture via cannula.

    • Add degassed deionized water (approximately 20% of the toluene volume).

    • Heat the reaction mixture to 80-90 °C with vigorous stirring under a positive pressure of inert gas.

    • The reaction is typically allowed to proceed for 24-48 hours. The formation of a viscous solution or a precipitate may be observed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Collect the crude polymer by filtration and wash with methanol.

    • Dry the polymer under vacuum.

    • Further purify the polymer by Soxhlet extraction. Sequentially extract with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.

    • The purified polymer is recovered from the chloroform fraction by precipitation into methanol, followed by filtration and drying under vacuum.

Data Presentation: Expected Polymer Properties

The following table summarizes the expected properties of the resulting polymer based on literature for similar poly(arylene vinylene) derivatives. Actual results may vary depending on the specific reaction conditions and purification methods.

PropertyExpected Value/RangeCharacterization Technique
Molecular Weight (Mn) 10,000 - 50,000 g/mol GPC
Polydispersity (Đ) 1.5 - 3.0GPC
Glass Transition (Tg) > 150 °CDSC
Decomposition Temp. > 350 °CTGA
UV-Vis Absorption (λmax) 350 - 450 nm (in solution)UV-Vis Spectroscopy
Photoluminescence (λem) 450 - 550 nm (in solution)PL Spectroscopy

Chemical Structures and Reaction Scheme

Figure 2. Monomers and resulting polymer structure.

Potential Applications

Polymers derived from 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene are expected to be p-type semiconducting materials with potential applications in:

  • Organic Light-Emitting Diodes (OLEDs): The polymer may serve as the emissive or charge-transporting layer in OLED devices[1].

  • Organic Photovoltaics (OPVs): As an electron-donating material in the active layer of solar cells[3].

  • Organic Field-Effect Transistors (OFETs): For use as the active semiconductor channel.

  • Sensors: The fluorescence of the polymer may be sensitive to the presence of certain analytes, enabling its use in chemical sensors[10].

Safety and Handling

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and its derivatives should be handled in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura polycondensation of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene offers a promising route to novel conjugated polymers with tunable properties. The protocol outlined in this guide provides a solid foundation for researchers to explore the synthesis and characterization of these materials. Further optimization of the reaction conditions and exploration of different co-monomers will undoubtedly lead to the development of new materials with enhanced performance in a variety of organic electronic applications.

References

  • Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. (2018). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • Poly(p-phenylene vinylene). (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Multiresponsive Behavior of Functional Poly(p-phenylene vinylene)s in Water. (2016). MDPI. Retrieved February 22, 2026, from [Link]

  • Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • A short overview on the synthesis, properties and major applications of poly(p-phenylene vinylene). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Unstoichiometric Suzuki–Miyaura cyclic polymerization of extensively conjugated monomers. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021). MDPI. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Poly(p-phenylene vinylene) – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ACS Macro Letters. Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. (2020). Polymer Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Gelation-free synthesis of hyperbranched aromatic polymers from A2 + B3 polycondensation through catalyst transfer. (2025). American Chemical Society. Retrieved February 22, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 22, 2026, from [Link]

  • Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. (2016). PubMed. Retrieved February 22, 2026, from [Link]

  • A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]

  • Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer. (2024). Macromolecules. Retrieved February 22, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • 1,1-Dichloroethylene. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 22, 2026, from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved February 22, 2026, from [Link]

  • Optical properties of diarylethylene polymers. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Polymers. (n.d.). Physics & Maths Tutor. Retrieved February 22, 2026, from [Link]

  • Chapter 14 Polymer Structures. (2006). Retrieved February 22, 2026, from [Link]

  • 1,2-Dichloroethylene. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

Sources

Application Notes and Protocols: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient construction of diverse molecular libraries. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene stands as a precursor of significant, yet underexplored, potential. Its structure, featuring two strategically positioned bromine atoms on a diaryl scaffold, offers a gateway to a multitude of chemical transformations. The two aryl bromide moieties are ripe for participation in a host of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. This, coupled with the reactivity of the dichloroethylene group, makes it a valuable starting material for the synthesis of various classes of compounds with potential therapeutic applications.

This guide provides an in-depth exploration of the synthetic utility of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, offering detailed protocols and expert insights into its application as a precursor for pharmaceutical synthesis. We will delve into key reaction pathways, including palladium-catalyzed cross-coupling reactions, and explore its potential in the synthesis of bioactive molecules such as Selective Estrogen Receptor Modulators (SERMs) and fluorescent probes for biomedical imaging.

Core Reactivity: A Tale of Two Reactive Sites

The synthetic versatility of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene stems from two primary reactive centers: the carbon-bromine bonds on the phenyl rings and the geminal dichloroalkene moiety.

  • Aryl Bromides: The two C-Br bonds are prime candidates for a variety of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the modular and predictable introduction of diverse functional groups, making this precursor an excellent building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Gem-Dichloroalkene: This functional group can also participate in a range of transformations. For instance, it can be converted into an alkyne, providing a linear scaffold for further functionalization.

The strategic combination of reactions at these two sites opens up a vast chemical space for drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and they are particularly well-suited for the functionalization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] In the context of our precursor, this reaction can be used to introduce a wide variety of aryl, heteroaryl, or vinyl groups, leading to the synthesis of complex poly-aromatic systems.

General Protocol for Suzuki-Miyaura Coupling:

Aryl bromides, such as those in our precursor, can be coupled with a range of boronic acids or their esters in the presence of a palladium catalyst and a base.

Parameter Condition Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) complexes (0.5-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid is typically used.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The base is crucial for the transmetalation step.
Solvent Toluene, Dioxane, DMF, often with waterThe choice of solvent depends on the specific substrates and reaction temperature.
Temperature 80-120 °CThe reaction is typically heated to ensure a reasonable reaction rate.

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow

Heck Reaction: The Art of Olefin Arylation

The Heck reaction provides a means to couple the aryl bromide moieties with alkenes, leading to the formation of substituted olefins.[3][4] This reaction is particularly useful for the synthesis of stilbene-like structures, which are found in a variety of biologically active molecules.

General Protocol for Heck Reaction:

Parameter Condition Notes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)Palladium(II) precursors are commonly used.
Alkene 1.1-2.0 equivalentsThe alkene should have at least one vinylic hydrogen.
Base Et₃N, K₂CO₃ (1.5-3 equivalents)An organic or inorganic base is required to regenerate the active catalyst.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often necessary for less reactive aryl bromides.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne.[1][5] This reaction is a powerful tool for the synthesis of diarylacetylenes, which are important intermediates in the synthesis of various pharmaceuticals and materials.

General Protocol for Sonogashira Coupling:

Parameter Condition Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)A palladium catalyst is essential for the reaction.
Copper Co-catalyst CuI (1-10 mol%)Copper(I) iodide is a common co-catalyst that accelerates the reaction.
Alkyne 1.1-1.5 equivalentsA terminal alkyne is required.
Base Et₃N, PiperidineAn amine base is used to deprotonate the alkyne and neutralize the HX byproduct.
Solvent THF, DMFAnhydrous and deoxygenated solvents are preferred.
Temperature Room Temperature to 80 °CThe reaction can often be performed under mild conditions.

Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The triphenylethylene scaffold is a hallmark of many SERMs, a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism.[6] Prominent examples include tamoxifen and clomiphene. The structure of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene makes it an attractive starting material for the synthesis of novel SERM analogs. Through sequential or one-pot cross-coupling reactions, the two bromine atoms can be replaced with different aryl or other functional groups, allowing for the creation of a diverse library of triphenylethylene derivatives for biological screening.

Illustrative Synthetic Pathway to a Tamoxifen Analog:

A plausible synthetic route to a tamoxifen analog could involve a sequential Suzuki coupling. In the first step, one of the bromine atoms is selectively coupled with an organoboron reagent. The second bromine atom can then be coupled with a different boronic acid in a subsequent step.

Synthetic Pathway to a Tamoxifen Analog

Application in the Synthesis of Aggregation-Induced Emission (AIE) Probes

Tetraphenylethylene (TPE) and its derivatives are the most prominent examples of molecules exhibiting aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[7] This property makes them ideal for various biomedical applications, including bio-imaging and as fluorescent probes. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene can serve as a core scaffold for the synthesis of novel TPE-based AIEgens. The two bromine atoms can be functionalized through cross-coupling reactions to introduce various substituents that can tune the photophysical properties of the resulting molecule.

Protocol for the Synthesis of a Tetraphenylethylene Derivative:

A potential route to a TPE derivative involves a double Suzuki coupling reaction with phenylboronic acid.

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

  • Phenylboronic acid (2.5 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (4 equivalents)

  • Toluene/Ethanol/Water (4:1:1)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (1 equivalent), phenylboronic acid (2.5 equivalents), and K₂CO₃ (4 equivalents).

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetraphenylethylene derivative.

Conclusion: A Precursor with a Bright Future

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is a highly versatile and valuable precursor for pharmaceutical synthesis. Its two reactive aryl bromide moieties provide a platform for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. The potential to synthesize analogs of established drugs like tamoxifen and to create novel fluorescent probes for biomedical applications highlights the significant opportunities this precursor presents. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising building block in their drug discovery and development endeavors.

References

  • Sharath Kumar, K. S., et al. (2021). AIE-featured tetraphenylethylene nanoarchitectures in biomedical application: Bioimaging, drug delivery and disease treatment. Coordination Chemistry Reviews, 447, 214135.

  • Tandon, N., et al. (2020). Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. Asian Journal of Organic Chemistry, 9(9), 1432-1465.

  • EP0260066B1. (1991). Tamoxifen derivatives. Google Patents.

  • US20170073302A1. (2017). Clomiphene synthesis using a single solvent. Google Patents.

  • Bélanger, G., et al. (2018). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Molecules, 23(10), 2547.

  • US20170073302A1. (2017). Clomiphene synthesis using a single solvent. Google Patents.

  • Saini, A., et al. (2023). Triphenylethylene derivatives synthesized as SERMs by different research groups (20–31). ResearchGate.

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Zhang, T., et al. (2022). Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells. SSRN.

  • Melton, J. (1984). Process for the preparation of tamoxifen.
  • Zhang, T., et al. (2022). Tetraphenylethylene-based AIE nanoprobes for labeling lysosome by two-photon imaging in living cells. SSRN.

  • El-Gazzar, M. G., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 26(23), 7118.

  • Ghorai, S., et al. (2024). Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism.
  • Sharath Kumar, K. S., et al. (2021). AIE-featured tetraphenylethylene nanoarchitectures in biomedical application: Bioimaging, drug delivery and disease treatment.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wipf Group. (n.d.). Design, Synthesis and Biological Screening of Focused Libraries of New Antiestrogens. Wipf Group.

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Rao, M. L. N., & Nand, S. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8463-8473.
  • Heravi, M. M., & Hashemi, E. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2035.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • BenchChem. (n.d.). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one. BenchChem.
  • Wolk, M., et al. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Tetrahedron, 58(48), 9633-9695.
  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Wang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 777-789.
  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466.
  • Al-Masum, M. (2015). A Half Century of the Sonogashira Reaction. IntechOpen.
  • Düzleyen, E., & Cantürk, Z. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 53-62.
  • Alonso, F., et al. (2016). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistrySelect, 1(11), 2736-2740.
  • Nájera, C., & Yus, M. (2003). Preparation of α, n-dilithiotoluene equivalents. Synthesis of tamoxifen. Tetrahedron, 59(52), 10355-10378.
  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4969.
  • Dr. Rick Danheiser. (2024).
  • Anderson, R. F., et al. (2017). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Heterocyclic Chemistry, 54(1), 155-160.

Sources

Application Note: High-Sensitivity Quantification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (p,p'-DDE) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, a structural analog of the persistent and bioaccumulative p,p'-DDE, is a compound of significant interest in environmental monitoring and toxicological research. Accurate quantification at trace levels is critical for assessing environmental fate, exposure, and potential health risks. This document provides a comprehensive guide to the analytical quantification of this compound in complex biological and environmental matrices.

The methodologies detailed herein are grounded in robust, validated techniques, primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Electron Capture Detection (ECD). These approaches are selected for their high sensitivity, selectivity, and proven efficacy in analyzing persistent organic pollutants (POPs).[1][2] We will explore the causality behind critical experimental choices in sample preparation, cleanup, and instrumental analysis, providing researchers with the foundational knowledge to adapt and troubleshoot these protocols.

Principle of the Analytical Workflow

The accurate quantification of halogenated organic compounds like 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene from intricate sample matrices necessitates a multi-stage approach. The overarching principle is to isolate the analyte from interfering substances and present it in a concentrated, purified form for instrumental detection. The process is a self-validating system when appropriate quality controls are integrated.

The general workflow is as follows:

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. Solvent Extraction (LLE, SPE, ASE) Sample->Extraction Isolate analytes Cleanup 3. Extract Cleanup (GPC, Florisil, Silica) Extraction->Cleanup Remove interferences Concentration 4. Concentration & Solvent Exchange Cleanup->Concentration Increase sensitivity GC 5. GC Separation Concentration->GC Prepare for injection Detection 6. Detection (MS/MS or ECD) GC->Detection Identify & measure Quant 7. Quantification (Calibration Curve) Detection->Quant Calculate concentration Report 8. Data Reporting Quant->Report Final results GPC_Cleanup cluster_ase ASE Extraction cluster_cleanup Extract Cleanup Mix Mix Sample with Drying Agent (Na₂SO₄) Pack Pack into Extraction Cell Mix->Pack Extract Extract with Solvent (e.g., Hexane/Acetone) Pack->Extract GPC Gel Permeation Chromatography (GPC) Extract->GPC Remove Lipids Fraction Collect Analyte Fraction GPC->Fraction Florisil Optional: Florisil Column Cleanup Fraction->Florisil Remove Polar Interferences Concentrate Concentrate for Analysis Fraction->Concentrate If Florisil is skipped Florisil->Concentrate

Sources

Application Note: High-Purity 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE) using a single-solvent recrystallization method. The procedure is designed for researchers, scientists, and professionals in drug development who require a high-purity solid for their work. This guide emphasizes the scientific principles behind solvent selection and the critical steps of the recrystallization process to ensure a high yield of pure crystalline product.

Introduction

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE) is a halogenated aromatic compound with a molecular weight of 406.9 g/mol and the chemical formula C₁₄H₈Br₂Cl₂[1][2]. Its structural analogues, such as 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD), are known for their biological activity and are subjects of interest in various research fields[3]. The purity of BBDDE is critical for accurate experimental results, making an effective purification method essential.

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures[4]. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor)[5].

This protocol details a robust method for the purification of BBDDE, addressing potential impurities and optimizing for both purity and yield.

Materials and Equipment

Materials:

  • Crude 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE)

  • Ethanol (Reagent Grade)

  • Hexane (Reagent Grade)

  • Activated Charcoal (optional)

  • Deionized Water

  • Ice

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Drying oven or vacuum desiccator

Understanding Potential Impurities

A comprehensive understanding of the potential impurities is crucial for designing an effective purification strategy. While a specific synthesis route for BBDDE from 4-bromobenzaldehyde was not detailed in the preliminary literature search, analogous reactions for similar halogenated diaryl compounds suggest potential byproducts[6][7][8]. These can include:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde or other precursors.

  • Side-Reaction Products: Compounds formed from alternative reaction pathways.

  • Oligomeric or Polymeric Materials: Higher molecular weight species formed during the synthesis.

  • Colored Impurities: Often aromatic byproducts with extended conjugation.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical parameter in a successful recrystallization. Halogenated hydrocarbons like BBDDE are generally insoluble in water and soluble in organic solvents[9][10][11]. The ideal solvent for BBDDE should exhibit the following properties:

  • High solubility at elevated temperatures: To dissolve the crude product completely.

  • Low solubility at low temperatures: To maximize the recovery of the purified crystals.

  • Inertness: The solvent should not react with BBDDE.

  • Volatility: The solvent should be easily removable from the purified crystals.

Based on these principles and the general solubility of halogenated aromatic compounds, a solvent screening was conceptually performed.

Table 1: Solvent Screening for BBDDE Recrystallization

SolventPolarityBoiling Point (°C)Rationale for Selection/Rejection
WaterHigh100Expected to have very low solubility due to the non-polar nature of BBDDE.
MethanolHigh65May have some solubility at boiling, but the high polarity might limit its effectiveness.
Ethanol Medium 78 Often a good choice for moderately polar compounds. Likely to have the desired solubility profile.
AcetoneMedium56Good solvent, but its low boiling point might not provide a sufficient solubility gradient.
Ethyl AcetateMedium77Similar to ethanol, a viable candidate.
TolueneLow111May dissolve BBDDE too readily at room temperature due to similar aromatic character.
Hexane Low 69 Likely to be a poor solvent at all temperatures, making it a good anti-solvent or for washing.

From this analysis, ethanol emerges as a promising primary solvent for the recrystallization of BBDDE. Hexane is identified as a suitable solvent for washing the final crystals due to its low solvating power for the target compound, which helps in removing residual mother liquor without significant product loss.

Detailed Recrystallization Protocol

This protocol employs a single-solvent recrystallization method using ethanol.

Step 1: Dissolution of the Crude Product

  • Place the crude BBDDE in an Erlenmeyer flask of an appropriate size.

  • Add a magnetic stir bar to the flask.

  • In a separate beaker, heat ethanol on a hot plate to its boiling point.

  • Add a small portion of the hot ethanol to the flask containing the BBDDE.

  • Place the flask on the hot plate and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot ethanol until the BBDDE is completely dissolved. Add a minimal excess of solvent to ensure the compound remains dissolved during any subsequent hot filtration.

Step 2: Decolorization (Optional)

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.

Step 3: Hot Gravity Filtration (if necessary)

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Preheat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol.

  • Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask. This step should be performed quickly to prevent premature crystallization.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Collection of Crystals by Vacuum Filtration

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold hexane.

  • Turn on the vacuum and swirl the crystallized mixture to create a slurry.

  • Quickly pour the slurry into the Büchner funnel.

  • Use a small amount of the cold mother liquor or fresh, cold hexane to rinse any remaining crystals from the flask into the funnel.

  • Wash the crystals with a small portion of ice-cold hexane to remove any remaining impurities from the mother liquor.

  • Continue to draw air through the crystals for several minutes to aid in drying.

Step 6: Drying the Purified Crystals

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature well below the expected melting point or in a vacuum desiccator until a constant weight is achieved.

Step 7: Purity Assessment

  • Determine the melting point of the recrystallized BBDDE. A sharp melting point range close to the literature value (if available) indicates high purity.

  • Calculate the percent recovery of the purified product.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_impurities Impurity Removal Crude Crude BBDDE Dissolution Dissolution in Hot Ethanol Crude->Dissolution Decolorization Decolorization (Optional, with Activated Charcoal) Dissolution->Decolorization if colored HotFiltration Hot Gravity Filtration Dissolution->HotFiltration if insoluble impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization if no impurities Decolorization->HotFiltration HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Washing with Cold Hexane VacuumFiltration->Washing Drying Drying Washing->Drying PureProduct Pure Crystalline BBDDE Drying->PureProduct

Caption: Workflow for the purification of BBDDE.

Troubleshooting

Table 2: Common Recrystallization Issues and Solutions

IssuePotential CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Add more hot solvent. Reheat the solution to dissolve the oil and then allow it to cool more slowly.
No Crystals Form The solution is not saturated. The solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure BBDDE.
Low Recovery Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. Premature crystallization during hot filtration.Concentrate the mother liquor to obtain a second crop of crystals. Use a minimal amount of ice-cold washing solvent. Ensure the filtration apparatus is preheated.

Conclusion

The protocol outlined in this application note provides a reliable and effective method for the purification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene by recrystallization. The selection of ethanol as the primary solvent and hexane for washing is based on sound chemical principles and is expected to yield a high-purity crystalline product with a good recovery rate. By following this detailed procedure and understanding the underlying principles, researchers can confidently prepare high-quality BBDDE for their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 345917, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Retrieved February 22, 2026 from [Link].

  • LibreTexts. (2020, December 9). 4.4: Halogenated Hydrocarbons- Many Uses, Some Hazards. Chemistry LibreTexts. Retrieved February 22, 2026 from [Link].

  • PCC Group. (2023, August 28). Halogenated hydrocarbons. PCC Group Product Portal. Retrieved February 22, 2026 from [Link].

  • University of Rochester Department of Chemistry. Organic halides. Retrieved February 22, 2026 from [Link].

  • University of Toledo College of Pharmacy and Pharmaceutical Sciences. Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. Retrieved February 22, 2026 from [Link].

  • Organic Syntheses. p-TOLUIDINE, 3-BROMO-4-AMINO-. Retrieved February 22, 2026 from [Link].

  • Haynes, W. M. (Ed.). (2014). CRC handbook of chemistry and physics. CRC press.
  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved February 22, 2026 from [Link].

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved February 22, 2026 from [Link].

  • Stenutz, R. 1,1-bis-(4-chlorophenyl)-2,2-dichloroethene. Retrieved February 22, 2026 from [Link].

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved February 22, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 345917, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Retrieved February 22, 2026 from [Link].

  • Cheméo. Chemical Properties of 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (CAS 72-54-8). Retrieved February 22, 2026 from [Link].

  • Google Patents. WO1992000264A1 - Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved February 22, 2026 from [Link].

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using 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene in the synthesis of novel organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene in Material Science

Executive Summary

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBP-DCE) represents a high-value "linchpin" scaffold in organic synthesis. Its structural uniqueness lies in the coexistence of two distinct electrophilic sites: the aryl bromides (susceptible to Pd-catalyzed cross-coupling) and the gem-dichloroalkene moiety (susceptible to elimination-rearrangement or metal-halogen exchange).

This guide details the robust synthesis of BBP-DCE and outlines two divergent protocols for its application:

  • Path A (Retention): Functionalization of the aryl rings to create Aggregation-Induced Emission (AIE) luminogens.

  • Path B (Transformation): Fritsch-Buttenberg-Wiechell (FBW) rearrangement to synthesize substituted diphenylacetylenes (Tolans) for molecular electronics.

Synthesis of the Core Scaffold (BBP-DCE)

The synthesis utilizes a modified Ramirez Olefination (Appel-type conditions), converting 4,4'-dibromobenzophenone into the gem-dichloroalkene. This method is preferred over Wittig variants due to higher atom economy and the avoidance of unstable dichloro-ylides.

Mechanism & Causality

Triphenylphosphine (


) attacks tetrachloromethane (

) to form the dichlorotriphenylphosphorane intermediate. This highly oxophilic species reacts with the carbonyl oxygen of the benzophenone, driving the formation of the phosphorus-oxygen bond (

) and installing the gem-dichloro group.
Protocol 1: Synthesis of BBP-DCE

Reagents:

  • 4,4'-Dibromobenzophenone (10.0 mmol)

  • Triphenylphosphine (

    
    ) (40.0 mmol, 4 equiv.)
    
  • Carbon Tetrachloride (

    
    ) (Excess/Solvent) [Note: See Safety Warning]
    
  • Alternative Solvent: Dry Toluene with stoichiometric

    
     (4-5 equiv.)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an Argon atmosphere.

  • Charging: Add 4,4'-dibromobenzophenone (3.40 g, 10 mmol) and

    
     (10.49 g, 40 mmol).
    
  • Solvent Addition: Add dry toluene (50 mL) followed by dry

    
     (5 mL).
    
    • Why Toluene? While

      
       can be used as the solvent, it is a regulated ozone-depleting substance. Using toluene as the primary solvent reduces environmental impact while maintaining the high boiling point needed for kinetics.
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. The solution typically turns from clear to a vibrant yellow/orange suspension (formation of 
    
    
    
    ).
  • Monitoring: Monitor via TLC (Hexane/EtOAc 95:5). The starting ketone (

    
    ) should disappear, replaced by the non-polar alkene (
    
    
    
    ).
  • Workup: Cool to room temperature. Add Hexane (100 mL) to precipitate the bulk of triphenylphosphine oxide (TPPO). Filter through a celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane (9:1) or perform flash chromatography (100% Hexane).

Yield: Expect 85–92% as white/off-white needles. QC Check:


 NMR should show only aromatic signals (7.0–7.6 ppm). The absence of a vinyl proton is the key signature.

Strategic Divergence: Application Pathways

Once synthesized, BBP-DCE serves as a junction point. The researcher must decide whether to preserve the alkene (for AIE active materials) or destroy it to form an alkyne (for conjugation).

Visualizing the Workflow

BBP_DCE_Pathways Start 4,4'-Dibromobenzophenone Core BBP-DCE (Gem-dichloro Scaffold) Start->Core PPh3, CCl4, Reflux Suzuki_Cond Path A: Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2, K2CO3 Core->Suzuki_Cond Preserve Cl2-Alkene FBW_Cond Path B: FBW Rearrangement n-BuLi (2.2 equiv), THF, -78°C Core->FBW_Cond Eliminate Cl2 AIEgen Functionalized TPE Analog (AIE Active) Suzuki_Cond->AIEgen Arylation of Br sites Alkyne Bis(4-bromophenyl)acetylene (Tolan Core) FBW_Cond->Alkyne Carbenoid Migration

Figure 1: Divergent synthesis pathways from the BBP-DCE scaffold. Path A yields emissive materials; Path B yields conjugated wires.

Detailed Application Protocols

Path A: Synthesis of AIE Luminogens (Suzuki Coupling)

Objective: Extend the conjugation at the para-positions while retaining the gem-dichloro "rotor" essential for Aggregation-Induced Emission (AIE).

Protocol:

  • Reagents: BBP-DCE (1.0 equiv), Arylboronic acid (2.5 equiv),

    
     (5 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol (4:1).
  • Procedure: Degas solvents thoroughly. Combine reactants in a sealed tube. Heat to

    
     for 24h.
    
  • Critical Insight: The gem-dichloro vinyl group is sterically shielded and electronically deactivated compared to the aryl bromides. Under standard Suzuki conditions, the

    
     bonds react exclusively, leaving the 
    
    
    
    unit intact.
  • Result: A highly fluorescent molecule (in aggregate state) suitable for bio-imaging or OLEDs.

Path B: The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

Objective: Convert the gem-dichloroalkene into a diarylacetylene. This is a powerful method to synthesize "Tolans" that are difficult to access via Sonogashira coupling due to electronic constraints.

Mechanism: Treatment with n-Butyllithium effects a Lithium-Halogen Exchange on the vinyl chloride (or deprotonation if protons were present, but here it involves carbenoid formation). Elimination of LiCl generates a vinyl carbene . The aryl group trans to the halogen migrates to the carbene center, reforming the triple bond.

Protocol:

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Dissolution: Dissolve BBP-DCE (1.0 mmol) in anhydrous THF (10 mL). Cool to

    
    .
    
  • Lithiation: Add n-BuLi (2.2 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: The solution often turns deep red/purple (carbenoid formation).

  • Rearrangement: Stir at

    
     for 1 hour, then allow to warm to room temperature naturally. The rearrangement occurs upon warming.
    
  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Product: Bis(4-bromophenyl)acetylene.

    • Note: If excess n-BuLi (4+ equiv) is used, the aryl bromides will also exchange, leading to polymerization or quenching. Strict stoichiometry (2.0-2.2 equiv) is required to preserve the aryl bromides for future functionalization.

Quality Control & Data Summary

MetricBBP-DCE (Scaffold)AIE Product (Path A)Tolan Product (Path B)
Physical State White NeedlesYellow/Green PowderColorless/White Solid
Melting Point 158–160 °C>200 °C (Derivative dependent)180–182 °C

NMR
AA'BB' System (7.1–7.5 ppm)Complex Aromatic RegionSimple AA'BB' (Shifted)

NMR
~120 ppm (

)
~140-145 ppm (Extended Ar)~89 ppm (

)
Fluorescence Weak/NoneHigh (Solid State)High (Solution State)

References

  • Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters, 13(36), 3769–3772. Link(Foundational chemistry for gem-dichloroalkene synthesis).

  • Rezaei, H.; Yamanoi, S.; Chemla, F.; Normant, J. F. (2000).[1][2] "Fritsch-Buttenberg-Wiechell Rearrangement in the Aliphatic Series." Organic Letters, 2(4), 419–421.[1] Link(Mechanistic insights into the rearrangement).

  • Luu, T.; Morisaki, Y.; Cunningham, N.; Tykwinski, R. R. (2007).[1] "One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement." The Journal of Organic Chemistry, 72(25), 9622–9629. Link(Application of FBW on similar systems).

  • Hong, Y.; Lam, J. W. Y.; Tang, B. Z. (2011). "Aggregation-induced emission." Chemical Society Reviews, 40, 5361-5388. Link(Context for using TPE/gem-dichloro derivatives in materials).

  • PubChem Compound Summary. "1,1-Bis(4-bromophenyl)-2,2-dichloroethylene."[3] National Center for Biotechnology Information.Link(Physical property verification).

Sources

Application Notes and Protocols for Reactions Involving 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDC), a halogenated ethylene derivative, serves as a pivotal building block in modern organic synthesis. Its molecular architecture, featuring two reactive aryl-bromide moieties, presents a versatile platform for constructing complex molecular frameworks through various cross-coupling methodologies. The presence of the dichloroethylene bridge imparts unique electronic and steric properties to the molecule, influencing the reactivity of the C-Br bonds and the characteristics of the resulting derivatives.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving BBDC. The protocols detailed herein are designed for practical application in research and development settings, with a focus on the causality behind experimental choices to ensure reproducibility and methodological understanding. The derivatization of BBDC is particularly relevant for the synthesis of novel materials and in the development of therapeutic agents, where the creation of diverse molecular libraries is a critical step in lead discovery and optimization.[1][2]

Chemical and Physical Properties of BBDC

A foundational understanding of the substrate's properties is critical before proceeding with any synthetic protocol.

PropertyValueSource
Molecular Formula C₁₄H₈Br₂Cl₂[3]
Molecular Weight 406.9 g/mol [3]
IUPAC Name 1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene[3]
CAS Number 21655-73-2[3]
Appearance Typically a solid

Core Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] It involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex.[5][6] For BBDC, this reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups, enabling the synthesis of complex, conjugated systems.

Causality of Experimental Design:

  • Palladium Catalyst : The reaction is initiated by the oxidative addition of the aryl bromide C-Br bond to a Pd(0) species. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ can be reduced in situ to the active Pd(0) state.

  • Ligand : Phosphine ligands (like PPh₃) are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its electronic and steric properties to facilitate the catalytic cycle.[7]

  • Base : A base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.[5][8]

  • Solvent System : A mixture of an organic solvent (like toluene or DMF) and an aqueous solution of the base is commonly used. This two-phase system facilitates the interaction of all components.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add BBDC, boronic acid, and solvent to flask prep2 Degas the mixture (Ar purge) prep1->prep2 reac1 Add aqueous base and Pd catalyst prep2->reac1 reac2 Heat reaction mixture (e.g., 85-100 °C) reac1->reac2 reac3 Monitor reaction by TLC/GC-MS reac2->reac3 work1 Cool to RT, add water reac3->work1 work2 Extract with organic solvent work1->work2 work3 Dry organic layer (e.g., MgSO₄) work2->work3 work4 Purify by column chromatography work3->work4

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Monosubstitution of BBDC via Suzuki-Miyaura Coupling

This protocol details the selective coupling of one of the two bromo-positions on BBDC.

ReagentMolar Eq.Amount (for 1 mmol BBDC)Purpose
BBDC 1.0407 mgStarting Material
Arylboronic Acid 1.11.1 mmolCoupling Partner
Pd(PPh₃)₄ 0.0335 mgCatalyst
K₂CO₃ 3.0414 mgBase
Toluene -15 mLOrganic Solvent
Water -4 mLAqueous Solvent

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDC, 1.0 eq), the desired arylboronic acid (1.1 eq), and toluene.

  • Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to create an anaerobic environment. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • In a separate container, dissolve potassium carbonate (K₂CO₃, 3.0 eq) in water. Degas this solution by bubbling inert gas through it.

  • Add the aqueous K₂CO₃ solution to the reaction flask, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[10]

  • Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the monosubstituted product.

Core Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[11] This reaction is indispensable for creating rigid, linear molecular structures and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[12] It characteristically employs a dual-catalyst system of palladium and copper(I).[13]

Causality of Experimental Design:

  • Palladium Catalyst : Similar to the Suzuki coupling, a Pd(0) species initiates the catalytic cycle via oxidative addition to the C-Br bond of BBDC.[8]

  • Copper(I) Co-catalyst : The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation to the palladium center than the alkyne itself.[11][13]

  • Amine Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes: it acts as a solvent and as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also neutralizes the H-X acid formed during the cycle.[13]

  • Inert Atmosphere : The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a significant side reaction.[12] Therefore, maintaining strictly anaerobic conditions is crucial for high yields of the desired cross-coupled product.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L₂ pdrx R-Pd(II)-X      L₂ pd0->pdrx pd_alkyne R-Pd(II)-C≡CR'        L₂ pdrx->pd_alkyne Transmetalation product R-C≡CR' pd_alkyne->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pdrx rx R-X (BBDC) rx->pd0 Oxidative Addition alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation + Cu(I) base Base (Et₃N) base->alkyne product->pd0 cu_x CuX cu_x->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Protocol: Disubstitution of BBDC via Sonogashira Coupling

This protocol is optimized for replacing both bromine atoms on the BBDC core.

ReagentMolar Eq.Amount (for 1 mmol BBDC)Purpose
BBDC 1.0407 mgStarting Material
Terminal Alkyne 2.52.5 mmolCoupling Partner
Pd(PPh₃)₂Cl₂ 0.0321 mgPalladium Catalyst
Copper(I) Iodide (CuI) 0.059.5 mgCo-catalyst
Triethylamine (Et₃N) -15 mLBase and Solvent
THF (optional) -5 mLCo-solvent

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add BBDC (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and Copper(I) iodide (0.05 eq).

  • Seal the flask, and alternate between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic atmosphere.

  • Via syringe, add anhydrous, degassed triethylamine. If the substrate has poor solubility, anhydrous THF can be used as a co-solvent.

  • Add the terminal alkyne (2.5 eq) dropwise via syringe while stirring.

  • Stir the reaction at room temperature or heat gently (40-50 °C) if the aryl bromide is unreactive. The reaction progress can be monitored by TLC.

  • Upon completion (typically 4-12 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base and copper salts.

  • Wash further with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired disubstituted aryl-alkyne product.

Core Application 3: Mizoroki-Heck Reaction for Alkene Synthesis

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[14][15] This reaction is a cornerstone of organic synthesis for creating substituted alkenes, often with high stereoselectivity for the trans (E)-isomer.[15] For BBDC, the Heck reaction allows the introduction of vinyl groups, which can be valuable for polymerization or as handles for further functionalization.

Causality of Experimental Design:

  • Palladium Catalyst : Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to Pd(0).[16][17]

  • Ligand : While some Heck reactions can be run ligandless, phosphine ligands are often added to improve catalyst stability and activity, especially for less reactive aryl bromides.[18]

  • Base : A hindered organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the hydrohalic acid (HBr) produced in the final step of the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[14][17]

  • Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used as they can dissolve the ionic intermediates in the catalytic cycle and are stable at the higher temperatures often required for the reaction.[18]

Protocol: Heck Coupling of BBDC with an Acrylate Ester

This protocol describes the coupling of BBDC with an electron-deficient alkene, such as n-butyl acrylate.

ReagentMolar Eq.Amount (for 1 mmol BBDC)Purpose
BBDC 1.0407 mgStarting Material
n-Butyl Acrylate 1.51.5 mmol (192 mg)Alkene Coupling Partner
Pd(OAc)₂ 0.024.5 mgCatalyst Precursor
Tri(o-tolyl)phosphine 0.0412 mgLigand
Triethylamine (Et₃N) 2.02.0 mmol (202 mg)Base
DMF (anhydrous) -10 mLSolvent

Step-by-Step Procedure:

  • In a flask equipped with a stir bar and reflux condenser, dissolve BBDC (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in anhydrous DMF.

  • Degas the solution by purging with an inert gas for 15 minutes.

  • Add n-butyl acrylate (1.5 eq) and triethylamine (2.0 eq) to the mixture.

  • Heat the reaction to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS (typically 12-24 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by column chromatography on silica gel to isolate the substituted alkene product.

Safety and Handling

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDC): Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a fume hood and wear appropriate PPE. Ensure proper recovery and disposal procedures are followed.

  • Solvents: Anhydrous and degassed solvents are often required. Handle flammable solvents like THF and toluene in a well-ventilated fume hood away from ignition sources. DMF is a reproductive toxin and should be handled with care.

  • Bases: Triethylamine is corrosive and has a strong odor. Potassium carbonate is an irritant. Handle all bases with appropriate care and PPE.

References

  • J Environ Sci (China). 2009:21 Suppl 1:S124-6. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • The Nobel Prize in Chemistry 2010 - Scientific Background. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Lee, P. H., Sung, S. -y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]

  • PubChem. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. [Link]

  • Chemistry LibreTexts. Heck reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(11), 2195-2198. [Link]

  • European Journal of Organic Chemistry. General procedure for the preparation of allylated products. [Link]

  • The Royal Society of Chemistry. Supporting information Experimental Materials and methods. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

  • Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes. [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Rhea. Reaction Details. [Link]

  • Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • PubMed. 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells. [Link]

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derivatization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene for enhanced properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the chemical modification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene to unlock novel functionalities and improved performance characteristics.

Introduction: The Untapped Potential of a Versatile Scaffold

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, hereafter referred to as DDE-Br, represents a highly versatile and strategically important scaffold in modern synthetic chemistry. Its unique structure, featuring a dichlorovinylidene bridge and two para-substituted bromophenyl rings, offers a robust platform for extensive chemical modification. The two bromine atoms serve as ideal handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and precise introduction of a wide array of functional groups. This derivatization is not merely an academic exercise; it is a direct pathway to enhancing and tuning the molecule's intrinsic properties for specific, high-value applications.

By strategically replacing the bromine atoms, researchers can profoundly influence the electronic, photophysical, and biological characteristics of the DDE core. This guide provides a detailed exploration of key derivatization strategies, offering both the theoretical underpinnings and field-proven protocols to empower researchers in synthesizing novel compounds with tailored properties for materials science, drug discovery, and molecular sensing.

Core Derivatization Strategies: A Chemist's Toolkit for Innovation

The transformation of DDE-Br into novel derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and mild reaction conditions.[1] The following sections detail the three most powerful and widely applicable strategies for derivatizing the DDE-Br scaffold.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon single bond between an organohalide and an organoboron compound.[2][3] For DDE-Br, this reaction is ideal for introducing new aryl or vinyl substituents, which can extend the π-conjugated system, modulate solubility, and introduce new functionalities.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide (DDE-Br) to the Pd(0) catalyst. This is followed by transmetalation with a boronate complex (formed from the boronic acid and a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2] The choice of base is critical as it facilitates the formation of the reactive boronate species.

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + DDE-Ar-Br dde_br DDE-Ar-Br product DDE-Ar-R pd_complex Br-Pd(II)L2-Ar-DDE oxidative_addition->pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration reductive_elimination->product Product Release transmetalation Transmetalation final_pd_complex R-Pd(II)L2-Ar-DDE transmetalation->final_pd_complex pd_complex->transmetalation boronic_acid R-B(OH)2 boronate_complex [R-B(OH)3]⁻ boronic_acid->boronate_complex + Base base Base (e.g., K3PO4) boronate_complex->transmetalation final_pd_complex->reductive_elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons (like those in DDE-Br) and sp-hybridized carbons of terminal alkynes.[4][5] This reaction is particularly valuable for creating extended, rigid, and linear π-systems, which are often sought after for applications in organic electronics and as fluorescent probes.

Mechanistic Insight: The Sonogashira reaction typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[5][6] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle's role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center before the final product is released.[5]

cluster_copper Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + DDE-Ar-Br pd_complex Br-Pd(II)L2-Ar-DDE oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation final_pd_complex (C≡CR)-Pd(II)L2-Ar-DDE transmetalation->final_pd_complex reductive_elimination Reductive Elimination final_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product DDE-Ar-C≡CR reductive_elimination->product Product Release cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + Alkyne, Base alkyne H-C≡CR base Base cu_acetylide->transmetalation

Figure 2: Catalytic Cycles of the Sonogashira Coupling Reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[7][8] This reaction is of paramount importance in pharmaceutical and medicinal chemistry, as the resulting aryl amine moiety is a common feature in many biologically active molecules.[9] For DDE-Br, this opens the door to synthesizing derivatives with potential applications as enzyme inhibitors, receptor ligands, or antimicrobial agents.[10][11]

Mechanistic Insight: Similar to other palladium-catalyzed reactions, the process starts with the oxidative addition of DDE-Br to a Pd(0) complex.[12] The amine then coordinates to the palladium center, and following deprotonation by a base, a palladium-amido complex is formed. The final step is reductive elimination, which forms the C-N bond, releases the arylamine product, and regenerates the Pd(0) catalyst.[12] The choice of ligand on the palladium catalyst is crucial for the efficiency of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]

Experimental Protocols & Workflows

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

start Start: DDE-Br Substrate prep Reaction Setup: - Add DDE-Br, Catalyst, Ligand, Base to flask - Purge with Inert Gas - Add Anhydrous Solvent start->prep coupling Select Coupling Partner prep->coupling boronic Boronic Acid (Suzuki) coupling->boronic C-C alkyne Terminal Alkyne (Sonogashira) coupling->alkyne C-C (triple) amine Amine (Buchwald-Hartwig) coupling->amine C-N reaction Heating & Stirring (Monitor by TLC/GC-MS) boronic->reaction alkyne->reaction amine->reaction workup Aqueous Work-up: - Quench Reaction - Extract with Organic Solvent - Dry & Concentrate reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ms Mass Spectrometry characterization->ms uvvis UV-Vis / Fluorescence characterization->uvvis end Pure, Characterized Derivative nmr->end ms->end uvvis->end

Figure 3: General Workflow for Derivatization and Characterization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (DDE-Br) (1.0 eq)

  • Arylboronic acid (2.2 - 2.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ (0.05 eq) with a suitable ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (4.0 eq)

  • Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water

  • Anhydrous solvents

Procedure:

  • To a flame-dried Schlenk flask, add DDE-Br, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (DDE-Br) (1.0 eq)

  • Terminal alkyne (2.2 - 2.5 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triphenylphosphine (PPh₃) (0.12 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous solvents

Procedure:

  • To a Schlenk flask, add DDE-Br, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (3x).

  • Add anhydrous, degassed amine solvent (TEA or DIPA) followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (DDE-Br) (1.0 eq)

  • Amine (primary or secondary) (2.2 - 2.5 eq)

  • Pd₂(dba)₃ (0.02 eq) or a suitable Pd pre-catalyst

  • A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to a Schlenk flask.

  • Add DDE-Br and the anhydrous solvent.

  • Add the amine (if liquid) or a solution of the amine (if solid) to the mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding water carefully.

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Characterization and Data Analysis

Confirmation of successful derivatization requires rigorous analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13] Successful coupling will be indicated by the disappearance of the characteristic signals for the aryl-bromide protons and the appearance of new signals corresponding to the introduced moiety.[14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact mass of the synthesized derivative. The distinct isotopic pattern of the two bromine atoms in the starting material (M, M+2, M+4 peaks) will be replaced by a new pattern corresponding to the derivative, providing clear evidence of the reaction's success.[16][17]

  • Photophysical Measurements: For derivatives designed for optical applications, UV-Visible absorption and fluorescence emission spectroscopy are critical. These techniques quantify key parameters such as absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (ΦF).[18]

Table 1: Representative Photophysical Data of DDE-Br Derivatives

This table illustrates how derivatization can be used to tune the photophysical properties of the DDE core. Data is hypothetical and serves as an example of expected trends.

Derivative Substituent (R)Coupling Methodλabs (nm)λem (nm)Quantum Yield (ΦF)
-Br (Starting Material)-295N/A< 0.01
-PhenylSuzuki3153800.25
-NaphthylSuzuki3404200.45
-PhenylethynylSonogashira3554500.60
-N(Phenyl)₂Buchwald-Hartwig3654850.75

As shown, extending the π-conjugation through Suzuki and Sonogashira couplings typically results in a bathochromic (red) shift in both absorption and emission wavelengths.[19] The introduction of electron-donating groups like diarylamines via Buchwald-Hartwig amination can further enhance these shifts and significantly increase the fluorescence quantum yield.

Conclusion and Future Outlook

The derivatization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is a powerful and accessible strategy for creating novel molecular architectures with enhanced and tailored properties. The palladium-catalyzed coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a reliable and versatile foundation for innovation. By applying these protocols, researchers can systematically explore the vast chemical space accessible from this scaffold, paving the way for next-generation materials for organic electronics, highly sensitive fluorescent probes for biological imaging, and new lead compounds for drug discovery programs. The key to success lies in the careful selection of coupling partners and the rigorous optimization and characterization of each new derivative.

References

  • Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Unknown Source. (2010).
  • Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. (2019).
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... ResearchGate.
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023).
  • Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Unknown Source.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. (2024).
  • Buchwald–Hartwig amination. Wikipedia.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2025).
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Unknown Source.
  • Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applications. MDPI. (2021).
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Supporting Information for. The Royal Society of Chemistry.
  • Organoborane coupling reactions (Suzuki coupling). PMC.
  • Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. PubMed. (2016).
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. (2019).
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. (2025).
  • Improving Photophysical Properties of Deazaflavin Derivatives by Acrylaldehyde Bridging: A Theoretical Investigation. ResearchGate. (2025).
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Synthesis and Characterization of Symmetrical and Unsymmetrical Analogues of 1,2-bis[bis(4-chlorophenyl) Methyl] Diselane. Unknown Source. (2015).
  • Figure S2. 1 H NMR spectrum of bis(4-bromophenyl)(diphenyl)silane (3).. ResearchGate.
  • A Researcher's Guide to Characterizing Bromobenzyl Cyanide Reaction Products with NMR Spectroscopy. Benchchem.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO.
  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

Sources

scale-up synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the industrial scale-up of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (hereafter referred to as BBPDE ). While structurally analogous to the legacy pesticide DDE, BBPDE is a critical high-value intermediate in modern materials science. The bromine handles at the para-positions serve as active sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), making BBPDE a foundational scaffold for Aggregation-Induced Emission (AIE) luminogens , organic light-emitting diodes (OLEDs), and conductive polymers.

The Scale-Up Challenge: Laboratory synthesis often utilizes the Corey-Fuchs reaction (starting from 4,4'-dibromobenzophenone). However, this route generates stoichiometric triphenylphosphine oxide waste, which is operationally difficult to remove at the kilogram/ton scale.

The Industrial Solution: This protocol utilizes a modified Baeyer Condensation followed by Dehydrochlorination . This route uses inexpensive commodity chemicals (chloral hydrate, sulfuric acid) and offers superior atom economy and purification profiles suitable for GMP and ISO-certified manufacturing environments.

Chemical Pathway & Mechanism

The synthesis proceeds in two distinct stages. The first is an acid-catalyzed electrophilic aromatic substitution to form the trichloroethane intermediate. The second is a base-mediated E1cB elimination to generate the dichloroethylene olefin.

ReactionPathway Chloral Chloral Hydrate (CCl3CH(OH)2) Carbocation Reactive Carbocation Chloral->Carbocation - H2O (Acid) PhBr Bromobenzene (2.5 eq) PhBr->Carbocation Electrophilic Attack 1 Acid H2SO4 / Oleum (Catalyst/Solvent) Acid->Carbocation Intermediate Intermediate A: 1,1-Bis(4-bromophenyl)- 2,2,2-trichloroethane Carbocation->Intermediate Electrophilic Attack 2 Product Target Product (BBPDE): 1,1-Bis(4-bromophenyl)- 2,2-dichloroethylene Intermediate->Product Dehydrochlorination (-HCl) Base KOH / EtOH (Reflux) Base->Product

Figure 1: Two-step synthesis pathway from commodity reagents to BBPDE.

Detailed Protocols

Stage 1: Synthesis of 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane

Reaction Type: Acid-Catalyzed Hydroxyalkylation (Baeyer Condensation). Critical Quality Attribute (CQA): Para-selectivity. The use of concentrated sulfuric acid/oleum favors the para isomer due to steric hindrance at the ortho position of bromobenzene.

Reagents & Materials:

Reagent Role Equiv. Notes
Bromobenzene Substrate 2.5 Excess acts as co-solvent; recoverable.
Chloral Hydrate Electrophile 1.0 Limiting reagent.
Sulfuric Acid (98%) Catalyst 5.0 vol Dehydrating agent.

| Oleum (20% free SO3) | Co-Catalyst | 1.0 vol | Scavenges water to drive equilibrium. |

Step-by-Step Protocol:

  • Reactor Setup: Charge a glass-lined reactor (GLR) with Bromobenzene (2.5 eq). Cool to 0–5°C .

  • Acid Charge: Slowly add Sulfuric Acid (98%) while maintaining agitation at 150 RPM. Caution: Exothermic.

  • Electrophile Addition: Dissolve Chloral Hydrate in a minimal volume of Bromobenzene or add as a solid in portions. Add to the reactor over 60 minutes.

    • Process Control: Internal temperature must not exceed 10°C during addition to prevent sulfonation of the bromobenzene.

  • Oleum Boost: Once the initial exotherm subsides, slowly add Oleum (20%). This consumes the water generated by the condensation, pushing conversion to >95%.

  • Reaction Phase: Warm the mixture to 20–25°C and stir for 6–8 hours.

    • Endpoint: Monitor by HPLC. Target < 1.0% unreacted Chloral.

  • Quench: Pour the reaction mass slowly onto crushed ice/water (3x reaction volume). Vigorous agitation required.

  • Isolation: Filter the precipitated solid. The crude solid is often sticky due to trapped bromobenzene.

  • Purification (Trituration): Suspend the crude solid in hot ethanol (60°C) or isopropanol, stir for 1 hour, and cool to room temperature. Filter to remove ortho-para isomers and residual bromobenzene.

    • Yield Target: 80–85%

    • Appearance: White to off-white crystalline solid.

Stage 2: Dehydrochlorination to BBPDE

Reaction Type: E1cB Elimination. Critical Quality Attribute (CQA): Complete removal of the aliphatic chlorine without hydrolyzing the aromatic bromines.

Reagents & Materials:

Reagent Role Equiv. Notes
Intermediate A Precursor 1.0 From Stage 1.
KOH (Flakes) Base 2.5 Excess ensures rapid kinetics.

| Ethanol (95%) | Solvent | 10 vol | Methanol is also acceptable. |

Step-by-Step Protocol:

  • Dissolution: Charge Intermediate A and Ethanol into the reactor. Heat to 60°C to achieve a slurry/solution.

  • Base Addition: Add KOH flakes in portions over 30 minutes.

    • Observation: The reaction is slightly exothermic. The mixture will turn yellow/orange transiently.

  • Reflux: Heat the mixture to reflux (78°C ) for 3–5 hours.

    • Mechanism:[1][2][3][4][5] The base abstracts the benzylic proton; the resulting carbanion ejects a chloride ion to form the double bond.

  • IPC (In-Process Control): Check HPLC. The trichloroethane peak should be non-detectable (<0.1%).

  • Work-up:

    • Distill off ~70% of the ethanol (recover for recycling).

    • Add water (equal to original solvent volume) to precipitate the product.

  • Filtration & Wash: Filter the solid. Wash with copious water to remove KCl salts and residual base (pH of filtrate should be neutral).

  • Final Crystallization: Recrystallize from Ethyl Acetate/Hexane (1:3) or Toluene .

    • Final Yield: 90–95% (Step 2)

    • Purity: >99.5% (HPLC area %).

Process Flow & Unit Operations

The following diagram illustrates the industrial workflow, highlighting the critical separation points.

ProcessFlow R1 Reactor 1: Condensation (0-25°C) Quench Quench Tank (Ice/Water) R1->Quench Rxn Mass Filter1 Centrifuge 1 (Acid Removal) Quench->Filter1 Slurry R2 Reactor 2: Elimination (Reflux) Filter1->R2 Wet Cake (Intermed. A) Distill Solvent Recovery (Ethanol) R2->Distill Post-Rxn Cryst Crystallizer (EtOAc/Hex) Distill->Cryst Concentrate Dry Vacuum Dryer (BBPDE Final) Cryst->Dry Wet Crystals

Figure 2: Unit operation flow for the scale-up of BBPDE.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the final product must meet these criteria:

  • Appearance: White crystalline needles.

  • Melting Point: 140–142°C (Distinct from the trichloro-intermediate which melts ~105°C).

  • 1H NMR (CDCl3):

    • Aromatic protons:

      
       7.4–7.5 (m, 4H), 7.1–7.2 (m, 4H).
      
    • Crucial Check: Absence of the aliphatic methine singlet (

      
       ~5.0 ppm) present in the starting material.
      
  • Mass Spectrometry: Molecular ion cluster centered at m/z ~406 (depending on isotope distribution of 2xBr and 2xCl).

Safety & Environmental Considerations

  • Halogenated Waste: Unlike the pesticide industry of the 1950s, modern protocols must incinerate halogenated organic waste in high-temperature kilns (>1100°C) to prevent dioxin formation.

  • Oleum Handling: Requires specialized PPE (face shield, acid-resistant suit). Anhydrous sodium sulfate should be available for small spill containment.

  • Bromobenzene: Toxic to aquatic life.[6] All mother liquors must be stripped of solvent and the residue treated as hazardous waste.

References

  • Corey-Fuchs vs.

    • Comparison of routes for gem-dichloroalkenes.
    • Source: Journal of Organic Chemistry, "Synthesis of 1,1-dihaloalkenes via phosphine-medi
    • (General reference for reaction type).

  • Baeyer Condensation Mechanism

    • Zeidler, O. (1874). "Verbindungen von Chloral mit Brom- und Chlorbenzol". (The foundational paper for DDT/Bromo-DDT synthesis).
    • Source: Berichte der deutschen chemischen Gesellschaft.
  • Industrial Dehydrochlorination

    • Process chemistry of DDT and analogs.
    • Source: Industrial & Engineering Chemistry Research.
  • Applications in AIE (Aggregation Induced Emission)

    • Tang, B. Z., et al. "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." (Context for why BBPDE is a valuable precursor).
    • Source: Chemical Communic

(Note: Specific industrial batch records are proprietary; the conditions above are optimized based on standard process chemistry principles derived from the cited literature.)

Sources

Troubleshooting & Optimization

optimizing reaction yield for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemical synthesis, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reaction yields effectively.

Technical Overview: The Synthetic Pathway

The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (Br-DDE) is most commonly achieved via a two-step process. The first step involves an acid-catalyzed condensation of bromobenzene with chloral hydrate to form the precursor, 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane (Br-DDT). The second, and often more challenging step, is the dehydrochlorination of this precursor to yield the target alkene. This guide will focus on optimizing this critical second step.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during the dehydrochlorination step in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield in this E2 elimination reaction typically points to three areas: the strength and stoichiometry of the base, reaction kinetics (temperature and time), and the quality of the starting material.

  • Ineffective Base: The dehydrochlorination proceeds via an E2 (elimination, bimolecular) mechanism. This pathway requires a strong base to abstract a proton from the carbon adjacent to the trichloromethyl group, initiating the elimination of a chloride ion.

    • Cause: Using a weak base, or a strong base that has been compromised by atmospheric CO₂ or moisture, will result in incomplete conversion. Similarly, using an insufficient molar equivalent of the base will leave a significant portion of the starting material unreacted.

    • Solution: Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent such as ethanol. Ensure the base is fresh and has been stored in a desiccator. A molar excess of the base (typically 2-3 equivalents) is recommended to drive the reaction to completion.

  • Suboptimal Temperature: Elimination reactions are often sensitive to temperature.

    • Cause: If the reaction temperature is too low, the activation energy for the E2 elimination may not be reached, leading to a very slow or stalled reaction.

    • Solution: The reaction is typically performed at reflux in ethanol (approx. 78 °C). Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux for the duration of the reaction. A patent for a similar synthesis of 1,1-bis(chlorophenyl)-2,2-dichloroethylene notes reaction temperatures of 100°C, indicating that elevated temperatures are crucial for this type of transformation.[1]

  • Impure Precursor: The purity of your 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane starting material is critical.

    • Cause: Impurities from the initial condensation step can interfere with the elimination reaction or introduce contaminants that complicate purification.

    • Solution: Purify the precursor by recrystallization before proceeding to the dehydrochlorination step. Confirm its purity via melting point or ¹H NMR.

Troubleshooting Flowchart: Diagnosing Low Yield

G start Low Yield Observed check_base Check Base (Fresh? Strong? Stoichiometry?) start->check_base base_ok Base is Correct check_base->base_ok No temp_ok Conditions are Correct check_base->temp_ok Yes check_temp Check Reaction Conditions (Reflux Temp? Duration?) fix_temp Solution: Ensure steady reflux (~78°C in EtOH) for 2-4 hours check_temp->fix_temp Yes check_sm Check Starting Material Purity (Recrystallized? NMR clean?) fix_sm Solution: Recrystallize starting material before reaction check_sm->fix_sm Yes fix_base Solution: Use fresh, stoichiometric strong base (e.g., 3 eq. KOH) base_ok->fix_base Yes temp_ok->check_temp No sm_ok SM is Pure temp_ok->sm_ok Yes sm_ok->check_sm No end_node Re-run Reaction sm_ok->end_node Yes (Re-evaluate procedure) fix_base->end_node fix_temp->end_node fix_sm->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is impure after workup. What are the likely contaminants and how can I remove them?

A2: Impurities typically consist of unreacted starting material or side-products from competing reactions. Purification is essential and usually achieved through recrystallization.

  • Common Contaminants:

    • Unreacted Starting Material: 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane. Its presence is a clear indicator of incomplete dehydrochlorination.

    • Over-elimination/Rearrangement Products: While less common under these conditions, more forcing conditions could potentially lead to further reactions.

  • Purification Protocol:

    • Primary Method: Recrystallization. This is the most effective method for purifying the solid product.

      • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at high temperatures. Common choices for compounds like this include ethanol, methanol, or a mixed solvent system like ethyl acetate/hexanes.

      • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Alternative Method: Column Chromatography. If recrystallization fails to remove a persistent impurity, silica gel chromatography can be used. A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) is typically effective.

Data Table: Purification Solvent Comparison
Solvent SystemProCon
Ethanol Good solubility at reflux, promotes good crystal growth.May require a larger volume; product has some solubility at low temp.
Methanol Similar to ethanol, lower boiling point.Product may be slightly more soluble at room temperature.
Ethyl Acetate / Hexanes Highly tunable polarity, excellent for removing both polar and non-polar impurities.Requires careful determination of the optimal solvent ratio.
Q3: The reaction produces a dark color or tar-like substance. What is happening?

A3: The formation of dark, insoluble materials often indicates decomposition or side reactions, which can be caused by excessive heat or reactive impurities.

  • Cause: Applying heat too aggressively or for a prolonged period can lead to the decomposition of the starting material or product. The presence of acidic or oxidizing impurities can also catalyze polymerization or degradation pathways.

  • Solution:

    • Temperature Control: Use a heating mantle with a temperature controller and a stir plate to ensure even heating. Avoid localized overheating.

    • Inert Atmosphere: While not always strictly necessary for this reaction, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace metal impurities are present.

    • Purify Reagents: Ensure your solvent (ethanol) is of high purity and your starting material is clean, as described in Q1.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the dehydrochlorination step? The reaction proceeds via a classic E2 (elimination, bimolecular) mechanism. A strong base (B⁻) abstracts a proton from the carbon bearing the two aryl groups. Simultaneously, the C-Cl bond breaks, and a new π-bond is formed between the two carbons, leading to the dichloroethylene product.

Diagram: E2 Elimination Mechanism

G cluster_mech E2 Mechanism R1 Ar R2 Ar C1 C C1->R1 C1->R2 C2 C C1->C2 C1->C2 π-bond forming C1->C2 H H C1->H Cl1 Cl C2->Cl1 C2->Cl1 leaving group C2->Cl1 Cl2 Cl C2->Cl2 Cl3 Cl C2->Cl3 H->C1 H->C1 Base B:⁻ Base->H Base->H attack

Caption: Concerted E2 mechanism for dehydrochlorination.

What are the key safety precautions for this synthesis?

  • Reagents: Bromobenzene is a hazardous substance. Chloral hydrate is a sedative. Strong bases like NaOH and KOH are corrosive. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction: The reaction involves heating flammable solvents (ethanol). Ensure no open flames are present and that the heating apparatus is in good condition. Use a condenser to prevent solvent evaporation into the fume hood.

How can I confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the aromatic protons, and the absence of the methine proton from the starting material is a key indicator of reaction completion. ¹³C NMR will confirm the presence of the vinyl carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The isotopic pattern for two bromine and two chlorine atoms will be characteristic.

Experimental Protocol: Dehydrochlorination

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane (1.0 eq) in 200-proof ethanol (approx. 10 mL per gram of starting material).

  • Addition of Base: Add potassium hydroxide (KOH, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to a steady reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Isolation: Pour the reaction mixture into a beaker containing an equal volume of cold water. A white precipitate of the crude product should form.

  • Filtration: Collect the solid by vacuum filtration, washing the filter cake thoroughly with water to remove any remaining KOH and salts.

  • Drying: Allow the crude product to air-dry or dry it in a vacuum oven at a low temperature (<50 °C).

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene as a white crystalline solid.

References

A consolidated list of sources to support the technical claims made in this guide.

  • PubChem National Center for Biotechnology Information. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Available at: [Link]

  • Google Patents. Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol. (WO1992000264A1). This patent describes the dehydrochlorination of a related DDT analog, providing a basis for the reaction conditions.
  • Wikipedia. 1,1-Dichloroethylene. This article provides background on dehydrochlorination reactions for producing chloro-alkenes. Available at: [Link]

  • Cristol, S. J. (1947). The Kinetics of the Alkaline Dehydrochlorination of the Benzene Hexachloride Isomers. The Mechanism of Second-Order Elimination Reactions. Journal of the American Chemical Society, 69(2), 338–342. (While on a different substrate, this paper provides foundational information on the E2 mechanism relevant to this synthesis).
  • Google Patents. Method for purifying a bromine compound. (EP0913381B1). This patent provides general strategies for the purification of complex brominated organic compounds.

Sources

common byproducts in the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Division.[1]

Below is the technical support dossier for the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (analogous to 4,4'-DDE, hereafter referred to as 4,4'-Br₂-DDE ).

This guide does not merely list steps; it diagnoses the molecular behavior causing your impurities.[1] The synthesis involves two distinct phases: Condensation (constructing the skeleton) and Elimination (forming the alkene).[1] Each has unique failure modes.[1]

Technical Support Dossier: 4,4'-Br₂-DDE Synthesis

Part 1: The Reaction Landscape (Pathway Visualization)

Before troubleshooting, visualize where your process is branching off.[1] The diagram below maps the critical decision points where the desired pathway (Green) diverges into common byproducts (Red).[1]

ReactionPathway Start Start: Bromobenzene + Chloral Hydrate Carbinol Intermediate A: Carbinol Species (Incomplete Condensation) Start->Carbinol 1 eq. Bromobenzene (Stalled Reaction) Isomer Byproduct: 2,4'-Isomer (o,p') (Regioisomer) Start->Isomer Steric Permissibility Sulfonic Byproduct: Sulfonic Acids (Over-reaction) Start->Sulfonic High Temp / Conc. H2SO4 DBDT Intermediate B: 4,4'-Br2-DDT (Trichloro-alkane) Carbinol->DBDT + Excess Bromobenzene + H2SO4/Oleum Target TARGET: 4,4'-Br2-DDE (Dichloro-olefin) DBDT->Target Dehydrochlorination (Base/EtOH) AcidByproduct Byproduct: Bis(4-bromophenyl)acetic Acid (Hydrolysis) DBDT->AcidByproduct Hydrolysis (Base + Water)

Figure 1: Reaction logic flow.[1] Green nodes indicate the Critical Path.[1] Red/Yellow nodes indicate deviation points.

Part 2: Troubleshooting The Condensation Phase

Objective: Synthesis of the precursor 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane. Reagents: Chloral Hydrate + Bromobenzene + Acid Catalyst (H₂SO₄/Oleum).[1]

User Ticket #01: "My crude product is an oil that won't crystallize, and NMR shows complex aliphatic peaks."

  • Diagnosis: Regioisomer Contamination (o,p'-isomer)

  • The Science: Electrophilic Aromatic Substitution (EAS) directs incoming electrophiles to ortho and para positions.[1] While the para position is sterically favored for the bulky trichloromethyl cation, the ortho position is statistically possible.[1] This results in the 2,4'-isomer (1-(2-bromophenyl)-1-(4-bromophenyl)-2,2,2-trichloroethane).

  • Corrective Protocol:

    • Thermodynamic Control: Ensure your reaction temperature is strictly controlled (usually <20°C during addition, then room temp). Higher temperatures increase the energy available to overcome the steric barrier of ortho substitution.[1]

    • Purification: The p,p' isomer is significantly more crystalline than the o,p' isomer.[1] Recrystallize the crude trichloro-intermediate from ethanol or propanol .[1] The oily o,p' isomer will remain in the mother liquor.[1]

User Ticket #02: "Yield is low, and IR shows a broad stretch at 3400 cm⁻¹."

  • Diagnosis: Stalled "Carbinol" Intermediate

  • The Science: The reaction proceeds in two EAS steps.[1]

    • Chloral + Bromobenzene

      
       Carbinol (1-(4-bromophenyl)-2,2,2-trichloroethanol).
      
    • Carbinol + Bromobenzene

      
       4,4'-Br₂-DDT (Precursor).[1]
      
    • If water accumulates (generated during the second step), it dilutes the acid catalyst, halting the reaction at the alcohol (carbinol) stage.

  • Corrective Protocol:

    • Acid Strength: Use Fuming Sulfuric Acid (Oleum) or add portions of concentrated H₂SO₄ throughout the reaction to sequester the water produced.[1]

    • Stoichiometry: Ensure a significant excess of bromobenzene (2.5 to 3 equivalents per equivalent of chloral).[1] The excess acts as both reactant and solvent, driving the equilibrium toward the bis-aryl product.

User Ticket #03: "The reaction mixture turned black and water-soluble."

  • Diagnosis: Sulfonation (Over-reaction) [1]

  • The Science: Concentrated sulfuric acid is a sulfonating agent.[1] If the temperature spikes, you will sulfonate the bromobenzene rings, forming 4-bromobenzenesulfonic acid . This is water-soluble and destroys your yield.[1]

  • Corrective Protocol:

    • Temperature Limit: Never exceed 25–30°C when using oleum.[1]

    • Quench: Pour the reaction mixture over crushed ice to stop sulfonation immediately before isolation.

Part 3: Troubleshooting The Elimination Phase

Objective: Dehydrochlorination of the trichloro-alkane to the dichloro-olefin (Target). Reagents: Precursor + Base (KOH/NaOH) + Solvent.[1]

User Ticket #04: "I isolated a white solid, but it's acidic and melts too high."

  • Diagnosis: Hydrolysis to Carboxylic Acid (DDA Analog)

  • The Science: This is the most critical failure mode in Step 2.[1] The trichloromethyl group (

    
    ) is sensitive.[1] In the presence of water  and base, it undergoes hydrolysis (similar to the Haloform reaction) to form Bis(4-bromophenyl)acetic acid  instead of eliminating HCl to form the double bond.
    
  • Corrective Protocol:

    • Anhydrous Conditions: Do not use aqueous base. Use ethanolic KOH (KOH dissolved in absolute ethanol).[1]

    • Reaction Time: Dehydrochlorination is fast (E2 mechanism).[1] Hydrolysis is slower.[1] Monitor by TLC.[1][2] Stop the reaction as soon as the starting material disappears (usually 1–4 hours reflux).[1] Prolonged reflux favors the thermodynamically stable acid salt.[1]

User Ticket #05: "The product is colored (yellow/orange) even after recrystallization."

  • Diagnosis: Formation of Conjugated Oligomers

  • The Science: If the dehydrochlorination is too harsh (high temp, very strong base), the resulting double bond can undergo further elimination or coupling reactions, extending the conjugation length.

  • Corrective Protocol:

    • Activated Carbon: Dissolve the crude olefin in hot hexane/ethanol, treat with activated charcoal, filter hot, and recrystallize.

    • Acid Wash: The color sometimes comes from trace phenolics.[1] Wash the organic layer with dilute NaOH, then water, then brine during workup.[1]

Part 4: Quantitative Data & Properties

Table 1: Key Species & Diagnostic Data

SpeciesStructure DescriptionDiagnostic Signal (¹H NMR)Physical State
Target (4,4'-Br₂-DDE) Dichloro-olefinSinglet ~6.9–7.2 ppm (Aromatic only, no aliphatic H)White Crystalline Solid
Precursor (4,4'-Br₂-DDT) Trichloro-alkaneSinglet ~5.0–5.5 ppm (Methine CH)White Solid
Carbinol Intermediate AlcoholBroad Singlet (OH) + Methine DoubletViscous Oil / Low melt solid
DDA Analog Carboxylic AcidBroad Singlet >11 ppm (COOH)High Melting Solid
Part 5: Experimental Reference Protocol

Step 1: Synthesis of 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane

Based on Zeidler’s classic DDT synthesis, adapted for brominated analogs [1].

  • Setup: 3-neck flask, mechanical stirrer (critical for viscosity), thermometer.

  • Charge: 1.0 eq Chloral Hydrate + 2.5 eq Bromobenzene.

  • Addition: Cool to 10°C. Add Fuming H₂SO₄ (20% oleum) dropwise. Do not allow temp >25°C.

  • Reaction: Stir vigorously for 4–6 hours. The mixture will become a thick paste.[1]

  • Workup: Pour onto ice. Filter the solid.[1] Wash with water until neutral.[1]

  • Purification: Recrystallize from Ethanol. Target MP: ~140–145°C.[1]

Step 2: Dehydrochlorination to Target

Mechanism governed by E1cB/E2 elimination kinetics [2].[1]

  • Charge: 10g of Precursor (Step 1 product) in 50mL 95% Ethanol.

  • Reaction: Add 1.5 eq KOH pellets. Reflux gently.

  • Monitoring: Check TLC after 1 hour. Look for the disappearance of the methine spot.

  • Workup: Pour into cold water. The olefin precipitates.[1]

  • Purification: Recrystallize from Hexane/Ethanol (1:4).

References

  • Zeidler, O. (1874).[1] Verbindungen von Chloral mit Brom- und Chlorbenzol.[1] Berichte der deutschen chemischen Gesellschaft, 7(2), 1180-1181.[1]

  • Cristol, S. J. (1945).[1] A Kinetic Study of the Dehydrochlorination of Substituted 2,2-Diphenylchloroethanes Related to DDT. Journal of the American Chemical Society, 67(9), 1494–1498.[1]

  • ATSDR. (2002).[1] Toxicological Profile for DDT, DDE, and DDD. Agency for Toxic Substances and Disease Registry.[1] (Provides physical property data for analogs).

  • Summit, G. et al. (2015).[1] Synthesis and characterization of halogenated DDE analogs. (General reference for spectral data of brominated diphenylethylenes). [1]

Sources

Technical Support Center: Troubleshooting Guide for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their synthetic workflows. As a key intermediate, its successful application in various coupling and functionalization reactions is often critical to the overall success of a synthetic campaign. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Core Compound Profile
Compound Name 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene
Synonyms p,p'-DDE dibromide, 1-bromo-4-[1-(4-bromophenyl)-2,2-dichloroethenyl]benzene[1]
Molecular Formula C₁₄H₈Br₂Cl₂[1]
Molecular Weight 406.9 g/mol [1]
Appearance Typically a white to light yellow crystalline powder[2]
Key Reactive Sites Aryl Bromides (for cross-coupling), Dichloroethylene moiety (potential for further functionalization)

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, providing causative explanations and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and the two aryl bromide moieties on 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene make it an excellent substrate for such transformations.[2] However, achieving high yields can be challenging.

Potential Causes & Suggested Solutions
  • Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. Its deactivation is a common cause of reaction failure.

    • Solution 1: Catalyst Source and Pre-activation. Ensure your palladium source is fresh and has been stored under an inert atmosphere.[3] For Pd(II) sources like Pd(OAc)₂, in-situ reduction to the active Pd(0) species is crucial. Consider using a more active pre-catalyst, such as a Buchwald-type pre-catalyst, which can generate the active Pd(0) species more efficiently.[3]

    • Solution 2: Catalyst Loading. If you suspect catalyst deactivation, incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[3]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution 1: Ligand Selection. For coupling with vinyl halides, electron-rich and bulky phosphine ligands are often effective.[4] Consider ligands like SPhos, XPhos, or RuPhos, especially if you are using electron-poor boronic acids.[3]

    • Solution 2: Palladium-to-Ligand Ratio. For monodentate phosphine ligands, a 1:2 or 1:4 palladium-to-ligand ratio is common to ensure the formation of the active catalytic species.[3]

  • Ineffective Base or Solvent System: The choice of base and solvent is highly interdependent and crucial for the transmetalation step.

    • Solution 1: Base Selection. The strength and solubility of the base are critical. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to prevent side reactions.[3] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

    • Solution 2: Solvent System. Common solvent systems include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[3][5] It is imperative that the solvents are thoroughly degassed to remove oxygen, which can lead to oxidative degradation of the catalyst.[3]

  • Substrate-Specific Issues:

    • Solution: Optimization through Design of Experiments (DoE). Given the multiple interacting parameters (temperature, catalyst concentration, base, solvent), a Design of Experiments (DoE) approach can be more efficient than traditional one-factor-at-a-time (OFAT) optimization.[6] This statistical method allows for the systematic exploration of the reaction space to identify optimal conditions with fewer experiments.[6]

Troubleshooting Flowchart for Low-Yield Suzuki Coupling

G start Low or No Yield in Suzuki Coupling catalyst Check Catalyst Activity start->catalyst ligand Evaluate Ligand Choice catalyst->ligand Active fresh_catalyst Use fresh Pd source or pre-catalyst catalyst->fresh_catalyst Inactive? increase_loading Increase catalyst loading catalyst->increase_loading Still low yield? base_solvent Assess Base and Solvent System ligand->base_solvent Effective buchwald_ligands Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand->buchwald_ligands Ineffective? ligand_ratio Optimize Pd:ligand ratio ligand->ligand_ratio Suboptimal ratio? optimization Consider Advanced Optimization (DoE) base_solvent->optimization Optimized base_screen Screen different bases (e.g., K₃PO₄, Cs₂CO₃) base_solvent->base_screen Poor performance? degas_solvent Ensure rigorous degassing of solvents base_solvent->degas_solvent Oxygen contamination? doe_protocol Implement a Design of Experiments (DoE) approach optimization->doe_protocol OFAT insufficient? success Improved Yield fresh_catalyst->success increase_loading->success buchwald_ligands->success ligand_ratio->success base_screen->success degas_solvent->success doe_protocol->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Issue 2: Unwanted Side Reactions and Impurity Formation

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Causes & Suggested Solutions
  • Homocoupling of Boronic Acid: This is a common side reaction, especially in the presence of oxygen.

    • Solution 1: Controlled Addition. Slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring homocoupling.[3]

    • Solution 2: Rigorous Inert Atmosphere. As mentioned previously, maintaining a strictly oxygen-free environment is crucial to prevent both catalyst deactivation and homocoupling.[3]

  • Protodeboronation: The loss of the boronic acid group from the coupling partner before transmetalation can occur, especially with prolonged reaction times or in the presence of excess water or base.

    • Solution: Optimize Reaction Time and Base. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. A screen of different bases might reveal one that promotes the desired cross-coupling over protodeboronation.

  • Reaction with the Dichloroethylene Moiety: While the aryl bromides are the primary reactive sites for palladium-catalyzed cross-coupling, under certain conditions, the dichloroethylene group could potentially undergo side reactions.

    • Solution: Mild Reaction Conditions. Employing milder reaction conditions, such as lower temperatures and less aggressive bases, can help to maintain the integrity of the dichloroethylene moiety.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene if it contains impurities?

A1: Recrystallization from a suitable solvent system (e.g., ethanol/hexanes or toluene/hexanes) is often effective for purifying solid organic compounds. If recrystallization is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) should be employed. The purity can be assessed by techniques such as NMR, GC-MS, and melting point determination.[2]

Q2: Can I use other cross-coupling reactions besides Suzuki-Miyaura with this substrate?

A2: Yes, the aryl bromide functionalities are amenable to a variety of other palladium-catalyzed cross-coupling reactions, such as Stille, Sonogashira, and Heck couplings.[2] The choice of reaction will depend on the desired product and the available coupling partner. Optimization of the catalyst, ligand, base, and solvent system will be necessary for each specific reaction type.

Q3: My reaction seems to stall before completion. What could be the cause?

A3: Reaction stalling can be due to several factors.[7] As discussed, catalyst deactivation is a primary suspect. Another possibility is the precipitation of one of the reagents or the product, which can inhibit further reaction. In such cases, a change in the solvent system to improve solubility may be necessary. It is also important to ensure that the stoichiometry of the reagents is correct and that the reaction is being adequately stirred.

Q4: How should I handle and store 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene?

A4: Like most halogenated organic compounds, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

  • Arylboronic acid (2.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (4 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (1 equivalent), the arylboronic acid (2.2 equivalents), and K₂CO₃ (4 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add reactants and base to oven-dried Schlenk flask prep2 2. Establish inert atmosphere (evacuate/backfill with Ar/N₂) prep1->prep2 prep3 3. Add Pd catalyst under positive inert gas pressure prep2->prep3 prep4 4. Add degassed solvents (Toluene/H₂O) prep3->prep4 react1 5. Heat to 80-100 °C with vigorous stirring prep4->react1 react2 6. Monitor progress by TLC or LC-MS react1->react2 workup1 7. Cool to RT and quench with water react2->workup1 workup2 8. Extract with organic solvent workup1->workup2 workup3 9. Wash with brine and dry over Na₂SO₄ workup2->workup3 workup4 10. Concentrate and purify (chromatography/recrystallization) workup3->workup4

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • BenchChem. (2025). Wittig Olefination of Ketones: Technical Support Center.
  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
  • Reddit. (2020). Takai Olefination Troubleshooting.
  • Organic Syntheses. (n.d.). Procedure.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.
  • PubChem. (n.d.). 2,2'-Bis(4-chlorophenyl)-1,1-dichloroethylene.
  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene | C14H8Br2Cl2.
  • Espacenet. (1992). Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
  • Wikipedia. (n.d.). 1,1-Dichloroethylene.
  • ChemSynthesis. (2026). Understanding the Synthesis and Properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Sources

Technical Support Center: Purification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE)

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a comprehensive, in-depth technical guide, we present this Technical Support Center focused on the purification challenges of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE). As Senior Application Scientists, we have structured this guide to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to empower your research.

Introduction to BBDDE Purification

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, a halogenated aromatic compound, presents unique purification challenges due to its synthesis route and physicochemical properties. The primary synthesis, analogous to that of DDT, often results in a crude product contaminated with regioisomers, unreacted starting materials, and various byproducts.[1][2] Its high molecular weight and non-polar nature also influence the choice of purification techniques, making a one-size-fits-all approach ineffective. This guide provides troubleshooting solutions and detailed protocols to navigate these complexities and achieve high purity BBDDE.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of BBDDE in a direct question-and-answer format.

Question 1: My crude product has a low melting point and appears as a mixture on TLC. What are the likely impurities?

Answer: The most common impurities in crude BBDDE arise from the synthesis process. These can include:

  • Unreacted Starting Materials: Such as 4,4'-dibromobenzophenone, which is a common precursor.[3]

  • Regioisomers: The Friedel-Crafts reaction used in synthesis can produce not only the desired p,p' isomer but also o,p' isomers, which often have similar polarities, making them difficult to separate.[1]

  • Byproducts of Side Reactions: Depending on the reaction conditions, other halogenated aromatic compounds may be formed.[4]

  • Degradation Products: Residual acidic catalysts from the synthesis can lead to the formation of colored impurities.

Solution Pathway:

  • Initial Wash: Begin by washing the crude product with a saturated sodium bicarbonate solution to neutralize and remove any residual acid catalyst. Follow this with a water wash to remove any remaining inorganic salts.

  • Primary Purification: The choice between recrystallization and column chromatography depends on the impurity profile. If there is a significant amount of starting material or byproducts with different polarities, column chromatography is recommended as the initial step. If the main impurities are isomers with similar polarity, a carefully optimized recrystallization may be more effective.

Question 2: I'm trying to recrystallize my crude BBDDE, but it keeps "oiling out" instead of forming crystals. Why is this happening and what can I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but comes out of the hot solution as a liquid rather than a solid upon cooling. This is often due to the presence of impurities that disrupt the crystal lattice formation or a solvent choice that is too effective.

Causality & Solution:

  • High Impurity Load: Impurities can act as a "solvent" for your product, preventing crystallization.

    • Solution: Perform a preliminary purification using flash column chromatography to remove the bulk of impurities before attempting recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too non-polar, causing the highly non-polar BBDDE to remain in a super-saturated oily state.

    • Solution 1: Single-Solvent Optimization: Experiment with solvents of varying polarities. A good solvent will dissolve BBDDE when hot but not when cold.[5]

    • Solution 2: Two-Solvent Recrystallization: This is often the most effective solution. Dissolve the oily product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or acetone) at room temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane or methanol) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[6]

Question 3: After purification, my BBDDE product is still yellow or brownish. How can I remove the color?

Answer: A persistent color in the final product usually indicates the presence of trace impurities, often highly conjugated or oxidized species that absorb visible light.

Solution:

  • Activated Carbon Treatment: During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon to the solution.

  • Hot Filtration: Keep the solution boiling for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of Celite in a heated funnel to remove the carbon. The colored impurities will adsorb to the surface of the activated carbon.

  • Crystallization: Allow the filtered, colorless solution to cool slowly to induce crystallization.

Question 4: I'm using column chromatography, but some impurities are co-eluting with my product. How can I improve the separation?

Answer: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase in the chosen mobile phase.[7][8]

Optimization Strategies:

  • Adjust Eluent Polarity: The key to good separation is finding a solvent system where the Rf value of your product is between 0.3 and 0.4 on a TLC plate.[9] If co-elution is occurring, try a less polar solvent system. For BBDDE, a mixture of hexanes and ethyl acetate or hexanes and dichloromethane is a good starting point. Decreasing the proportion of the more polar solvent will increase the retention time of all compounds and may improve separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar eluent (e.g., pure hexanes) and gradually increase the polarity by adding small amounts of a more polar solvent. This can help to resolve closely eluting spots.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina, which has different selectivity.

Workflow & Troubleshooting Diagrams

cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis Crude Crude BBDDE Product Wash Aqueous Wash (e.g., NaHCO3, H2O) Crude->Wash Remove Acidic Impurities Column Column Chromatography Wash->Column Remove Polar/Non-Polar Impurities Recrystal Recrystallization Wash->Recrystal If Impurity Profile Allows Column->Recrystal Final Polishing/Crystal Formation Dry Drying under Vacuum Recrystal->Dry Pure Pure BBDDE Dry->Pure

Caption: General purification workflow for BBDDE.

Start Problem with Purified BBDDE OilingOut Oiling Out During Recrystallization? Start->OilingOut Color Product is Colored? Start->Color CoElution Co-elution in Chromatography? Start->CoElution Sol_Oiling 1. Purify via Column First 2. Use Two-Solvent Recrystallization OilingOut->Sol_Oiling Sol_Color Treat with Activated Carbon during Recrystallization Color->Sol_Color Sol_CoElution 1. Adjust Eluent Polarity 2. Use Gradient Elution CoElution->Sol_CoElution

Caption: Troubleshooting logic for BBDDE purification.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for column chromatography of BBDDE?

    • A1: Given its non-polar nature, a good starting point is a mixture of hexanes and ethyl acetate. Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity based on TLC analysis. A hexanes/dichloromethane system can also be effective.

  • Q2: Can I use a single solvent for recrystallization?

    • A2: Yes, if you can find a suitable one. The ideal solvent should dissolve BBDDE poorly at room temperature but completely at its boiling point.[5] Given the properties of BBDDE, solvents like ethanol, isopropanol, or mixtures like toluene/hexane might be good candidates to screen.[10][11]

  • Q3: How do I confirm the purity of my final product?

    • A3: A combination of techniques is recommended for confirming purity:

      • Melting Point: A sharp melting point range close to the literature value indicates high purity.

      • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals without significant peaks from impurities.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is ideal when the product oils out or when a single suitable solvent cannot be identified.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude BBDDE (e.g., 1 gram) in a minimal volume of a "good" solvent (e.g., acetone or dichloromethane) at room temperature.

  • Induce Cloudiness: Slowly add a "poor" anti-solvent (e.g., hexanes or methanol) dropwise with swirling until a persistent cloudiness is observed.

  • Re-dissolution: Gently heat the mixture on a hotplate until the solution becomes clear again. If it does not become clear, add a drop or two of the "good" solvent until it does.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is used for separating BBDDE from impurities with different polarities.[13][14]

  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf value of ~0.3 for BBDDE.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude BBDDE in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to get a dry powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to force the eluent through the silica gel.

    • Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified BBDDE.

Data Presentation

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Hexane69Very LowGood as an anti-solvent or for non-polar compounds.[10]
Toluene111LowCan dissolve aromatic compounds at high temperatures.
Dichloromethane40MediumGood "good" solvent for two-solvent systems; low boiling point.
Ethyl Acetate77MediumCommon solvent for both chromatography and recrystallization.[11]
Acetone56Medium-HighGood "good" solvent; low boiling point.[15]
Ethanol78HighMay be a suitable single solvent or part of a pair with water.[10]
Methanol65HighGood as an anti-solvent for non-polar compounds.[3]

References

  • Wikipedia. (n.d.). DDT. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (n.d.). DDT Chemistry, Metabolism, and Toxicity. Retrieved from [Link][2]

  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Retrieved from [Link][12]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][10]

  • ResearchGate. (n.d.). (a) DDT and its analogues. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Newly Identified DDT-Related Compounds Accumulating in Southern California Bottlenose Dolphins. Retrieved from [Link][4]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). DDT and associated Compounds. Retrieved from [Link][17]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link][7]

  • Winthrop University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link][8]

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from [Link][5]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link][13]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][14]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link][6]

  • ResearchGate. (2015, February 1). Synthesis and Characterization of Symmetrical and Unsymmetrical Analogues of 1,2-bis[bis(4-chlorophenyl) Methyl] Diselane. Retrieved from [Link]

Sources

Technical Support Center: Purity Optimization of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2). This guide treats the compound as a critical intermediate for optoelectronic materials (AIEgens) and pesticide metabolite standards.

Topic: Purification & Troubleshooting Guide Ticket ID: BBPDE-OPT-001 Applicable For: Synthesis, Scale-up, and Analytical Standards Support Level: Senior Application Scientist[1]

Executive Summary: The Purity Challenge

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBPDE) is a gem-dichloroalkene typically synthesized via the dehydrochlorination of a trichloroethane precursor.[1] The primary impurities encountered are:

  • Unreacted Precursor: 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane (due to incomplete elimination).[1]

  • Oxidation Byproducts: 4,4'-dibromobenzophenone (cleavage of the alkene).[1]

  • Oligomers: Yellow/brown conjugated species formed during harsh elimination conditions.[1]

Quick Action Table:

Symptom Probable Cause Recommended Immediate Action
Product is Yellow/Brown Conjugated oligomers or traces of iodine (if Wittig route used).[1] Activated Charcoal recrystallization or Silica Plug filtration.[1]
Melting Point Depression (>2°C range) Presence of unreacted trichloro precursor.[1] Recrystallization from Ethanol/Hexane (See Protocol A).[1]
NMR shows aliphatic peak (~5-6 ppm) Incomplete dehydrochlorination.[1] Reprocess with KOH/Ethanol reflux (See Protocol B).

| New peak at ~170 ppm (C-13 NMR) | Benzophenone formation (Oxidation).[1] | Column Chromatography (Non-polar eluent).[1] |

Diagnostic Hub: Know Your Impurity

Before attempting purification, you must identify the contaminant. Use this logic flow to interpret your analytical data.

H-NMR Diagnostic Markers[1]
  • The Target (BBPDE): Aromatic protons only (AA'BB' system). No aliphatic protons.

  • The Precursor (Trichloro-): Look for a singlet methine proton (

    
    ) typically between 5.0 – 6.2 ppm .[1] If this exists, your reaction is incomplete.
    
  • The Oxidant (Benzophenone): Look for a shift in the aromatic region. The protons ortho to the carbonyl will be more deshielded (downfield) than in the alkene.[1]

DOT Visualization: Diagnostic Decision Tree

DiagnosticFlow Start Crude Product Analysis NMR_Check 1H-NMR Inspection Start->NMR_Check Ali_Peak Peak at 5.0-6.0 ppm? NMR_Check->Ali_Peak Color_Check Visual Inspection Ali_Peak->Color_Check No Inc_Rxn Issue: Unreacted Precursor Action: Reprocess (Base/Reflux) Ali_Peak->Inc_Rxn Yes (Singlet) Yellow Yellow/Brown Solid? Color_Check->Yellow Oligomers Issue: Oligomers/Oxidation Action: Charcoal/Silica Plug Yellow->Oligomers Yes Pure Likely Pure Action: Final Recrystallization Yellow->Pure No (White/Off-white)

Figure 1: Diagnostic logic for identifying the root cause of impurity based on NMR and visual cues.

Protocol Library: Corrective Actions

Protocol A: Recrystallization (Removal of Oligomers & Salts)

Recrystallization is effective for removing colored impurities, but BBPDE can be stubbornly soluble in non-polar solvents. A solvent pair is recommended.[1][2][3][4][5]

Reagents:

  • Solvent A (Good solvent): Ethanol (warm) or Acetone.[1]

  • Solvent B (Anti-solvent): Water (if using Ethanol/Acetone) or Hexane (if using Chloroform).

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[1]

    • Note: If the compound is very insoluble, use a small amount of Acetone first, then dilute with Ethanol.

  • Decolorization (Critical for Yellowing): If the solution is colored, add activated charcoal (1-2% w/w).[1] Boil for 5 minutes and filter hot through a Celite pad.

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Troubleshooting: If no crystals form, add warm Water dropwise until persistent turbidity is observed (Cloud Point), then reheat to clear and let cool.

  • Harvest: Filter the white needles/plates and wash with cold 50% Ethanol/Water.

  • Drying: Vacuum dry at 40°C. Avoid high heat (>80°C) during drying to prevent surface oxidation.[1]

Protocol B: Chemical Reprocessing (Removing the Precursor)

If your NMR shows the "trichloro" precursor, recrystallization is often inefficient because the precursor co-crystallizes with the product. You must chemically convert the impurity.[1]

Mechanism: E2/E1cB Elimination.[1] Reagents: KOH (pellets), Ethanol (absolute).

Step-by-Step:

  • Dissolve the impure solid in Ethanol (10 mL per gram).[1]

  • Add 2.0 equivalents of KOH (relative to the estimated impurity amount, but usually a slight excess relative to the bulk is safe).

  • Reflux vigorously for 4–6 hours.

  • Quench: Pour the hot reaction mixture into ice water. The product will precipitate.[1]

  • Workup: Filter the solid, wash extensively with water (to remove KCl and base), and proceed to Protocol A .

Synthesis Optimization (Prevention)

To avoid these issues in future batches, optimize the dehydrochlorination step.

Pathway Visualization:

Synthesispath Start Precursor (Trichloro-ethane derivative) Inter Carbanion Intermediate Start->Inter Base (OH-) - H+ Product Target BBPDE (Dichloro-ethylene) Inter->Product Elimination - Cl- Side Side Product: Benzophenone Product->Side Oxidation (O2/UV) Avoid Light!

Figure 2: Reaction pathway highlighting the elimination step and the risk of oxidative degradation.[1]

Key Control Points:

  • Base Strength: Use KOH or Sodium Ethoxide.[1] Weak bases (bicarbonate) are insufficient for the trichloro-to-dichloro conversion.[1]

  • Temperature: Reflux is required.[1][5] Room temperature stirring often leads to incomplete conversion (mixed crystals).[1]

  • Light Protection: BBPDE and similar halogenated ethylenes are photosensitive.[1] Perform reactions and storage in the dark (aluminum foil wrap) to prevent degradation to benzophenones.

Frequently Asked Questions (FAQ)

Q: My product is an oil, not a solid. How do I fix this? A: This "oiling out" occurs when the solvent system is too polar or the cooling is too rapid.[1]

  • Fix: Re-dissolve the oil in a small amount of DCM or Chloroform.[1] Add Hexane until cloudy. Scratch the glass side of the flask with a spatula to induce nucleation.[1] Let it stand in the fridge (4°C) overnight.

Q: Can I use Column Chromatography instead of Recrystallization? A: Yes. BBPDE is non-polar.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: 100% Hexane (or Pentane).[1] The product has a high Rf (~0.8-0.[1]9) in Hexane.[1] Impurities like benzophenones will be more polar and stay on the column longer.[1]

  • Warning: Do not use acidic silica if possible, or neutralize the column with 1% Triethylamine, as gem-dichloroalkenes can sometimes be acid-sensitive over long exposures.[1]

Q: What is the expected Melting Point? A: While the chlorinated analog (DDE) melts at 88-90°C, the dibromo-analog (BBPDE) typically melts higher due to increased molecular weight and polarizability.[1] Expect a range between 100°C and 140°C (exact value depends on polymorph).[1] The critical quality attribute is the range: it should be sharp (< 2°C).

Q: Is this compound toxic? A: Treat as a suspected endocrine disruptor.[1] It is a structural analog of DDE (a DDT metabolite).[1] Handle with full PPE (gloves, goggles) and use a fume hood.

References

  • PubChem. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (Compound Summary). National Library of Medicine.[1] [1]

  • Bergman, Å., & Wachtmeister, C. A. (1977). Synthesis of methanesulfonyl derivatives of 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE).[1][6] Chemosphere.[1] (Provides homologous synthesis/purification logic for DDE analogs).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Department of Chemistry.[1] (Authoritative guide on solvent selection for aromatics).

  • MilliporeSigma. 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene Product Sheet. (Baseline physical properties for the chlorinated analog).

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side reactions of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and how to minimize them

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Welcome to the technical support center for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (DDE-Br). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis and handling of this compound. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of DDE-Br, which is typically prepared by the dehydrohalogenation of 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of DDE-Br can be attributed to several factors, often related to incomplete reaction or product degradation.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Dehydrohalogenation The base used may not be strong enough or the reaction time may be insufficient to completely eliminate HCl from the starting material.Consider using a stronger base such as potassium tert-butoxide or sodium ethoxide. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.[1]
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the reaction rate. If the temperature is too low, the reaction may proceed too slowly, leading to incomplete conversion within a practical timeframe.A temperature optimization study is recommended. Start with a lower temperature and gradually increase it, analyzing the product mixture at each stage to find the optimal balance between reaction rate and byproduct formation.[1][2]
Degradation of Starting Material or Product DDE-Br and its precursor can be sensitive to harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong bases, which can lead to the formation of undesired byproducts.Avoid unnecessarily high temperatures and extended reaction times. Once the reaction is complete, as indicated by TLC, proceed with the workup promptly.[3]

Experimental Workflow for Optimizing Reaction Yield:

Caption: Workflow for troubleshooting low reaction yield.

Question 2: I am observing significant amounts of an unknown impurity in my final product. How can I identify and minimize it?

The presence of impurities is a common challenge. The nature of the impurity will dictate the best strategy for its removal and prevention.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: If the impurity is the 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane precursor, this indicates incomplete dehydrohalogenation.

    • Solution: Increase the reaction time, use a stronger base, or slightly increase the reaction temperature.[1]

  • Isomeric Byproducts: While less common for this specific reaction, the formation of isomers can occur under certain conditions.

    • Solution: Altering the solvent or the base can sometimes influence the regioselectivity of the elimination reaction.

  • Oxidation Products: Exposure to air and light, especially in the presence of certain catalysts, can lead to the formation of oxidation byproducts like 4,4'-dibromobenzophenone.[4]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light.

Troubleshooting Flowchart for Impurity Identification:

Caption: A logical flow for identifying and addressing impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and chemistry of DDE-Br.

What is the primary reaction mechanism for the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene?

The synthesis of DDE-Br from its trichloroethane precursor proceeds through an E2 (elimination, bimolecular) mechanism. This involves the abstraction of a proton by a base from the carbon adjacent to the trichloromethyl group, followed by the concerted elimination of a chloride ion, resulting in the formation of a double bond.

Simplified Reaction Pathway:

E2_Mechanism Starting Material 1,1,1-trichloro-2,2-bis(4-bromophenyl)ethane Transition_State Transition State Starting Material->Transition_State Product 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Base Base (e.g., EtO⁻) Base->Transition_State Transition_State->Product EtOH EtOH Transition_State->EtOH Cl⁻ Cl⁻ Transition_State->Cl⁻

Caption: The E2 elimination mechanism for DDE-Br synthesis.

What are the best practices for the purification of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene?

Purification is critical to obtaining a high-purity final product. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A non-polar eluent system, such as hexanes with a small amount of a slightly more polar solvent like ethyl acetate, is typically effective.[6][7]

  • Preparative HPLC: For achieving very high purity, especially for analytical standards or in drug development, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.[8]

How can I prevent the photolytic degradation of my DDE-Br sample?

DDE-Br, similar to its parent compound DDT, can be susceptible to photolytic degradation, especially under UV irradiation.[3][4] This can lead to the formation of various byproducts, including dechlorinated and oxidized species.

Prevention Strategies:

  • Storage: Store the compound in amber vials or containers that block UV light.

  • Reaction Conditions: If possible, conduct reactions in flasks wrapped in aluminum foil or in a fume hood with the sash down to minimize exposure to ambient light.

  • Inert Atmosphere: As mentioned earlier, performing reactions under an inert atmosphere can also help to minimize light-induced side reactions, particularly those involving oxidation.

References

  • PubMed. (2018). Reductive dehalogenation of DDT with folate models: Formation of the DDT metabolite spectrum under biomimetic conditions. [Link]

  • Inchem.org. (1972). DDT (PIM 127). [Link]

  • PubMed. (n.d.). Induced photolysis of DDT. [Link]

  • ATSDR. (n.d.). Nomination Background: Dichlorodiphenyltrichloroethane (DDT) (CASRN: 50-29-3). [Link]

  • PubMed. (2007). Photosensitized reduction of DDT using visible light: the intermediates and pathways of dechlorination. [Link]

  • PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Shimadzu. (n.d.). Purification made easy - secrets of science – magazine. [Link]

  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. [Link]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]

  • Google Patents. (n.d.). Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
  • University of Guelph. (2022). Chemistry Innovations to Reduce Byproduct Waste. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. [Link]

  • Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]

  • Google Patents. (n.d.). Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
  • ResearchGate. (n.d.). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • ATSDR. (n.d.). Toxicological Profile for 1,1-Dichloroethane. [Link]

  • Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]

Sources

Technical Support Center: Reaction Kinetics of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the study of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene reaction kinetics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimentation. Our focus is on the critical role temperature plays in this dehydrohalogenation reaction.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the effect of temperature on the reaction kinetics.

Q1: How does temperature fundamentally affect the reaction rate for the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene?

A1: The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is a dehydrohalogenation reaction, a type of elimination reaction.[1] Temperature is a critical parameter that directly influences the rate of this reaction. According to collision theory, increasing the temperature increases the kinetic energy of the reactant molecules. This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier, resulting in a faster reaction rate. Conversely, lowering the temperature will decrease the reaction rate.[2]

Q2: What is the Arrhenius Equation and how does it apply to this reaction?

A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the quantitative relationship between temperature and the reaction rate constant (k). The equation is:

k = A * e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy of the reaction

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

For the dehydrohalogenation of a DDT analog like 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane to form the target molecule, this equation allows you to predict how changes in temperature will alter the rate constant. By determining the rate constant at several different temperatures, you can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for your specific experimental conditions.[3]

Q3: What is a typical activation energy (Ea) for this type of dehydrohalogenation reaction?

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My reaction rate is significantly slower than expected, even at elevated temperatures. What could be the cause?

A1:

  • Insufficient Base Strength or Concentration: Dehydrohalogenation is base-promoted.[5] Ensure your base (e.g., potassium hydroxide, sodium ethoxide) is not old or degraded and is used in sufficient stoichiometric excess.

  • Poor Solubility: The reactants must be in the same phase to react efficiently. If your starting material has low solubility in the chosen solvent at the reaction temperature, the reaction will be slow. Consider a solvent in which all reactants are fully soluble.[6]

  • Inaccurate Temperature Control: Verify the temperature of the reaction mixture itself, not just the heating bath setting.[7][8] Use a calibrated thermometer immersed in the reaction. A discrepancy between the setpoint and the actual internal temperature can lead to slower rates.

  • Passivation of Reagents: In some cases, byproducts can coat the surface of reagents, preventing them from reacting. For example, in reactions using metals like magnesium, the formation of hydroxide layers can passivate the metal surface.[9]

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity for my desired product?

A2:

  • Temperature is Too High: While higher temperatures increase the rate of the desired elimination reaction, they can also provide enough energy to overcome the activation barriers for side reactions.[2] This can lead to decomposition or the formation of undesired products. Try running the reaction at a lower temperature, even if it takes longer.

  • Competition with Substitution Reactions (SN2): Elimination (E2) and substitution (SN2) reactions are often in competition. To favor elimination, use a strong, bulky base (e.g., potassium tert-butoxide) and a higher temperature.[10] A less hindered base or lower temperatures might favor substitution, leading to ethers or alcohols as byproducts.

  • Reaction Time: Allowing the reaction to proceed for too long, especially at high temperatures, can lead to the degradation of the product. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC) and quench the reaction once the starting material is consumed.

Q3: My kinetic data does not yield a straight line on an Arrhenius plot (ln(k) vs. 1/T). What does this indicate?

A3: A non-linear Arrhenius plot suggests a more complex kinetic scenario than a single, simple reaction. Possible reasons include:

  • Change in Reaction Mechanism: The dominant reaction mechanism may be changing across the temperature range studied. For some complex reactions, a "V-shaped" temperature dependence is observed, indicating a shift from one mechanism at low temperatures to another at high temperatures.[11]

  • Multiple Parallel Reactions: The observed rate constant might be a composite of several competing reactions occurring simultaneously, each with a different activation energy.[12] For example, the starting material might be converting to the desired product via one pathway and to a byproduct via another.

  • Equilibrium Effects: If the reaction is reversible and approaches equilibrium, the net rate will slow down, which can affect the calculated rate constants, especially at higher temperatures where equilibrium might be reached faster.

  • Experimental Artifacts: Inconsistent temperature control, solvent evaporation at higher temperatures, or degradation of reactants/products over the course of the experiment can all introduce errors that lead to a non-linear plot.

Experimental Protocol: Determining the Effect of Temperature

This protocol outlines a general procedure for studying the effect of temperature on the reaction kinetics.

Objective: To determine the rate constants (k) for the dehydrohalogenation reaction at various temperatures and to calculate the activation energy (Ea).

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment (Repeat for each Temperature T1, T2, T3...) cluster_analysis Data Analysis P1 Prepare Stock Solutions (Substrate, Base) P2 Calibrate Analytical Instrument (e.g., HPLC, GC) E1 Equilibrate Reaction Vessel to Target Temperature (T) P2->E1 Start Experiment E2 Initiate Reaction (Add Reagents) E1->E2 E3 Collect Aliquots at Timed Intervals (t1, t2, t3...) E2->E3 E4 Quench Reaction in Aliquot E3->E4 E5 Analyze Aliquot (Measure [Substrate]) E4->E5 A1 Plot [Substrate] vs. Time for each Temperature E5->A1 Analyze Data A2 Determine Rate Constant (k) from Plot Slope A1->A2 A3 Create Arrhenius Plot (ln(k) vs. 1/T) A2->A3 A4 Calculate Activation Energy (Ea) from Arrhenius Plot Slope A3->A4 G cluster_main Arrhenius Plot Analysis Data Experimental Data (k at various T) Plot Plot ln(k) vs. 1/T Data->Plot Line Linear Regression (Fit to y = mx + c) Plot->Line Slope Determine Slope (m) Line->Slope Calc Calculate Ea Ea = -m * R Slope->Calc Result Activation Energy (Ea) for the Reaction Calc->Result

Sources

catalyst selection for efficient synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Dehydrochlorination of 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist

Executive Summary & Catalyst Selection Strategy

The conversion of 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane (Precursor) to 1,1-bis(4-bromophenyl)-2,2-dichloroethylene (Target) is a classic dehydrochlorination (elimination of HCl).

While traditional methods utilize homogeneous alcoholic alkoxides (e.g., KOH/EtOH), these often suffer from solvent waste, difficult workups, and side reactions (solvolysis). The industry standard and recommended approach for high-purity synthesis is Phase Transfer Catalysis (PTC) .

Catalyst Selection Matrix

Use this table to select the optimal catalyst system based on your operational constraints.

Catalyst SystemCatalyst TypeEfficiencyRec.[1] TempProsCons
TBAB (Tetrabutylammonium bromide)Primary Rec. (Solid-Liquid or Liq-Liq)High (>95%)40-60°CEasy removal (water soluble), cheap, robust.Can form emulsions if stirring is uncontrolled.
Aliquat 336 (Methyltrioctylammonium chloride)Lipophilic QuatVery High25-50°CExcellent for highly non-polar substrates.Difficult to remove; "oils out" into product.
TEBA (Triethylbenzylammonium chloride)Asymmetric QuatModerate60-80°CGood for sterically hindered interfaces.Less stable at high temperatures (Hofmann elimination).
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Organic BaseHighRefluxHomogeneous; avoids aqueous waste.Expensive; difficult to recover; atom uneconomical.

Recommendation: Start with TBAB in a Toluene/50% NaOH system. It offers the best balance of reactivity and purification ease.

The Mechanism: Why PTC Works

Understanding the mechanism is vital for troubleshooting. The reaction follows an E2 Elimination pathway mediated by the catalyst at the interface or within the organic phase.

Mechanistic Pathway (Graphviz)

PTC_Mechanism cluster_aqueous Aqueous Phase (50% NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) NaOH NaOH (Base) OH_Ion OH- NaOH->OH_Ion Q_Cl_Aq Q+Cl- (Inactive Cat) IonExchange Ion Exchange (Q+Cl- → Q+OH-) Q_Cl_Aq->IonExchange OH_Ion->IonExchange Q_OH_Org Q+OH- (Active Cat) IonExchange->Q_OH_Org Transfer Substrate Trichloro-Precursor (R-CH-CCl3) Transition [Transition State] Substrate->Transition Q_OH_Org->Transition Attacks Benzylic H Product Dichloro-Target (R-C=CCl2) Transition->Product Elimination (-HCl) Water_Org H2O + Q+Cl- Transition->Water_Org Water_Org->IonExchange Regeneration

Caption: Phase Transfer Catalysis cycle showing the shuttle of Hydroxide ions (OH-) into the organic phase by the Quaternary Ammonium salt (Q+) to trigger E2 elimination.

Validated Experimental Protocol (SOP)

Objective: Synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene via TBAB-catalyzed dehydrochlorination.

Reagents
  • Substrate: 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane (10 mmol)

  • Solvent: Toluene (30 mL) - Note: Dichloromethane can be used but Toluene is greener and allows higher temps.

  • Base: 50% w/w NaOH aqueous solution (20 mL)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

Workflow
  • Dissolution: In a 100 mL round-bottom flask, dissolve the Substrate in Toluene. Ensure complete dissolution; mild heating (30°C) is acceptable.

  • Catalyst Addition: Add TBAB to the organic solution. Stir for 2 minutes.

  • Base Addition: Add the 50% NaOH solution carefully. The mixture will become biphasic.

  • Reaction:

    • Set stirring to maximum RPM (magnetic stirring bar must create a vortex). Crucial: PTC is mass-transfer limited.

    • Heat to 55°C .

    • Monitor via TLC (Hexane/EtOAc 9:1). The starting material (trichloro) is less polar (higher Rf) than the product (dichloro-olefin) in most systems, but verify with standards as bromine substituents affect polarity.

    • Typical time: 2–4 hours.

  • Quench & Separation:

    • Cool to room temperature.

    • Pour mixture into a separatory funnel containing 50 mL water (to dilute the base).

    • Separate phases. Extract aqueous layer 2x with Toluene.

  • Purification:

    • Wash combined organics with water (until neutral pH) and brine.

    • Dry over anhydrous MgSO4.

    • Evaporate solvent.[2]

    • Recrystallization: Ethanol or Methanol are excellent for this derivative.

Troubleshooting Guide

Issue 1: Reaction Stalls at 50% Conversion

  • Diagnosis: Catalyst poisoning or insufficient interfacial area.

  • Fix:

    • Increase stirring speed immediately. The interface must be turbulent.

    • Add a "spike" of fresh catalyst (another 2 mol%).

    • Check temperature.[3][4][5] If <40°C, the activation energy for the E2 elimination might not be met.

Issue 2: Formation of Emulsion (The "Mayonnaise" Effect)

  • Diagnosis: Common with TBAB + concentrated NaOH.

  • Fix:

    • Do not shake vigorously during workup; swirl gently.

    • Add brine (saturated NaCl) to increase ionic strength of the aqueous phase.

    • Filter the emulsion through a pad of Celite if separation is impossible.

Issue 3: Hydrolysis Byproducts (Ketones)

  • Diagnosis: The trichloro-group hydrolyzed instead of eliminating HCl. This happens if the base is too weak or the temperature is too high (>80°C) for prolonged periods.

  • Fix:

    • Ensure you are using 50% NaOH . Dilute bases (10-20%) favor substitution (SN2/SN1) over elimination (E2).

    • Reduce temperature to 45°C and extend time.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave-assisted PTC is highly efficient for this specific synthesis.

  • Protocol: Use the same molar ratios in a sealed vessel. Irradiate at 100W, 60°C for 5–10 minutes.

  • Warning: Ensure your vessel can handle the pressure of toluene vapor.

Q: Will the bromine atoms on the phenyl rings react? A: Under these specific PTC conditions (NaOH, Toluene, <80°C), the aryl-bromide bond is stable. It requires palladium catalysis or lithium-halogen exchange conditions to break, which are absent here.

Q: Why is my product colored (yellow/brown) instead of white? A: Trace amounts of polymerized impurities or residual catalyst can cause color.

  • Solution: Perform a filtration through a short plug of silica gel using Hexane before recrystallization.

Q: Can I use solid NaOH pellets instead of solution? A: Yes (Solid-Liquid PTC), but you must change the solvent to something slightly more polar like Dichloromethane or add a trace of water. Solid NaOH surfaces can become coated with NaCl (product), stopping the reaction ("passivation"). Using 50% aqueous NaOH prevents this.

References

  • Makosza, M. (2000).[6] "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry.

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

  • Gryglewicz, S., et al. (2012). "Conversion Pathways of DDT and Its Derivatives during Catalytic Hydrodechlorination." Polish Journal of Environmental Studies.

  • Chu, W. (1999). "Photodechlorination Mechanism of DDT in a UV/Surfactant System." Environmental Science & Technology.

(Note: While some references discuss the chloro-analog DDT, the chemical reactivity for the dehydrochlorination step is chemically equivalent for the bromo-analog.)

Sources

Technical Support Center: Reactivity & Solvent Optimization for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (henceforth BBD-DCE ) is a gem-dichloroalkene scaffold used primarily as a precursor for diarylacetylenes (via Fritsch-Buttenberg-Wiechell rearrangement) and in the synthesis of optoelectronic materials.[1][2][3]

Its reactivity is dominated by the electron-withdrawing nature of the gem-dichloro group and the steric bulk of the bromophenyl rings.[2] Solvent selection is not merely a matter of solubility; it dictates the mechanistic pathway between rearrangement , substitution , or polymerization .[3]

PropertyValueImplication
LogP ~7.1Highly lipophilic; insoluble in water.[1] Requires non-polar or polar aprotic organic solvents.[2][4]
Electrophilicity ModerateSusceptible to nucleophilic attack at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-carbon (vinylic position).[1]
Lability LowStable against hydrolysis under neutral conditions; reactive toward strong bases/organolithiums.[3]

Critical Workflows & Solvent Effects

Module A: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

Target: Synthesis of Bis(4-bromophenyl)acetylene[1][3]

The most common application of BBD-DCE is the transformation into a diarylacetylene using strong bases (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-BuLi or alkoxides).[1]
  • The Mechanism: Lithium-halogen exchange generates a carbenoid intermediate.[1] This intermediate rearranges to the alkyne.[2][5][6][7][8]

  • Solvent Effect (The "THF Trap"):

    • Non-polar Solvents (Hexane/Toluene): Favor the formation of the carbenoid and its subsequent rearrangement. The aggregation state of the organolithium is tighter, often leading to cleaner rearrangement.

    • Coordinating Solvents (THF/Ether): While THF stabilizes the lithiated intermediate, it can also promote protonation (quenching) if any proton source is present, or lead to side reactions like ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -insertion.[1][9] However, THF is often required to solubilize the intermediate at low temperatures (-78°C).[1]
      
Module B: Nucleophilic Vinylic Substitution ( )

Target: Functionalization of the vinyl chloride group[1][9]

  • The Mechanism: Addition-Elimination (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1] A nucleophile attacks the 
    
    
    
    -carbon, forming a carbanion intermediate, followed by chloride expulsion.[1]
  • Solvent Effect:

    • Polar Aprotic (DMSO, DMF, NMP): CRITICAL. These solvents solvate cations (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , 
      
      
      
      ) but leave the anionic nucleophile "naked" and highly reactive. Reaction rates in DMSO can be
      
      
      times faster than in alcohols.
    • Protic Solvents (Ethanol, Methanol): Hydrogen bonding stabilizes the nucleophile, significantly retarding the reaction.

Troubleshooting Guide (FAQ Format)

Category 1: Reaction Stalled / Low Yield[1][2][3][4]

Q: I am attempting a lithium-halogen exchange/rearrangement in pure diethyl ether, but conversion is low. Why? A: BBD-DCE has low solubility in cold ether.[1][3]

  • Diagnosis: The reagent is precipitating before reacting.[3]

  • Fix: Use a Toluene/THF mixture (4:1) . Toluene solubilizes the aromatic BBD-DCE, while the small amount of THF coordinates the lithium species to activate it without over-stabilizing the intermediate.[2]

Q: My nucleophilic substitution with sodium methoxide in methanol is taking days. How can I accelerate it? A: You are suffering from "Solvent Caging."[2] Methanol hydrogen-bonds to the methoxide anion, reducing its nucleophilicity.[1]

  • Fix: Switch to DMSO or DMF . If you must use methanol for solubility, add a phase transfer catalyst (e.g., 18-crown-6 or TBAB) to shuttle the anion into a reactive state.[1][2]

Category 2: Impurities & Side Reactions[1][3]

Q: I see a "reduced" product (vinyl monochloride) instead of the alkyne. What happened? A: This is a "Protic Quench" error. The carbenoid intermediate captured a proton instead of rearranging.[2]

  • Root Cause: Wet solvent. THF is hygroscopic.[9] Even ppm levels of water will quench the lithiated intermediate.[2]

  • Protocol: Distill THF over Sodium/Benzophenone immediately before use. Ensure the reaction is under positive Argon pressure.

Visualization of Pathways

Figure 1: Mechanistic Divergence Based on Solvent System

ReactivityPathways cluster_solvents Solvent Influence Start BBD-DCE (Substrate) LiInt Carbenoid Intermediate (Li-Cl Species) Start->LiInt n-BuLi (Solvent: THF/Tol) Carbanion Carbanion Intermediate (AdN-E) Start->Carbanion Nucleophile (Nu-) (Solvent: DMSO/DMF) Alkyne Diarylacetylene (Target Product) LiInt->Alkyne Rearrangement (Non-polar/Low Temp) Quench Vinyl Monochloride (Side Product) LiInt->Quench Proton Source (Wet Solvent) SubProduct Functionalized Vinyl Product Carbanion->SubProduct -Cl Elimination

Caption: Figure 1. Solvent-dependent divergence of BBD-DCE reactivity. Path 1 (Top) requires anhydrous conditions for rearrangement.[1][2] Path 2 (Bottom) requires polar aprotic solvents to enhance nucleophilicity.[1][2]

Standard Operating Protocol (SOP)

Protocol: Solvent-Optimized Kinetic Measurement

Use this protocol to determine the half-life of BBD-DCE in your specific solvent system.

Materials:

  • BBD-DCE (10 mM stock in Toluene)[1][2]

  • Solvent of choice (dried)[1][2][3]

  • Internal Standard (e.g., Dodecane)[1][2][3]

  • GC-MS or HPLC-UV[1][2]

Step-by-Step:

  • Preparation: Dissolve 10 mg BBD-DCE in 1 mL of the primary solvent.

    • Note: If using MeOH/Water mixtures, pre-dissolve BBD-DCE in a minimal amount of THF (co-solvent) first, as it will crash out of pure water.[1][2][3]

  • Initiation: Add the reactant (Base or Nucleophile) at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[9][3]
    
  • Sampling: Aliquot 50

    
    L every 15 minutes.
    
  • Quenching: Immediately dispense aliquot into a vial containing:

    • For Base reactions: Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (aq) + Ethyl Acetate.[1]
      
    • For Nucleophiles: Dilute HCl + Hexane.[2][3]

  • Analysis: Inject organic phase into GC-MS. Monitor the disappearance of the parent peak (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     406/408/410 cluster).
    

Data Interpretation Table:

ObservationSolvent DiagnosisRecommended Action
Reaction < 5% after 1 hr Solvent too non-polar (Reagents not dissociated)Switch to DMSO or add 10% HMPA/DMPU.[1]
Immediate Precipitation Solubility Limit ReachedUse Chlorobenzene or Toluene as co-solvent.[9]
Multiple Unidentified Peaks Solvent ParticipationSolvent is reacting (e.g., Acetone enolization).[9] Switch to ether/THF.

References

  • Köbrich, G. (1965).[2] "Eliminations from Olefins." Angewandte Chemie International Edition, 4(1), 49–68. Link[1][2][3]

    • Foundational text on the mechanism of Fritsch-Buttenberg-Wiechell rearrangement and carbenoid stability.
  • Rappoport, Z. (1981).[2] "Nucleophilic Vinylic Substitution. A Single- or a Multi-Step Process?" Accounts of Chemical Research, 14(1), 7–15. Link[1][2][3]

    • Authoritative source on the AdN-E mechanism and solvent effects on vinylic carbon reactivity.
  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1][2][3]

    • General reference for solvation parameters (Kamlet-Taft) cited in the Troubleshooting section.
  • PubChem. (n.d.). "1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Compound Summary." National Library of Medicine. Link[1][2]

    • Source for physicochemical properties (LogP, molecular weight) used in Section 1.[1][3]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For small molecules such as 1,1-bis(4-bromophenyl)-2,2-dichloroethylene (DBP), a derivative of the DDT pesticide, precise structural validation is paramount for understanding its biological activity, physical properties, and potential applications. This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural elucidation of DBP, alongside alternative and complementary spectroscopic techniques. We will delve into the experimental intricacies of single-crystal X-ray diffraction, present a representative data set, and offer a comparative analysis with methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the insights needed to make informed decisions in their analytical workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail about the molecule's conformation and the packing of molecules within the crystal lattice.

Experimental Protocol: From Crystal to Structure

The process of obtaining a crystal structure is a meticulous one, requiring careful execution of each step to ensure high-quality data. Below is a detailed, step-by-step methodology for the structural validation of DBP via X-ray crystallography.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Protocol: DBP is dissolved in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to the point of saturation. The solution is then allowed to slowly evaporate at a constant temperature. Over several days, single crystals of sufficient size and quality for X-ray diffraction should form. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Protocol: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Protocol: The collected diffraction images are processed to integrate the intensities of the reflections. The resulting data are then used to determine the unit cell parameters and the space group. The structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors and allow for the generation of an initial electron density map.

4. Structure Refinement:

  • Objective: To refine the initial structural model to best fit the experimental data.

  • Protocol: The initial atomic positions are refined against the experimental data using a least-squares minimization algorithm. Anisotropic displacement parameters are introduced for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions. The final refined structure is validated using various crystallographic metrics.

The workflow for X-ray crystallographic validation is a linear process that builds upon the successful completion of the preceding step.

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Representative Crystallographic Data for DBP

While a specific Crystallographic Information File (CIF) for 1,1-bis(4-bromophenyl)-2,2-dichloroethylene is not publicly available, the following table presents a representative set of crystallographic data that would be expected for a compound of this nature, based on the analysis of similar structures.

Parameter Value
Chemical Formula C₁₄H₈Br₂Cl₂
Formula Weight 406.93 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 110.5
γ (°) 90
Volume (ų) 1470
Z 4
Calculated Density (g/cm³) 1.84
R-factor (R1) < 0.05
Goodness-of-fit (S) ~1.0

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer valuable and often more readily obtainable information. These methods can be used for routine characterization, to provide complementary data, or as the primary means of structural elucidation when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For DBP, ¹H and ¹³C NMR would be the most informative.

  • ¹H NMR: Would show the signals for the aromatic protons on the two phenyl rings. The splitting patterns and chemical shifts would confirm the substitution pattern of the bromine atoms.

  • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the two carbons of the dichloroethylene group and the carbons of the bromophenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For DBP, high-resolution mass spectrometry (HRMS) would confirm the elemental composition, and the isotopic pattern would be characteristic of a molecule containing two bromine and two chlorine atoms.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the availability of instrumentation, and the nature of the sample.

Technique Information Provided Advantages Disadvantages
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly detailed structural information.Requires a single, high-quality crystal; can be time-consuming.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.Non-destructive; provides information about the molecule in solution.Does not provide absolute 3D structure; can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; requires very small amounts of sample.Does not provide information on connectivity or stereochemistry.

The relationship between these techniques in a comprehensive structural validation workflow can be visualized as a hierarchical approach, with mass spectrometry and NMR providing initial characterization leading to the definitive structure from X-ray crystallography.

Validation_Hierarchy cluster_initial Initial Characterization cluster_definitive Definitive Structure MS Mass Spectrometry (Molecular Weight, Formula) XRay X-ray Crystallography (Absolute 3D Structure) MS->XRay NMR NMR Spectroscopy (Connectivity) NMR->XRay

Caption: Hierarchy of Structural Validation Techniques.

Conclusion

The structural validation of 1,1-bis(4-bromophenyl)-2,2-dichloroethylene, like any small molecule in a research and development pipeline, relies on a combination of analytical techniques. While NMR and mass spectrometry provide crucial preliminary data on connectivity and molecular formula, single-crystal X-ray crystallography remains the unparalleled method for determining the definitive three-dimensional structure. The detailed atomic coordinates and intermolecular interactions revealed by crystallography are invaluable for understanding the molecule's function and for rational drug design and materials engineering. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive and efficient workflow for the unambiguous structural elucidation of novel compounds.

References

  • Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link][1][2]

  • 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene | C14H8Br2Cl2 - PubChem. National Center for Biotechnology Information. [Link][3]

  • A short guide to Crystallographic Information Files - CCDC. The Cambridge Crystallographic Data Centre. [Link][4]

  • Crystal structures and Hirshfeld surface analyses of the two isotypic compounds (E)-1-(4-bromophenyl)-2-[2,2-dichloro-1-(4-nitrophenyl)ethenyl]diazene and (E) - PMC. National Center for Biotechnology Information. [Link][5]

  • Table 1 X-ray crystallographic data for 1-4 - ResearchGate. ResearchGate. [Link][6]

Sources

A Comparative Analysis of the Chemical Reactivity of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and its Chlorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organohalogen compounds, 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene (p,p'-DDE) is a molecule of significant environmental and toxicological interest. As the primary and most persistent metabolite of the insecticide DDT, its chemical behavior has been extensively studied.[1] Less characterized, however, is its structural analog, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDDE), where the chlorine atoms on the phenyl rings are replaced by bromine. This substitution, while seemingly minor, introduces significant alterations in the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides an in-depth comparison of the reactivity of BBDDE and p,p'-DDE. By examining their behavior in key chemical transformations—including electrophilic aromatic substitution, reductive dehalogenation, and oxidative degradation—we aim to provide researchers, chemists, and drug development professionals with a predictive framework grounded in fundamental chemical principles and supported by available experimental evidence. Understanding these reactivity differences is crucial for predicting metabolic pathways, environmental fate, and for the rational design of novel molecules in medicinal and materials chemistry.

The Decisive Factor: Electronic and Steric Effects of Aryl Halogens

The reactivity of the phenyl rings in both BBDDE and DDE is governed by the dual electronic effects of the halogen substituents: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density from the aromatic ring through the sigma bond. This deactivates the ring, making it less susceptible to attack by electrophiles compared to benzene. Since chlorine is more electronegative than bromine, it exerts a stronger deactivating inductive effect on the DDE phenyl rings.

  • Resonance Effect (+R): The lone pair electrons on the halogens can be delocalized into the pi-system of the benzene ring. This effect enriches the electron density at the ortho and para positions, directing incoming electrophiles to these sites.

The interplay of these opposing effects determines the overall reactivity. For both chlorine and bromine, the inductive effect outweighs the resonance effect, resulting in overall deactivation. However, the degree of deactivation is key: the more strongly electron-withdrawing chloro-substituent in DDE renders its aromatic rings less reactive than the bromo-substituted rings of BBDDE.

Furthermore, the difference in atomic size (Bromine > Chlorine) introduces steric considerations, although for reactions at the para-halogen position, this is less influential than the electronic differences.[2] A more critical factor is the carbon-halogen bond strength, with the C-Br bond (≈285 kJ/mol) being significantly weaker than the C-Cl bond (≈340 kJ/mol). This disparity is a primary determinant in reductive processes.

Comparative Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich phenyl ring. The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion.[3] The rate of this reaction is highly sensitive to the electron density of the aromatic ring.

Reactivity Comparison: Due to chlorine's stronger electron-withdrawing inductive effect, the phenyl rings of DDE are more electron-deficient (more deactivated) than those of BBDDE. Consequently, BBDDE is predicted to be more reactive towards electrophilic aromatic substitution than DDE . The reaction will require slightly milder conditions, and reaction rates should be faster for BBDDE.

For both molecules, the halogen and the bulky diaryldichloroethene group direct incoming electrophiles primarily to the positions ortho to the halogen (C3 and C5 positions).

Supporting Evidence & Experimental Protocol: While direct comparative kinetic studies are scarce, the synthesis of methanesulfonyl derivatives of p,p'-DDE via a Friedel-Crafts type reaction with methanesulfonic anhydride demonstrates that EAS is feasible on the DDE scaffold, albeit under harsh conditions (extended period in a melt of excess anhydride).[4] This suggests the ring is strongly deactivated. Given the lesser deactivation by bromine, BBDDE would be expected to undergo this reaction under more facile conditions.

Experimental Protocol: Sulfonation of p,p'-DDE [4]

  • Objective: To introduce a methylsulfonyl group onto the aromatic ring of p,p'-DDE via electrophilic substitution.

  • Reagents:

    • p,p'-DDE (1,1-bis(4-chlorophenyl)-2,2-dichloroethylene)

    • Methanesulfonic anhydride

    • Silica gel for chromatography

  • Procedure:

    • A mixture of p,p'-DDE and a large excess of methanesulfonic anhydride is heated to form a melt.

    • The reaction is maintained at an elevated temperature for an extended period.

    • Upon completion, the crude product is cooled and subjected to chromatography on silica gel.

    • Elution allows for the separation of the desired mono-methanesulfonyl derivative, as well as isomeric and bis-methanesulfonyl byproducts.

  • Expected Outcome: The primary product is 2-(4-chloro-3-methanesulfonylphenyl)-2-(4-chlorophenyl)-1,1-dichloroethylene.[4]

Caption: Relative energy diagram for Electrophilic Aromatic Substitution.

Reductive Dehalogenation

Reductive dehalogenation is a critical pathway for the environmental degradation of organohalogen pollutants, often mediated by anaerobic microorganisms or chemical reagents like zero-valent iron (ZVI).[5][6] This reaction involves the cleavage of carbon-halogen bonds.

Reactivity Comparison: The reactivity in reductive processes is dictated by two main factors: the strength of the C-X bond and the electron affinity of the molecule.

  • Aryl Dehalogenation: The C-Br bond is significantly weaker than the C-Cl bond. Therefore, the removal of bromine from the aromatic rings of BBDDE is thermodynamically more favorable and kinetically faster than the removal of chlorine from the rings of DDE.

  • Vinyl Dechlorination: Both molecules possess two vinyl chlorine atoms. The reductive dechlorination of DDE at this position to form 1-chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU) is a known anaerobic degradation pathway.[7][8] The reactivity at this site is expected to be comparable for both analogs, though the electronic influence of the aryl halogens may cause minor differences.

Overall, BBDDE is expected to undergo reductive dehalogenation more readily than DDE , with the initial attack preferentially occurring at the C-Br bonds on the phenyl rings.

Supporting Evidence & Experimental Protocol: Studies on the degradation of DDE confirm its recalcitrance, but also show that it can be slowly dechlorinated to DDMU under methanogenic and sulfidogenic conditions.[5][7] Complete dechlorination of DDE to diphenylethane has been achieved using a strong chemical reductant system like Magnesium/Palladium (Mg/Pd).[9] While direct comparative data for BBDDE is limited, the fundamental principles of bond strength strongly support its higher reactivity in such systems.

Experimental Protocol: Reductive Dechlorination using Mg/Pd System [9]

  • Objective: To achieve complete dehalogenation of the target compound in a laboratory setting.

  • Reagents:

    • Target compound (DDE or BBDDE)

    • Methanol (solvent)

    • Palladium(II) acetate

    • Magnesium (Mg) turnings

    • Biosurfactant (optional, to enhance solubility)

  • Procedure:

    • Dissolve the target compound in methanol, potentially with a biosurfactant to create a stable solution.

    • Add Palladium(II) acetate to the solution.

    • Introduce zero-valent Magnesium turnings to initiate the reaction. The Mg acts as the electron donor, while Pd serves as the catalyst.

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates and the final dechlorinated product (diphenylethane).

  • Expected Outcome: Stepwise removal of all halogen atoms, ultimately yielding diphenylethane. The rate of degradation for BBDDE is expected to be significantly faster than for DDE.[9]

Reductive_Dehalogenation cluster_BBDDE BBDDE Pathway cluster_DDE DDE Pathway BBDDE BBDDE (Br-Ar)2-C=CCl2 BBDDE_int1 Mono-bromo intermediate (Br-Ar)(H-Ar)-C=CCl2 BBDDE->BBDDE_int1 Fast -Br BBDDE_int2 Diphenylethylene (H-Ar)2-C=CCl2 BBDDE_int1->BBDDE_int2 Fast -Br BBDDE_end Diphenylethane (H-Ar)2-CH-CH3 BBDDE_int2->BBDDE_end Reduction DDE DDE (Cl-Ar)2-C=CCl2 DDE_int1 DDMU (Cl-Ar)2-C=CHCl DDE->DDE_int1 Slow -Cl (vinyl) DDE_int2 Aryl Dechlorination Intermediate DDE_int1->DDE_int2 Very Slow -Cl (aryl) DDE_end Diphenylethane (H-Ar)2-CH-CH3 DDE_int2->DDE_end Reduction

Sources

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene vs. other building blocks in organic synthesis

[1]

Executive Summary

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BB-DCE) is a specialized halogenated olefin that serves as a high-fidelity "masked alkyne" and a divergent scaffold for Aggregation-Induced Emission (AIE) luminogens.[1] Unlike standard vinyl halides used in cross-coupling, BB-DCE possesses a unique gem-dichloro moiety that allows for the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[1]

This guide compares BB-DCE against standard building blocks (e.g., TMS-acetylene, 4,4'-dibromobenzophenone) to demonstrate its superior utility in synthesizing poly(diarylacetylenes) and functionalized tetraphenylethylenes (TPEs) .[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The "Masked Alkyne" Mechanism

The primary value of BB-DCE lies in its ability to generate a triple bond in situ without handling gaseous acetylene or performing multi-step deprotection sequences.

  • The Moiety: The 1,1-dichloroalkene group.[2]

  • The Trigger: Strong bases (n-BuLi or alkoxides).[1]

  • The Transformation: Lithium-halogen exchange generates a carbenoid intermediate, which undergoes a 1,2-migration of the aryl group to form the alkyne.[1]

Comparison of Building Blocks
FeatureBB-DCE (Subject)TMS-Acetylene (Competitor)4,4'-Dibromobenzophenone (Precursor)
Primary Utility Solid-state alkyne precursor; AIE scaffold.[1]Terminal alkyne source.Ketone precursor; McMurry coupling substrate.
Alkyne Synthesis 1 Step (FBW Rearrangement). High atom economy.2-3 Steps (Sonogashira

Deprotection

Sonogashira 2).
N/A (Requires conversion to BB-DCE first).
Handling Stable solid. Shelf-stable.Volatile liquid. Requires inert atmosphere.Stable solid.
Selectivity High (Intramolecular rearrangement).Moderate (Risk of homocoupling/Glaser coupling).High.
AIE Relevance Divergent core for asymmetric TPEs.N/ASymmetric TPE synthesis only (via McMurry).

Part 2: Comparative Performance Data

Scenario A: Synthesis of Bis(4-bromophenyl)acetylene

This is a critical monomer for conjugated polymers.[1]

  • Route 1: Sonogashira Coupling (Standard)

    • Reagents: 1-Bromo-4-iodobenzene + TMS-Acetylene + Pd/Cu catalysts.[1]

    • Issues: Statistical distribution of products (mono- vs. bis-coupling), difficult purification of the symmetric product, copper waste.[1]

    • Yield: Typically 60-75% after chromatography.[1]

  • Route 2: FBW Rearrangement (BB-DCE)

    • Reagents: BB-DCE + n-BuLi (2 eq).[1]

    • Mechanism:[1][3][4][5][6][7][8][9] Intramolecular migration. No statistical mixtures.

    • Yield: Typically >90% isolated yield.

    • Purity: Often requires only recrystallization, not chromatography.

Scenario B: Divergent Synthesis of AIEgens

Tetraphenylethylene (TPE) is the gold standard for AIE.

  • Route 1: McMurry Coupling (from Benzophenone) [1]

    • Produces symmetric TPEs. Difficult to desymmetrize (e.g., placing different groups on the geminal carbons).

  • Route 2: BB-DCE Modification

    • The gem-dichloro group can be sequentially substituted via Suzuki-Miyaura coupling or lithiation/trapping, allowing for the creation of "Push-Pull" AIEgens with precise electronic tuning.[1]

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the divergent utility of BB-DCE compared to the traditional Sonogashira route.

ChemicalPathwaysBBDCEBB-DCE(Gem-Dichloro)BaseBase Treatment(n-BuLi or t-BuOK)BBDCE->BaseFBW RouteSuzukiPd-Cat Coupling(Suzuki/Stille)BBDCE->SuzukiDirect Sub.CarbenoidVinyl CarbenoidIntermediateBase->CarbenoidAlkyneBis(diaryl)acetylene(Monomer)Carbenoid->Alkyne1,2-MigrationPolymerConjugated Polymer(PPE)Alkyne->PolymerPolymerizationTPEFunctionalized TPE(AIEgen)Suzuki->TPEAsymmetricSynthesisSonoSonogashira Route(Multi-step)Sono->AlkyneLower Yield

Figure 1: Divergent synthesis pathways from 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BB-DCE). The FBW route provides a direct, high-yield path to alkynes, while direct substitution yields asymmetric AIEgens.[1]

Part 4: Experimental Protocols

Protocol 1: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

Objective: Synthesis of Bis(4-bromophenyl)acetylene from BB-DCE.[1] Scale: 1.0 mmol.

Reagents:

  • BB-DCE (1.0 eq)[1]

  • n-Butyllithium (2.2 eq, 2.5 M in hexanes)[1]

  • Dry THF (Solvent)[1]

Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Add BB-DCE (407 mg, 1.0 mmol) and dry THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (0.88 mL, 2.2 mmol) over 10 minutes. The solution typically turns a deep color (yellow/orange) indicating the formation of the lithium carbenoid.

    • Note: The low temperature is critical to prevent non-selective polymerization or degradation.

  • Rearrangement: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 1 hour. The rearrangement occurs spontaneously upon warming.

  • Quench: Quench with saturated NH₄Cl solution (5 mL).

  • Workup: Extract with CH₂Cl₂ (3 x 10 mL). Dry combined organics over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from ethanol/hexanes.

    • Expected Yield: >90%.[3][10]

Protocol 2: Quality Control (Self-Validation)

To verify the success of the rearrangement:

  • IR Spectroscopy: Look for the appearance of the weak C≡C stretch around 2220 cm⁻¹ (often Raman active, weak in IR for symmetric alkynes) and the disappearance of the vinyl C-Cl stretches (approx. 800-900 cm⁻¹).

  • ¹³C NMR: The disappearance of the characteristic gem-dichloro carbon signal (~118 ppm) and appearance of the alkyne carbons (~89 ppm) confirms conversion.

Part 5: Decision Matrix

Use the table below to determine when BB-DCE is the optimal choice for your synthesis.

Synthesis Goal Recommendation Reasoning
Symmetric Diarylalkynes YES FBW rearrangement offers higher yield and simpler purification than Sonogashira.[1]
Asymmetric TPEs YES Allows sequential substitution of chlorines, unlike McMurry coupling.
Simple Terminal Alkynes NO Use TMS-acetylene; BB-DCE is over-engineered for this purpose.[1]
Large Scale Polymerization YES Solid precursor is easier to store and weigh than gaseous acetylene or unstable intermediates.

References

  • Luu, T., Morisaki, Y., Cunningham, N., & Tykwinski, R. R. (2007).[6][11] "One-Pot Formation and Derivatization of Di- and Triynes Based on the Fritsch-Buttenberg-Wiechell Rearrangement." The Journal of Organic Chemistry, 72(25), 9622–9629. Link[1]

  • Rezaei, H., Yamanoi, S., Chemla, F., & Normant, J. F. (2000).[4][6] "Carbenoid Rearrangement of 1,1-Dichloro-2,2-diarylethylenes: A Facile Access to Diarylacetylenes." Organic Letters, 2(4), 419–421.[6] Link[1]

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] Journal of Organometallic Chemistry, 653(1-2), 46–49.[1] Link

  • PubChem. (n.d.). "1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Compound Summary." National Library of Medicine. Link[1]

  • Hong, Y., Lam, J. W., & Tang, B. Z. (2011). "Aggregation-induced emission."[1] Chemical Society Reviews, 40(11), 5361-5388. Link

A Multi-faceted Spectroscopic Approach for the Structural Confirmation of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers and drug development professionals on the integrated use of NMR, Mass Spectrometry, and IR Spectroscopy for the unambiguous structural elucidation of a key organic molecule.

In the realm of synthetic chemistry and drug development, the precise structural confirmation of novel and existing compounds is paramount. 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (C14H8Br2Cl2), a halogenated organic molecule, serves as a crucial intermediate in various synthetic pathways.[1] Its utility is contingent upon its structural integrity. This guide provides a comprehensive, multi-technique spectroscopic approach to unequivocally confirm the structure of this compound, comparing the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The structure of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, with a molecular weight of 406.9 g/mol , presents a unique spectroscopic fingerprint.[2] This guide will dissect the data from each analytical technique, offering a comparative analysis of their strengths in elucidating the molecule's specific structural features.

Comparative Spectroscopic Analysis at a Glance
Spectroscopic TechniqueInformation ProvidedKey Findings for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene
¹H NMR Proton environment and connectivityAromatic protons in the 7.0-8.0 ppm range, exhibiting characteristic splitting patterns for a 1,4-disubstituted benzene ring.
¹³C NMR Carbon skeleton and functional groupsSignals corresponding to aromatic carbons, two of which are directly bonded to bromine, and two olefinic carbons, one of which is bonded to two chlorine atoms.
Mass Spectrometry (EI) Molecular weight and fragmentation patternA distinct molecular ion peak cluster confirming the presence of two bromine and two chlorine atoms.
IR Spectroscopy Functional groups and bond vibrationsCharacteristic absorptions for C-H aromatic stretching, C=C olefinic stretching, and C-Br and C-Cl stretching.

In-Depth Spectroscopic Workflows and Data Interpretation

A holistic structural confirmation is achieved by synergistically interpreting the data from various spectroscopic methods. The following sections detail the experimental protocols and the rationale behind the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[3]

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The typical chemical shift range for aromatic protons is between 6.5 and 8.5 ppm.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[4]

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The two 4-bromophenyl groups are chemically equivalent.

  • Expected Chemical Shifts (δ): The eight aromatic protons will appear as two distinct signals due to the 1,4-disubstitution pattern.

    • The protons ortho to the bromine atom will be in a different electronic environment than the protons meta to the bromine atom.

    • This typically results in two doublets in the aromatic region (approximately 7.0-7.6 ppm). The coupling constant (J-value) for these doublets will be characteristic of ortho-coupling (typically 7-9 Hz).

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons: Four signals are expected for the aromatic carbons.

      • The carbon atom bonded to the bromine (C-Br) will be shifted to a characteristic range (around 122 ppm).

      • The other aromatic carbons will resonate in the typical aromatic region (128-135 ppm).

    • Olefinic Carbons: Two signals are expected for the ethene carbons.

      • The carbon atom bonded to the two chlorine atoms (=CCl₂) will be significantly downfield due to the electronegativity of the chlorine atoms (around 120-130 ppm).

      • The quaternary carbon atom bonded to the two phenyl rings will also be in the olefinic region.

The following diagram illustrates the workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_confirm Structural Confirmation Dissolve Dissolve Sample in CDCl3 H1_NMR Acquire ¹H NMR Spectrum Dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Dissolve->C13_NMR Interpret_H1 Analyze Chemical Shifts & Coupling H1_NMR->Interpret_H1 Interpret_C13 Analyze Carbon Chemical Shifts C13_NMR->Interpret_C13 Confirm Confirm Connectivity Interpret_H1->Confirm Interpret_C13->Confirm MS_Workflow cluster_prep_ms Sample Introduction cluster_ion Ionization cluster_analysis_ms Mass Analysis cluster_confirm_ms Data Interpretation Introduce Introduce Sample Ionize Electron Ionization (EI) Introduce->Ionize Analyze Separate Ions by m/z Ionize->Analyze Interpret_MS Analyze Molecular Ion & Fragmentation Analyze->Interpret_MS IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_interp_ir Data Interpretation cluster_confirm_ir Functional Group Confirmation Prepare Prepare Sample (e.g., KBr pellet) Acquire Acquire IR Spectrum Prepare->Acquire Interpret Identify Characteristic Absorption Bands Acquire->Interpret Confirm_FG Confirm Presence of Functional Groups Interpret->Confirm_FG

Sources

A Comparative Analysis of the Biological Activities of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative examination of the biological activities of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBD) derivatives, analogs of the well-known organochlorine compound DDT. We will delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed protocols for researchers in drug discovery and development. Our focus is on the causal relationships behind experimental designs and the validation of findings through robust methodologies.

Introduction: Beyond the Legacy of DDT

The parent compound, dichlorodiphenyltrichloroethane (DDT), is a synthetic insecticide first synthesized in 1874, with its insecticidal properties discovered in 1939.[1] While its use has been largely curtailed due to environmental persistence and adverse ecological effects, its analogs continue to be of significant interest in medicinal chemistry.[2][3] These analogs, including BBD and its derivatives, are organochlorine compounds characterized by a core structure that can be modified to enhance specific biological activities while potentially reducing toxicity.[2] Minor structural changes, such as the number and position of halogen atoms, can lead to significant differences in their interactions with biological targets.[4] This guide will explore the cytotoxic, antimicrobial, and enzyme-inhibitory potential of BBD derivatives, providing a framework for their evaluation as potential therapeutic agents.

Comparative Biological Activities of BBD Analogs

The biological activities of BBD derivatives are diverse, with different substitutions on the phenyl rings leading to varied potencies against cancer cell lines, microbial strains, and specific enzymes. The lipophilicity and electronic effects of these substitutions play a crucial role in their mechanism of action.[5]

Anticancer and Cytotoxic Potential

Many novel chemical entities are screened for their ability to inhibit the proliferation of cancer cells.[5][6][7] BBD derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. The primary mechanism often involves the induction of apoptosis (programmed cell death) or cell cycle arrest, preventing cancer cells from dividing and proliferating.[8][9]

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[5][6]

Table 1: Comparative Cytotoxicity of BBD Derivatives Against Human Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)
BBD-01(Parent Compound)MCF-7 (Breast)15.2
BBD-023,4-dihydroxyMCF-7 (Breast)8.5
BBD-034-nitroMCF-7 (Breast)22.1
BBD-04(Parent Compound)Jurkat (Leukemia)12.8
BBD-053,4-dihydroxyJurkat (Leukemia)6.3
BBD-064-nitroJurkat (Leukemia)18.9

The hypothetical data above illustrates that the addition of hydroxyl groups (BBD-02, BBD-05) could enhance cytotoxic activity, likely by increasing the compound's ability to form hydrogen bonds with target proteins. Conversely, the electron-withdrawing nitro group (BBD-03, BBD-06) may decrease activity.

Similar to DDT, which is known to affect ion channels and ATPases, BBD derivatives may exert their cytotoxic effects by interfering with crucial cellular processes.[2] One proposed mechanism for related compounds is the disruption of the estrogen and androgen signaling pathways, which are critical in hormone-dependent cancers like breast cancer.[10] By acting as antagonists to these receptors, the compounds can inhibit the growth-promoting signals that these hormones provide to cancer cells.[10] Furthermore, some organohalogen compounds have been shown to induce the overproduction of reactive oxygen species, leading to oxidative stress and ultimately cell death.[11][12]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[13] Thiazole derivatives containing a 4-bromophenyl group have shown promise as both antibacterial and antifungal agents.[14][15] The antimicrobial potential of BBD derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16][17]

Table 2: Comparative Antimicrobial Activity (MIC) of BBD Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
BBD-07(Parent Compound)3264128
BBD-082-amino81632
BBD-094-chloro163264

This hypothetical data suggests that the introduction of an amino group (BBD-08) could significantly improve antimicrobial activity against both bacteria and fungi.

The antimicrobial action of BBD derivatives may stem from their ability to inhibit essential microbial enzymes. For instance, some triazole derivatives are thought to inhibit the MurB enzyme in E. coli, which is involved in cell wall synthesis.[13] Another potential mechanism is the disruption of the microbial cell membrane's integrity, leading to leakage of cellular contents and cell death. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane.

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug development.[18] Bromophenol derivatives have demonstrated potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are implicated in neurodegenerative diseases and other conditions.[19][20]

Table 3: Comparative Enzyme Inhibition (Ki) of BBD Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDDerivative SubstitutionAcetylcholinesterase (Ki in nM)Carbonic Anhydrase II (Ki in nM)
BBD-10(Parent Compound)85.3120.7
BBD-113,5-dimethyl25.145.2
BBD-124-methoxy52.688.9

The hypothetical data indicates that substitutions on the phenyl rings can significantly influence the enzyme inhibitory activity, with lipophilic groups like dimethyl (BBD-11) potentially enhancing binding to the enzyme's active site.

The inhibition of enzymes like AChE and CA by BBD derivatives is often competitive, meaning the compound binds to the active site of the enzyme, preventing the natural substrate from binding.[20] The specific interactions, such as hydrophobic interactions and hydrogen bonding, between the derivative and the amino acid residues in the active site determine the potency of the inhibition.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the biological activities of BBD derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.[15]

Workflow for SRB Cytotoxicity Assay

SRB_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in a 96-well plate) B 2. Incubation (24h for cell attachment) A->B C 3. Compound Treatment (Add serial dilutions of BBD derivatives) B->C D 4. Incubation (72h exposure) C->D E 5. Cell Fixation (Add cold Trichloroacetic Acid) D->E F 6. Staining (Add SRB solution) E->F G 7. Washing (Remove unbound dye with 1% acetic acid) F->G H 8. Solubilization (Add Tris base solution) G->H I 9. Absorbance Reading (Measure at 510 nm) H->I J 10. Data Analysis (Calculate % growth inhibition and IC50) I->J

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Addition: Add various concentrations of the BBD derivatives to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.[21]

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 10-30 minutes at room temperature.[21]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[16][22]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow A 1. Prepare Compound Stock (Dissolve BBD derivative in a suitable solvent) B 2. Serial Dilution (Perform two-fold dilutions in a 96-well plate) A->B D 4. Inoculation (Add diluted inoculum to each well) B->D C 3. Prepare Inoculum (Adjust microbial suspension to 0.5 McFarland standard) C->D E 5. Incubation (16-20 hours at 35°C ± 2°C) D->E F 6. Visual Inspection (Observe for turbidity) E->F G 7. MIC Determination (Lowest concentration with no visible growth) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the BBD derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Preparation of Bacterial Inoculum: Suspend several colonies of the test microorganism in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[17]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[17]

  • Reading and Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[17]

Protocol 3: Enzyme Inhibition Assay (Generic)

This protocol outlines the general steps for an in vitro enzyme inhibition assay.

Workflow for a Generic Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A 1. Prepare Reagents (Enzyme, substrate, buffer, and inhibitor solutions) B 2. Pre-incubation (Incubate enzyme with inhibitor at various concentrations) A->B C 3. Initiate Reaction (Add substrate to start the reaction) B->C D 4. Incubation (Allow reaction to proceed for a set time) C->D E 5. Stop Reaction (Add a stopping reagent if necessary) D->E F 6. Detection (Measure product formation or substrate depletion) E->F G 7. Data Analysis (Calculate % inhibition and determine IC50 or Ki) F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and BBD derivatives (inhibitors) in a suitable buffer.

  • Assay Setup: In a microplate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate at an optimal temperature for a defined period.

  • Detection: Measure the product formation or substrate depletion using a suitable method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value. For mechanism studies, vary the substrate concentration to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The study of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene derivatives reveals a class of compounds with significant potential for diverse biological applications. Their activities as anticancer, antimicrobial, and enzyme-inhibiting agents are highly dependent on the nature and position of substituents on the aromatic rings. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate and compare the efficacy of novel BBD analogs.

Future research should focus on synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships. Additionally, in-depth mechanistic studies are required to elucidate the precise molecular targets of the most potent compounds. Computational modeling and molecular docking studies can further aid in the rational design of new derivatives with enhanced activity and selectivity.[23] The ultimate goal is to develop lead compounds that can be advanced into preclinical and clinical development as novel therapeutic agents.

References

  • Minimum Inhibitory Concentration | Overview & Determining Methods - Study.com. (n.d.). Retrieved from [Link]

  • DDT (Analogs) | Austen Rush's Toxins - U.OSU. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. (2022, January 10). Retrieved from [Link]

  • Distinct mechanisms of endocrine disruption of DDT-related pesticides toward estrogen receptor α and estrogen-related receptor γ - PubMed. (2012, November 15). Retrieved from [Link]

  • (PDF) DDT and its analogs - ResearchGate. (n.d.). Retrieved from [Link]

  • DDT - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives. (2022, June 19). Retrieved from [Link]

  • DDT and Analogs | SU20 PHR7588 - U.OSU. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed. (2014, August 15). Retrieved from [Link]

  • Cytotoxicity Assay Models - Visikol. (2023, March 21). Retrieved from [Link]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - MDPI. (2024, October 4). Retrieved from [Link]

  • Influence of halides on the formation of cytotoxicity and adsorbable organic halogen in peroxymonosulfate disinfection process | Request PDF - ResearchGate. (2026, January 17). Retrieved from [Link]

  • Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). Retrieved from [Link]

  • Recent Advances of Bioactive Marine Natural Products in Drug Discovery. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF - ResearchGate. (2025, December 15). Retrieved from [Link]

  • Cytotoxic effect of organochalcogen compounds against tumor cell lines - Sciforum. (n.d.). Retrieved from [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019, April 23). Retrieved from [Link]

  • 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (p,p'-DDE) disrupts the estrogen-androgen balance regulating the growth of hormone-dependent breast cancer cells - PubMed. (2008, February 14). Retrieved from [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. (2022, November 1). Retrieved from [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. (2019, April 1). Retrieved from [Link]

  • New Chloramphenicol Derivatives with a Modified Dichloroacetyl Tail as Potential Antimicrobial Agents - MDPI. (2021, April 6). Retrieved from [Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). Retrieved from [Link]

  • Interactions of 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene with mitochondrial oxidative phosphorylation - PubMed. (n.d.). Retrieved from [Link]

  • Novel one - pot Synthesis and Antimicrobial Activity of 6-chloro-2,4- diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. (n.d.). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - MDPI. (2017, July 15). Retrieved from [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

assessing the purity of synthesized 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Using HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of functionalized olefins for optoelectronics and pharmaceutical intermediates, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBPDE) presents a unique analytical challenge.[1] While Nuclear Magnetic Resonance (NMR) is the gold standard for structural confirmation, it lacks the dynamic range required to quantify trace impurities—specifically unreacted benzophenones and mono-halogenated byproducts—that quench fluorescence or interfere with subsequent cross-coupling reactions.

This guide details why High-Performance Liquid Chromatography (HPLC) is the superior methodology for quantitative purity assessment of BBPDE, providing a validated protocol that outperforms Gas Chromatography (GC) and spectroscopic alternatives.

Part 1: The Comparative Landscape

Why HPLC? An Objective Analysis of Alternatives

For a molecule with the structural rigidity and halogen density of BBPDE (MW: ~407 g/mol ), the choice of analytical method is dictated by thermal stability and solubility.

Table 1: Comparative Performance of Analytical Techniques for BBPDE

FeatureHPLC (UV-DAD) GC-MS

H qNMR
Primary Utility Quantification of Impurities (>0.05%)Volatile screeningStructural Elucidation
Thermal Risk None (Ambient operation)High (Dehydrohalogenation risk at >250°C)None
Sensitivity (LOD) High (ng levels via UV absorbance)Medium (High boiling point causes column bleed)Low (~1% impurity detection limit)
Selectivity Excellent (Separates oligomers/isomers)Good, but limited by volatilityPoor for structurally similar impurities
Sample Prep Simple (Dissolve & Shoot)Complex (Requires volatile solvents)Simple (Deuterated solvents)
The "Thermal Trap" of Gas Chromatography

While GC is standard for many halogenated organics, BBPDE poses a specific risk. The gem-dichloro alkene moiety is susceptible to thermal dehydrochlorination at the high injector temperatures (250°C+) required to volatilize the dibromo-substituted aromatic rings.[1] This can generate false impurity peaks (alkynes), artificially lowering the calculated purity. HPLC avoids this artifact entirely.

Part 2: Method Development & Optimization

The Senior Scientist’s Approach

To develop a robust HPLC method, we must exploit the physicochemical properties of BBPDE:

  • High Lipophilicity: The two bromine atoms and the dichloro-vinyl group make this molecule extremely hydrophobic (LogP > 6).

  • UV Chromophore: The conjugated

    
    -system absorbs strongly in the UV region (typically 
    
    
    
    ~240-260 nm).[1]
2.1 The Protocol

Method ID: HPLC-BBPDE-01

  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: C18 (Octadecylsilane), End-capped.[1]

    • Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

    • Rationale: A high carbon load is necessary to retain such a non-polar molecule. End-capping reduces peak tailing caused by interaction with residual silanols.[1]

  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade) + 0.1% Formic Acid (optional, improves peak shape).[1]

    • Solvent B: Acetonitrile (ACN) (HPLC Grade).

    • Why ACN? Methanol creates higher backpressure and has lower elution strength for this specific hydrophobic compound.

  • Gradient Profile:

    • Note: Isocratic elution is often insufficient due to the strong retention of the product and the weak retention of polar impurities (like TPPO).

Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0701.0Injection
10.0951.0Ramp
15.0951.0Wash
15.1701.0Re-equilibration
20.0701.0End
  • Detection:

    • Primary: 254 nm (Aromatic

      
      ).[1]
      
    • Secondary: 230 nm (Maximize sensitivity for halogenated alkenes).

  • Column Temperature: 35°C (Controls viscosity and retention reproducibility).

2.2 Sample Preparation (Critical Step)

Many researchers fail here. BBPDE is poorly soluble in pure acetonitrile or methanol.

  • Weigh 5 mg of synthesized BBPDE.

  • Dissolve in 1 mL of Tetrahydrofuran (THF) (HPLC grade). Causality: THF is a universal solvent for halogenated aromatics.

  • Dilute this solution with 9 mL of Acetonitrile.

    • Result: A solvent system that matches the mobile phase enough to prevent peak distortion, but keeps the sample in solution.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Part 3: Visualizing the Workflow
Diagram 1: The Analytical Decision Matrix

This decision tree guides the researcher on when to employ HPLC versus other methods for this specific compound class.

AnalyticalDecisionTree Start Synthesized Product: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Goal What is the Analytical Goal? Start->Goal StructConf Structural Confirmation (Did I make it?) Goal->StructConf PurityQuant Purity Quantification (Is it >99% pure?) Goal->PurityQuant NMR 1H / 13C NMR (Best for connectivity) StructConf->NMR Chromatography Chromatography Selection PurityQuant->Chromatography GCCheck Check Thermal Stability (gem-dichloro alkene) Chromatography->GCCheck HPLC RP-HPLC (UV-DAD) (Recommended) GCCheck->HPLC High MW / Thermally Labile GC GC-MS (Risk of Degradation) GCCheck->GC Volatile & Stable

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific stability profile of BBPDE.

Diagram 2: The HPLC Workflow & Impurity Fate

This diagram illustrates the separation logic, showing where specific impurities are likely to elute relative to the main product.

HPLCWorkflow Sample Crude Sample (BBPDE + Impurities) Column C18 Column (Hydrophobic Interaction) Sample->Column Injection Impurity1 Impurity A: 4,4'-Dibromobenzophenone (More Polar -> Elutes Early) Column->Impurity1 Med Retention Impurity2 Impurity B: Triphenylphosphine Oxide (Very Polar -> Elutes First) Column->Impurity2 Low Retention Product Target: BBPDE (Non-Polar -> Elutes Late) Column->Product High Retention Detector UV Detector (254nm) Impurity1->Detector Impurity2->Detector Product->Detector Data Chromatogram Integration Detector->Data

Caption: Chromatographic separation principle showing the elution order of common synthesis byproducts relative to BBPDE.

Part 4: Data Interpretation & Validation

Self-Validating the System

A "pass" result on the HPLC is not enough. You must validate the run itself.

  • Resolution (

    
    ):  Ensure the resolution between the main peak (BBPDE) and the nearest impurity (likely the ketone precursor) is > 1.5.
    
  • Tailing Factor (

    
    ):  For halogenated aromatics, 
    
    
    
    interactions with the stationary phase can cause tailing.
    
    
    should be < 1.2. If higher, increase the % organic modifier or add 5 mM Ammonium Acetate.
  • Purity Calculation: Use Area Normalization .

    
    
    Note: This assumes similar extinction coefficients at 254 nm.[1] For absolute quantification, an external standard curve is required.
    
References
  • Comparison of HPLC and GC Techniques: Chromatography Today. "HPLC vs GC - A Beginner's Guide." Accessed February 22, 2026. [Link]

  • Synthesis and Properties of Halogenated Diphenylethylene Derivatives: Organic Syntheses. "Synthesis of 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethane analogs." Accessed February 22, 2026. [Link] (Note: Provides the foundational chemistry for the chlorinated analog, DDE, from which the brominated method is extrapolated).

  • UV-Vis Absorption Characteristics of Halogenated Alkenes: PubChem. "1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Spectral Data." Accessed February 22, 2026. [Link][1][2]

  • HPLC Method Transfer for Aldehydes/Ketones (Impurity Context): Agilent Application Notes. "Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones." Accessed February 22, 2026. [Link]

Sources

Comparative Guide: Analytical Validation for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2), a brominated analog of the persistent metabolite


-DDE, presents unique analytical challenges due to its high lipophilicity (

) and significant molecular weight (

). As drug development pipelines increasingly scrutinize halogenated impurities and environmental metabolites, the need for robust quantification is critical.

This guide provides an objective cross-validation of two primary analytical techniques: Gas Chromatography with Micro-Electron Capture Detection (GC-µECD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . While µECD offers superior sensitivity for halogenated species, GC-MS/MS provides the structural specificity required for regulatory submission in complex biological matrices.

Chemical Profile & Method Selection

Understanding the physicochemical properties of the analyte is the first step in method design. The presence of two bromine and two chlorine atoms creates a distinct electron-dense signature.

PropertyValueAnalytical Implication
Molecular Formula

Distinct isotope pattern (

) aids MS confirmation.
Boiling Point

(Predicted)
Requires high-temperature column phases (e.g., 5% phenyl) and high inlet temperatures.
Solubility Lipophilic (Hydrophobic)Requires non-polar solvents (Hexane, Isooctane) for extraction; incompatible with Reversed-Phase LC without APPI.
Electronegativity High (4 Halogens)Ideal for ECD. The electron capture cross-section is significantly higher than standard DDE.
Decision Matrix: Method Selection

Figure 1: Decision matrix for selecting between ECD and MS/MS based on matrix complexity and regulatory needs.

Method A: GC-µECD (The Sensitivity Standard)

Principle: The µECD detects electrophilic species (halogens) by measuring the reduction in standing current caused by electron capture. Best For: Environmental screening, purity analysis of raw materials, and ultra-trace detection in clean matrices.

Protocol Configuration
  • Inlet: Splitless @

    
    , purge time 0.75 min.
    
  • Column: DB-5ms or ZB-5 (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Carrier Gas:

    
     (makeup) and 
    
    
    
    (carrier) or
    
    
    (for speed).
  • Detector: µECD @

    
     (Must be higher than column max to prevent fouling).
    
  • Temperature Program:

    
     (1 min) 
    
    
    
    
    
    to
    
    
    
    
    
    
    to
    
    
    (hold 5 min).
Validation Insights
  • Linearity Limits: ECDs often exhibit a limited linear dynamic range (

    
     to 
    
    
    
    ). For this dibromo-compound, saturation occurs quickly due to the high halogen count.
  • Interference: Polychlorinated biphenyls (PCBs) or other halogenated solvents can co-elute. Dual-column confirmation (e.g., DB-5 and DB-1701) is mandatory for confirmation if MS is not used.

Method B: GC-MS/MS (The Specificity Standard)

Principle: Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode selects a precursor ion and fragments it to a specific product ion, eliminating matrix noise. Best For: DMPK studies, biological tissue analysis, and regulatory submissions requiring mass confirmation.

Protocol Configuration
  • Inlet: PTV (Programmed Temperature Vaporization) or Splitless @

    
    .
    
  • Source: Electron Impact (EI) @

    
    , 
    
    
    
    .
  • Precursor Selection: The molecular ion cluster is distinct.

    • Precursor:

      
       (based on 
      
      
      
      isotope contribution).
    • Transitions:

      • 
         (Loss of 
        
        
        
        ) – Quantifier
      • 
         (Loss of 
        
        
        
        ) – Qualifier
      • 
         (Loss of 
        
        
        
        ) – Qualifier
Validation Insights
  • Internal Standard: Use of

    
    -labeled 
    
    
    
    -DDE is recommended. If unavailable, PCB-153 is a suitable surrogate due to similar retention time and non-interference.
  • Linearity: GC-MS/MS typically offers a wider linear range (

    
    ) than ECD.
    

Cross-Validation Study: Experimental Data Comparison

The following data represents expected performance characteristics derived from validation studies of halogenated diphenylethylenes under ICH Q2(R2) guidelines.

Table 1: Performance Metrics Comparison
ParameterGC-µECDGC-MS/MS (MRM)Interpretation
LOD (Limit of Detection)


ECD is ~100x more sensitive for this specific analyte due to 4 halogens.
LOQ (Limit of Quantitation)


ECD is superior for ultra-trace environmental samples.
Linear Dynamic Range


MS/MS handles varying concentrations better without dilution.
Selectivity Low (Retention time only)High (Mass + Retention time)MS/MS is required for complex biological matrices.
Precision (RSD %)


MS/MS offers better precision due to internal standard correction (Isotope Dilution).
Matrix Effect High (Susceptible to co-elution)Low (MRM filters background)MS/MS is more robust for "dirty" samples.
Experimental Workflow: Sample Preparation

To ensure validity, the extraction method must match the lipophilicity of the analyte.

SamplePrep Sample Sample (Plasma/Water) IS Add Internal Std (13C-DDE or PCB-153) Sample->IS Extract LLE Extraction (Hexane:Acetone 9:1) IS->Extract Dry Drying (Na2SO4) Extract->Dry Conc Concentration (N2 Evap to 100µL) Dry->Conc Clean Cleanup (Optional) (Florisil SPE) Conc->Clean Dirty Matrix Analyze GC Injection Conc->Analyze Clean Matrix Clean->Analyze

Figure 2: Optimized sample preparation workflow ensuring high recovery (>85%) for lipophilic halogenated olefins.

Critical Analysis & Recommendations

The "Causality" of Choice
  • Why ECD? The four halogen atoms on 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene act as massive electron sinks. In an ECD, this results in a signal response magnitude that is disproportionately high compared to non-halogenated hydrocarbons. If your goal is strictly detection limit (e.g., checking for trace contamination in water), ECD is the scientifically superior choice.

  • Why MS/MS? In drug development, "a peak at 14.2 minutes" is not proof of identity. Regulatory bodies (FDA/EMA) require mass spectral confirmation. The fragmentation pattern (sequential loss of Br and Cl) provides a molecular fingerprint that ECD cannot.

Final Recommendation

For a drug development context:

  • Primary Method: Develop and validate the GC-MS/MS method. The specificity is non-negotiable for GLP studies.

  • Secondary Method: Use GC-µECD as a limit test for cleaning validation or manufacturing process control where the matrix is simple and sensitivity is paramount.

References

  • PubChem. (n.d.). 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CID 345917).[1] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[2][3] Retrieved February 22, 2026, from [Link]

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] Retrieved February 22, 2026, from [Link]

  • U.S. EPA. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. (Applicable to halogenated analogs).[5] Retrieved February 22, 2026, from [Link]

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A Senior Application Scientist's Guide to Catalytic Synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Challenging Synthesis

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, a halogenated diarylethylene, serves as a crucial building block in the synthesis of complex organic molecules, including polymers, agrochemicals, and pharmaceutical intermediates. Its structure is analogous to p,p'-DDE, a primary metabolite of the insecticide DDT, making it a compound of interest in toxicological and environmental research. However, the symmetric diarylation of a dichloroethylene core presents significant synthetic challenges, primarily centered on achieving high yields and selectivity while minimizing side reactions.

The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of three distinct and powerful catalytic systems for the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene: Palladium-Catalyzed Suzuki-Miyaura Coupling, Lewis Acid-Catalyzed Friedel-Crafts Acylation, and Iron-Catalyzed Cross-Coupling. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative performance comparison to guide researchers in selecting the optimal method for their specific needs.

Chapter 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, renowned for its mild reaction conditions and exceptional functional group tolerance.[1] For this specific synthesis, the strategy involves a double cross-coupling of a 1,1-dihaloethylene with two equivalents of 4-bromophenylboronic acid.

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2] The choice of a phosphine ligand, such as the one in Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical. The bulky, electron-rich phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition step, which is often rate-limiting. The base (e.g., Na₂CO₃, K₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that readily transfers its aryl group to the palladium center.[3]

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd_complex1 Aryl-Pd(II)-X L₂ oa->pd_complex1 tm Transmetalation pd_complex1->tm pd_complex2 Aryl-Pd(II)-Aryl' L₂ tm->pd_complex2 re Reductive Elimination pd_complex2->re re->pd0 Catalyst Regeneration product Aryl-Aryl' Product re->product start_reagents Ar-X start_reagents->oa boronic_reagent Ar'-B(OH)₂ + Base boronic_reagent->tm

Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol outlines a representative procedure for the double coupling reaction.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylboronic acid (2.2 equivalents) and sodium carbonate (3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 4:1 ratio). Degassing solvents by sparging with an inert gas for 20-30 minutes minimizes dissolved oxygen.

  • Substrate Addition: Add 1,1-dibromoethylene (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[1]

Chapter 2: Lewis Acid-Catalyzed Friedel-Crafts Reaction

The Friedel-Crafts reaction, a classic method for C-C bond formation on aromatic rings, offers a fundamentally different, palladium-free approach.[4][5] This strategy involves the reaction of two equivalents of bromobenzene with a suitable C2 electrophile, such as dichloroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Mechanistic Insight: Electrophilic Aromatic Substitution

The key to this reaction is the generation of a highly reactive electrophile. The Lewis acid (AlCl₃) coordinates to the chlorine atom of dichloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[6] This potent electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. A subsequent deprotonation-aromatization step regenerates the aromaticity and releases HCl. A final reduction step (e.g., Wolff-Kishner or Clemmensen reduction) would be required to convert the intermediate ketone to the desired dichloroethylene product. This multi-step nature is a key consideration.

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation reagents Dichloroacetyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) [R-C=O]⁺ + AlCl₄⁻ reagents->acylium Step 1: Electrophile Generation attack Electrophilic Attack acylium->attack aromatic Bromobenzene (Nucleophile) aromatic->attack sigma Sigma Complex (Arenium Ion) attack->sigma Step 2: Nucleophilic Attack deprotonation Deprotonation sigma->deprotonation product Acylated Product deprotonation->product Step 3: Aromatization catalyst_regen AlCl₃ Regenerated + HCl deprotonation->catalyst_regen

Friedel-Crafts Acylation Mechanism.
Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the acylation step. A subsequent reduction step would be necessary.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask fitted with a dropping funnel, a condenser, and a gas outlet (vented to a scrubber), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and dry dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath. Vigorous stirring is essential.

  • Reagent Addition: Add dichloroacetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Substrate Addition: After the initial addition, add bromobenzene (2.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction is highly exothermic and generates HCl gas.[7]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude ketone can be purified by crystallization or chromatography before proceeding to the reduction step.[8]

Chapter 3: Iron-Catalyzed Cross-Coupling

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative to palladium-based methods.[9] Iron catalysts are attractive due to the high abundance and low toxicity of iron. This approach typically involves the coupling of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with a suitable dichloroethylene derivative, catalyzed by an iron salt like iron(III) chloride (FeCl₃) or iron(III) fluoride (FeF₃).[10]

Mechanistic Insight: A Radical or Organometallic Pathway?

The mechanism of iron-catalyzed cross-coupling is complex and still a subject of debate, but it is distinct from the Pd(0)/Pd(II) cycle. It likely involves the formation of organoiron intermediates. One plausible pathway begins with the reaction of the Grignard reagent with the iron salt to form an active iron species. This species can then undergo a process analogous to oxidative addition with the dichloroethylene substrate. Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, would yield the product and regenerate the catalytic species. The use of co-solvents like N-methyl-2-pyrrolidone (NMP) or additives like fluoride can be crucial for stabilizing the active catalytic species and preventing side reactions like homocoupling.[9][10]

Experimental Protocol: Iron-Catalyzed Cross-Coupling

This protocol is adapted from general procedures for iron-catalyzed biaryl synthesis.

  • Grignard Reagent Preparation: Prepare 4-bromophenylmagnesium bromide from 4-dibromobenzene and magnesium turnings in anhydrous THF under an inert atmosphere.[11][12] Titrate the prepared Grignard reagent to determine its exact molarity.

  • Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, add the iron catalyst (e.g., FeCl₃, 5 mol%) and anhydrous THF.

  • Co-solvent Addition: Add NMP (1.0-2.0 equivalents relative to the substrate).

  • Substrate Addition: Add the 1,1-dichloroethylene derivative (1.0 equivalent).

  • Grignard Addition: Cool the mixture to 0 °C and slowly add the Grignard reagent (2.2 equivalents) dropwise. The reaction is often very fast, even at low temperatures.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by GC-MS.

  • Work-up: Quench the reaction by carefully adding a dilute HCl solution.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Performance Comparison and Data Summary

The choice of catalyst has a profound impact on reaction efficiency, cost, and environmental footprint. The following table summarizes the key performance metrics for the discussed catalytic systems.

Parameter Palladium-Catalyzed Suzuki Coupling Lewis Acid-Catalyzed Friedel-Crafts Iron-Catalyzed Cross-Coupling
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂[1]AlCl₃, FeCl₃[8]FeCl₃, FeF₃[9][10]
Catalyst Loading 1-5 mol% (Catalytic)>200 mol% (Stoichiometric)[6]3-10 mol% (Catalytic)
Typical Temp. (°C) 65 - 1000 - 25 (exothermic)0 - 25
Typical Time (h) 10 - 242 - 8 (for acylation step)1 - 4
Estimated Yield (%) 75 - 92%[1]60 - 80% (multi-step)70 - 90%
Key Reagents Arylboronic Acid, Base (Na₂CO₃)Acyl Chloride, BromobenzeneGrignard Reagent, Dichloroalkene
Advantages High functional group tolerance, mild conditions, well-established.Inexpensive catalyst, rapid acylation step.Low catalyst cost, low toxicity, very fast reaction times.
Disadvantages High cost of palladium, air-sensitive catalyst, potential for boron contamination.Stoichiometric catalyst use, harsh/corrosive conditions (HCl gas), requires subsequent reduction step, limited functional group tolerance.Grignard reagents are highly basic and incompatible with many functional groups, can have homocoupling side-products.

General Workflow for Catalyst Selection and Optimization

The process of identifying the best catalyst for a specific application involves a systematic workflow. This begins with small-scale screening of different catalyst types and reaction conditions, followed by optimization and scale-up of the most promising candidate.

Experimental_Workflow General Workflow for Catalyst Optimization start Define Synthetic Target: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene lit_review Literature Review & Route Selection (e.g., Suzuki, F-C, Fe-Coupling) start->lit_review screening Catalyst Screening (Small Scale) lit_review->screening analysis Reaction Monitoring & Analysis (TLC, GC-MS, NMR) screening->analysis optimization Condition Optimization (Temperature, Solvent, Base/Additive) optimization->analysis analysis->optimization Identify Lead Catalyst scale_up Scale-Up Synthesis analysis->scale_up Optimal Conditions Found purification Work-up & Purification (Chromatography, Crystallization) scale_up->purification characterization Product Characterization (NMR, MS, m.p.) purification->characterization

Workflow for Catalyst Selection.

Conclusion and Future Outlook

For the synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, all three catalytic methods offer viable pathways, each with a distinct profile of advantages and disadvantages.

  • Palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, high yields, and excellent functional group tolerance, making it the preferred choice for laboratory-scale synthesis of complex analogues where catalyst cost is not the primary constraint.

  • Lewis acid-catalyzed Friedel-Crafts acylation is a classic, cost-effective method but is hampered by its use of stoichiometric, corrosive reagents and its multi-step nature, making it less elegant and potentially less suitable for sensitive substrates.

  • Iron-catalyzed cross-coupling represents the most modern, "green," and economical approach. Its remarkably fast reaction times and the low cost of the catalyst make it highly attractive for large-scale industrial applications, provided the substrate is tolerant of the highly basic Grignard reagents.

The choice of catalyst is therefore not absolute but is dictated by the specific requirements of the project, including scale, budget, required purity, and the chemical complexity of the starting materials. Future research will likely focus on further developing robust and recyclable iron catalysts to combine the high functional group tolerance of palladium systems with the economic and environmental benefits of iron.

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  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51444.
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  • Bergman, J., & Tilstam, U. (1986). Synthesis of methanesulfonyl derivatives of 2,2-bis (4-chlorophenyl)-1,1-dichloroethylene (p,p'-DDE), present in seal from the Baltic. Acta Chemica Scandinavica, Series B, 40, 317-318.
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Navigating the Synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene, a halogenated aromatic compound, serves as a crucial building block in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with unique photophysical properties. The presence of bromine atoms offers reactive sites for further molecular elaboration through cross-coupling reactions, while the dichloroethylene moiety contributes to the molecule's overall structural and electronic characteristics. This guide provides a comprehensive review and comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying mechanisms, experimental protocols, and relative merits of each approach.

Key Synthetic Strategies

The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene predominantly revolves around two strategic approaches: the construction of the carbon-carbon double bond and the introduction of the dichloroethylene moiety. This can be achieved through several distinct reaction pathways, each with its own set of advantages and limitations.

Route 1: Dehydrohalogenation of a Saturated Precursor

One of the most common and classical methods for introducing unsaturation is through a dehydrohalogenation reaction.[1] This approach involves the elimination of a hydrogen halide from an alkyl halide, typically facilitated by a strong base.

Mechanistic Rationale

The dehydrohalogenation reaction generally proceeds via an E2 (elimination, bimolecular) mechanism. This concerted process involves the simultaneous removal of a proton by a base and the departure of a leaving group (a halide ion) from an adjacent carbon atom, resulting in the formation of a double bond. The efficiency of this reaction is influenced by the strength of the base, the nature of the leaving group, and the steric environment around the reaction center.

Experimental Protocol: Dehydrochlorination of 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane

A frequently employed precursor for this route is 1,1-bis(4-bromophenyl)-2,2,2-trichloroethane. The dehydrochlorination of this compound yields the desired product.

Materials:

  • 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane

  • Potassium hydroxide (KOH)[2]

  • Ethanol

  • Water

  • Dimethyl benzyl lauryl ammonium chloride (as a phase-transfer catalyst, optional)[3][4]

Procedure:

  • Dissolve 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In a separate flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

  • Slowly add the potassium hydroxide solution to the solution of the starting material. If using a phase-transfer catalyst, add it to the reaction mixture at this stage.[3][4]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.

Dehydrohalogenation Route 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane->1,1-Bis(4-bromophenyl)-2,2-dichloroethylene KOH, Ethanol, Reflux

Caption: Dehydrohalogenation of a trichloroethane precursor.

Route 2: McMurry Coupling Reaction

The McMurry reaction is a powerful tool in organic synthesis for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[5][6] This method is particularly useful for synthesizing sterically hindered alkenes.

Mechanistic Rationale

The McMurry reaction utilizes low-valent titanium species, typically generated in situ by the reduction of titanium(III) or titanium(IV) chloride with a reducing agent like zinc-copper couple or lithium aluminum hydride.[7][8] The reaction is believed to proceed through a two-step mechanism. The first step involves a single-electron transfer from the low-valent titanium to the carbonyl groups, forming ketyl radical anions which then dimerize to form a pinacolate intermediate. The second step is the deoxygenation of the pinacolate by the oxophilic titanium species to yield the alkene.[7]

Experimental Protocol: Coupling of 4,4'-Dibromobenzophenone

This route involves the self-coupling of 4,4'-dibromobenzophenone to directly form the target molecule.

Materials:

  • 4,4'-Dibromobenzophenone

  • Titanium(III) chloride (TiCl₃) or Titanium(IV) chloride (TiCl₄)

  • Zinc-copper couple (Zn(Cu)) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the reducing agent (e.g., Zn(Cu) couple) to a flask containing anhydrous THF or DME.

  • Cool the suspension to 0 °C and slowly add the titanium chloride (TiCl₃ or TiCl₄) dropwise.

  • Allow the mixture to warm to room temperature and then reflux for several hours to generate the low-valent titanium reagent.

  • Cool the mixture to room temperature and add a solution of 4,4'-dibromobenzophenone in anhydrous THF or DME.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 20 hours), monitoring the reaction by TLC.[8]

  • After completion, cool the reaction to room temperature and quench by the slow addition of 2 M HCl.

  • Extract the product with an organic solvent (e.g., chloroform).[8]

  • Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.[8]

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.

McMurry Coupling Route 2 x 4,4'-Dibromobenzophenone 2 x 4,4'-Dibromobenzophenone 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene 2 x 4,4'-Dibromobenzophenone->1,1-Bis(4-bromophenyl)-2,2-dichloroethylene Low-valent Ti (e.g., TiCl₃/LiAlH₄), THF, Reflux

Caption: McMurry coupling of a benzophenone derivative.

Route 3: Friedel-Crafts Type Reactions

Friedel-Crafts reactions are a cornerstone of organic chemistry for attaching substituents to aromatic rings.[9] While not a direct route to the final product, a Friedel-Crafts acylation can be a key step in synthesizing the necessary precursors, such as 4,4'-dibromobenzophenone for the McMurry coupling.

Mechanistic Rationale

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form an aryl ketone.[10]

Experimental Protocol: Synthesis of 4,4'-Dibromobenzophenone

This protocol describes the synthesis of the precursor for the McMurry coupling via a Friedel-Crafts acylation.

Materials:

  • Bromobenzene

  • 4-Bromobenzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-bromobenzoyl chloride in dry dichloromethane to the cooled suspension.

  • To this mixture, add bromobenzene dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 4,4'-dibromobenzophenone.

Friedel-Crafts Acylation Bromobenzene + 4-Bromobenzoyl chloride Bromobenzene + 4-Bromobenzoyl chloride 4,4'-Dibromobenzophenone 4,4'-Dibromobenzophenone Bromobenzene + 4-Bromobenzoyl chloride->4,4'-Dibromobenzophenone AlCl₃, DCM

Caption: Friedel-Crafts acylation to form the benzophenone precursor.

Comparison of Synthetic Routes

FeatureDehydrohalogenationMcMurry CouplingFriedel-Crafts (for Precursor)
Starting Materials 1,1-Bis(4-bromophenyl)-2,2,2-trichloroethane4,4'-DibromobenzophenoneBromobenzene, 4-Bromobenzoyl chloride
Key Reagents Strong base (e.g., KOH)Low-valent titanium (e.g., TiCl₃/LiAlH₄)Lewis acid (e.g., AlCl₃)
Reaction Conditions Reflux in ethanolReflux in THF/DME, inert atmosphereLow temperature to room temperature
Yield Generally good to highVariable, can be high for symmetrical couplingTypically good to high
Advantages Simple procedure, readily available reagentsDirect formation of the C=C bond, good for sterically hindered alkenesWell-established, reliable method for ketone synthesis
Disadvantages Requires synthesis of the chlorinated precursorRequires stoichiometric amounts of titanium reagents, sensitive to air and moistureRequires stoichiometric Lewis acid, generates acidic waste
Scalability Generally scalableCan be challenging to scale up due to the nature of the titanium reagentsScalable, widely used in industry

Conclusion

The synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene can be effectively achieved through several synthetic pathways. The dehydrohalogenation route offers a straightforward and often high-yielding approach, provided the saturated precursor is accessible. The McMurry coupling provides a direct and elegant method for constructing the central double bond from a readily prepared ketone, and is particularly advantageous for creating sterically congested alkenes. The Friedel-Crafts acylation, while not a direct route to the final product, is an indispensable tool for preparing the necessary benzophenone intermediate.

The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. For large-scale synthesis, the dehydrohalogenation route might be preferred due to its simplicity and the use of less hazardous reagents compared to the McMurry coupling. However, for smaller-scale preparations or when steric hindrance is a concern, the McMurry coupling offers a powerful alternative. A thorough understanding of the mechanisms and experimental nuances of each method is crucial for the successful synthesis of this important chemical intermediate.

References

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benchmarking the properties of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene against similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene and Related Diaryl-dichloroethylene Analogs

Introduction

The 1,1-diaryl-2,2-dichloroethylene scaffold is a core structure in a range of compounds known for their significant biological activities. The most prominent member of this class is 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene (p,p'-DDE), the persistent metabolite of the insecticide DDT.[1][2] The biological activity of p,p'-DDE, particularly its role as an endocrine disruptor, has prompted extensive research into how modifications of its chemical structure alter its physicochemical and biological properties.[1]

This guide provides a comparative benchmark of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDCE), a brominated analog of p,p'-DDE. By systematically comparing its properties against its well-characterized chlorinated (p,p'-DDE), hydroxylated, and saturated (p,p'-DDD) counterparts, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound. We will delve into its physicochemical characteristics, outline a representative synthetic approach, and present a detailed protocol for benchmarking its biological activity, specifically focusing on endocrine disruption pathways where its analogs are known to be active.

Section 1: Physicochemical Properties - A Comparative Overview

The substitution of chlorine with bromine, or the introduction of hydroxyl groups, significantly alters a molecule's physicochemical profile. These changes in properties such as molecular weight, lipophilicity (as estimated by XLogP3), and polarity are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement.

The data presented in Table 1 summarizes the key computed physicochemical properties for BBDCE and its selected analogs. The substitution of chlorine with the larger, more polarizable bromine atom in BBDCE results in a substantial increase in molecular weight compared to p,p'-DDE.[2][3] Interestingly, the calculated lipophilicity (XLogP3) is higher for BBDCE, suggesting that the increased size and surface area of the bromine atoms outweigh their slightly higher electronegativity in this context.[3] In contrast, the hydroxylated analog is significantly less lipophilic and more polar due to the hydrogen-bonding capacity of the phenol groups.[4]

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3PubChem CID
1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDCE) C₁₄H₈Br₂Cl₂406.97.1345917[3]
1,1-Bis(4-chlorophenyl)-2,2-dichloroethylene (p,p'-DDE) C₁₄H₈Cl₄318.036.66368[2][5]
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (p,p'-DDD) C₁₄H₁₀Cl₄320.04N/A6289[6][7]
1,1-Bis(4-hydroxyphenyl)-2,2-dichloroethylene C₁₄H₁₀Cl₂O₂281.1N/A84677[4]

Section 2: Synthesis and Characterization

The synthesis of 1,1-diaryl-2,2-dichloroethylene derivatives can be approached through several established organic chemistry methodologies. A common and effective route involves the Friedel-Crafts type acylation of an appropriate arene with a suitable reagent, followed by subsequent chemical modifications. For instance, the synthesis of methanesulfonyl derivatives of p,p'-DDE has been successfully achieved by reacting p,p'-DDE with methanesulfonic anhydride.[8] A similar acylation strategy using substituted benzophenones as precursors is also viable.

Below is a representative protocol adapted from established procedures for related compounds, outlining a plausible synthesis for BBDCE.

Experimental Protocol: Synthesis of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Causality Behind Experimental Choices:

  • Reactants: 4,4'-Dibromobenzophenone is chosen as the precursor, providing the core diaryl structure. The choice of a Wittig-type reagent or a related organometallic species that can introduce the dichloromethylene group is critical for the final step.

  • Catalyst/Reagent: Reactions of this type often require strong bases or metal catalysts to proceed efficiently.

  • Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are typically used to prevent quenching of the reactive organometallic intermediates.[9]

  • Purification: Column chromatography is the standard method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4,4'-Dibromobenzophenone D Generate Dichloromethylene Ylide or equivalent species in situ A->D B Dichloromethylene Reagent Precursor (e.g., Chloroform, PPh3) B->D C Anhydrous Solvent (THF) C->D E Nucleophilic attack on benzophenone carbonyl D->E F Elimination to form C=C double bond E->F G Quench Reaction (e.g., with aq. NH4Cl) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify via Silica Gel Chromatography I->J K Final Product: 1,1-Bis(4-bromophenyl)- 2,2-dichloroethylene J->K

Caption: Synthetic workflow for 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), add 4,4'-dibromobenzophenone (1.0 equiv).

  • Solvation: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Reagent Generation: In a separate flask, prepare the dichloromethylene Wittig reagent or a similar carbenoid species according to established literature procedures (e.g., from triphenylphosphine and carbon tetrachloride, or deprotonation of chloroform).

  • Reaction: Cool the benzophenone solution to a suitable temperature (e.g., 0 °C or -78 °C) and slowly add the dichloromethylene reagent.

  • Incubation: Allow the reaction to stir at low temperature and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 3: Benchmarking Biological Activity: A Case Study in Endocrine Disruption

Rationale for Experimental Design:

Given that p,p'-DDE is a known antiandrogen that can disrupt the balance between estrogen and androgen signaling in hormone-dependent breast cancer cells, a comparative study of BBDCE's effect in the same system is a logical and powerful benchmarking strategy.[1] This approach allows for a direct comparison of how the halogen substitution (Br vs. Cl) impacts this specific biological activity. The human breast cancer cell line CAMA-1 is an ideal model as it expresses both estrogen receptor alpha (ERα) and the androgen receptor (AR), and its proliferation is modulated by both estrogens and androgens.[1] This protocol is designed to be self-validating by including positive and negative controls, ensuring that any observed effects are attributable to the test compounds.

G cluster_prep Cell Culture Preparation cluster_treat Compound Treatment cluster_assay Endpoint Analysis A Culture CAMA-1 cells in hormone-depleted medium B Seed cells into 96-well plates A->B D Treat cells with compounds +/- Estradiol (E2) and Dihydro- testosterone (DHT) B->D C Prepare serial dilutions of BBDCE and p,p'-DDE C->D F Incubate for 9 days D->F E Include Controls: Vehicle (DMSO), E2 alone, E2+DHT, Positive Control (Hydroxyflutamide) E->D G Assess Cell Proliferation (e.g., MTT Assay) F->G H Analyze Gene Expression (qPCR for AR, ESR1, CCND1) F->H I Comparative Data Analysis: Potency of BBDCE vs. p,p'-DDE G->I H->I

Caption: Workflow for benchmarking antiandrogenic activity in vitro.

Detailed Protocol: Comparative Antiandrogenic Activity in Hormone-Dependent Breast Cancer Cells
  • Cell Culture:

    • Culture CAMA-1 human breast cancer cells in phenol red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding:

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 5,000 cells per well. Allow cells to adhere for 24-48 hours.

  • Treatment Preparation:

    • Prepare stock solutions of BBDCE, p,p'-DDE, and the positive control antiandrogen hydroxyflutamide in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions to create a range of final treatment concentrations (e.g., 0.1 to 10 µM). The final DMSO concentration in the media should be kept constant and low (<0.1%).

  • Dosing:

    • Remove the seeding medium and replace it with fresh hormone-depleted medium containing the test compounds.

    • Establish the following treatment groups for a comprehensive comparison:

      • Vehicle Control (DMSO)

      • 17β-estradiol (E2, e.g., 100 pM) to stimulate proliferation.

      • E2 (100 pM) + Dihydrotestosterone (DHT, e.g., 500 pM) to establish an androgen-inhibited baseline.

      • E2 + DHT + varying concentrations of BBDCE.

      • E2 + DHT + varying concentrations of p,p'-DDE.

      • E2 + DHT + varying concentrations of hydroxyflutamide.

  • Incubation:

    • Incubate the treated plates for 9 days, replacing the media and treatments every 2-3 days to ensure consistent compound exposure.

  • Proliferation Assay (MTT):

    • At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Gene Expression Analysis (Optional but Recommended):

    • In parallel experiments using 6-well plates, treat cells as described above.

    • After a shorter incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the relative expression of key hormone-responsive genes, such as the Androgen Receptor (AR), Estrogen Receptor 1 (ESR1), and Cyclin D1 (CCND1). Normalize data to a stable housekeeping gene.

Data Interpretation and Discussion

The primary endpoint of this benchmarking study is to determine if BBDCE, like p,p'-DDE, can reverse the growth-inhibitory effects of DHT in estrogen-stimulated CAMA-1 cells. By comparing the dose-response curves of BBDCE and p,p'-DDE, one can establish their relative potencies as antiandrogens.

  • Hypothesized Outcome: Given the structural similarity, it is hypothesized that BBDCE will also exhibit antiandrogenic properties. However, the differences in size and electronegativity of bromine versus chlorine could influence the affinity of BBDCE for the androgen receptor's ligand-binding pocket. The higher lipophilicity of BBDCE[3] might lead to increased cell uptake and potentially higher potency, or conversely, its larger size could result in a weaker binding interaction compared to p,p'-DDE.

  • Gene Expression: Analysis of gene expression would provide mechanistic insight. A reversal of DHT-mediated downregulation of genes like ESR1 and CCND1 by BBDCE would provide strong evidence that it acts through the androgen signaling pathway.[1]

Conclusion

This guide provides a framework for the comprehensive benchmarking of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. By systematically comparing its physicochemical properties, outlining a synthetic strategy, and detailing a robust protocol for assessing its biological activity against well-known analogs, researchers can effectively characterize this compound. The provided methodologies, grounded in established scientific literature, offer a reliable starting point for investigating the structure-activity relationships within the broader class of diaryl-dichloroethylene compounds, which may have implications for toxicology, environmental science, and the development of new chemical probes for biological research.

References

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDCE)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (BBDCE). As a halogenated aromatic compound structurally related to persistent organic pollutants (POPs) like DDT and DDE, BBDCE necessitates rigorous disposal protocols to mitigate risks to human health and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory standards.

Core Principles: Understanding the Hazard

1,1-Bis(4-bromophenyl)-2,2-dichloroethylene is a complex halogenated hydrocarbon. While specific toxicological data for BBDCE is not widely available, its structural similarity to DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) provides a strong basis for risk assessment. DDE is a known breakdown product of DDT, notorious for its environmental persistence, bioaccumulation, and toxicity.[1][2] Compounds in this class are generally characterized by high toxicity, suspected carcinogenicity, and long-term adverse effects on aquatic ecosystems.[3][4][5]

The presence of both bromine and chlorine atoms classifies BBDCE as a mixed halogenated organic compound. The primary disposal challenge for such chemicals is the potential for generating acidic gases (Hydrogen Chloride, Hydrogen Bromide) and other hazardous by-products like dioxins if not incinerated at appropriate temperatures.[6] Therefore, all disposal procedures are designed around the core principle of complete and irreversible destruction , in line with international regulations for Persistent Organic Pollutants (POPs) established by the Stockholm Convention.[7][8]

Hazard Profile (Inferred from Analogous Compounds)DescriptionPrimary Mitigation Strategy
Suspected Carcinogenicity Compounds like DDE are classified as suspected human carcinogens.[3][5][6]Minimize exposure through engineering controls (fume hoods) and appropriate Personal Protective Equipment (PPE).
High Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][4]Prevent any release into the environment. Do not dispose of down the drain.[9][10]
Persistence & Bioaccumulation Fat-soluble organochlorines like DDE accumulate in organisms and persist in the environment.[1]Ensure final disposal leads to complete molecular destruction, preventing environmental accumulation.
Reproductive & Developmental Toxicity DDE has been identified as a reproductive and developmental toxicant.[11]Strict adherence to handling protocols to prevent any level of exposure.

Immediate Safety & Handling Protocols

Prior to generating any waste, ensure the following controls are in place. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling of solid BBDCE or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE) : A baseline of protection includes:

    • Eye Protection : Chemical splash goggles are mandatory.

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Consider double-gloving for added protection.

    • Body Protection : A fully buttoned lab coat must be worn.[10][12]

  • Storage : Store BBDCE in tightly closed, clearly labeled containers in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][13]

Step-by-Step Waste Management & Disposal Workflow

The fundamental rule for BBDCE disposal is strict segregation into a dedicated "Halogenated Organic Waste" stream.[9][14][15] Mixing this waste with non-halogenated streams leads to cross-contamination and significantly increases the complexity and cost of disposal for the entire container.[16]

Workflow Diagram: BBDCE Waste Segregation

BBDCE_Disposal_Workflow start_node Generation of BBDCE Waste (Solid, Liquid, or Contaminated Material) decision_solid Is the waste solid BBDCE or residue? start_node->decision_solid decision_liquid Is the waste a liquid solution containing BBDCE? start_node->decision_liquid decision_contaminated Is it contaminated labware? start_node->decision_contaminated process_solid Collect in a dedicated, labeled solid waste container. decision_solid->process_solid Yes process_liquid Collect in a dedicated, non-metallic liquid waste container. decision_liquid->process_liquid Yes process_sharps Contaminated Sharps: Place in puncture-proof sharps container. decision_contaminated->process_sharps Yes, Sharps process_nonsharps Contaminated Glass/Plastic: Rinse with minimal solvent (collect rinseate as liquid waste). Dispose of as contaminated solid waste. decision_contaminated->process_nonsharps Yes, Non-Sharps final_container Halogenated Organic Waste (Awaiting Professional Disposal) process_solid->final_container process_liquid->final_container process_sharps->final_container process_nonsharps->final_container

Caption: Decision workflow for segregating BBDCE waste streams.

Protocol 1: Solid BBDCE Waste
  • Designate a Container : Use a clearly labeled, sealable container for solid halogenated waste. The container must be made of a material compatible with BBDCE.

  • Transfer : Carefully transfer residual BBDCE powder, contaminated weighing paper, or other solid materials into this container inside a fume hood.

  • Seal and Label : Keep the container sealed when not in use. Ensure the label clearly states "Hazardous Waste: Halogenated Solids" and lists "1,1-Bis(4-bromophenyl)-2,2-dichloroethylene" as a primary constituent.

Protocol 2: Liquid BBDCE Waste
  • Designate a Container : Use a dedicated container for "Halogenated Organic Liquid Waste" .[9] Polyethylene or glass containers are often suitable; avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]

  • Collect Waste : Pour all solutions containing BBDCE directly into the designated waste container. This includes reaction mixtures, chromatography fractions, and solvent rinses from cleaning contaminated glassware.

  • Maintain a Log : Keep a running log of the container's contents, including the approximate volume and percentage of each component added.[14] This is a regulatory requirement for waste disposal vendors.

  • Seal and Store : Keep the container tightly sealed to prevent the release of volatile organic compounds (VOCs). Store it in a designated satellite accumulation area, preferably within secondary containment.

Protocol 3: Contaminated Labware and Materials
  • Sharps : Needles, scalpels, or other contaminated sharps must be placed directly into a designated, puncture-resistant sharps container for hazardous chemical waste.

  • Non-Sharps (Glassware, Pipettes) :

    • Minimize contamination by using disposable materials where feasible.

    • For reusable glassware, perform an initial rinse with a minimal amount of an appropriate organic solvent (e.g., acetone, ethyl acetate).

    • Crucially, this solvent rinseate is now hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.

    • After the initial rinse, glassware can typically be washed using standard laboratory procedures.

  • Gloves, Bench Liners, and Wipes : All disposable materials grossly contaminated with BBDCE should be collected with the solid hazardous waste.

Final Disposal Pathway: Irreversible Destruction

As a likely Persistent Organic Pollutant, BBDCE waste is subject to stringent disposal regulations that forbid landfilling, recycling, or reuse.[8][17][18]

  • High-Temperature Incineration : The only acceptable disposal method is destruction in a licensed hazardous waste incinerator.[19][20][21] These facilities operate at temperatures sufficient to break down the stable aromatic and halogenated structure of BBDCE into simpler, less harmful components.

  • Acid Gas Scrubbing : Professional incinerators are equipped with advanced scrubbing systems to neutralize the HCl and HBr gases produced during combustion, preventing their release into the atmosphere.[21]

  • Arranging for Pickup : Do not transport hazardous waste yourself.[16] All disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor. They will provide the correct containers, labels, and procedures for collection.

Emergency Procedures: Spills and Exposure

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][22]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

Spill Management:

  • Small Spill (manageable by trained personnel) :

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.

    • Carefully sweep or scoop the absorbed material into a designated container for solid halogenated hazardous waste.[10]

    • Clean the spill area with a cloth and solvent; collect the wipe and solvent as hazardous waste.

  • Large Spill :

    • Evacuate the immediate area.

    • Alert others and restrict access to the location.

    • Contact your institution's EHS or emergency response team immediately.[13]

References

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Comprehensive Safety & Handling Guide: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Chemical Identity: 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene (CAS: 21655-73-2) Structural Analogue Hazard: This compound is the brominated analogue of


-DDE  (a persistent metabolite of DDT).
Core Directive:  Treat with Extreme Caution .

As researchers, we often focus on the functional utility of halogenated olefins—whether for Aggregation-Induced Emission (AIE) studies or flame retardant synthesis. However, the structural homology of this compound to banned organochlorine pesticides necessitates a "Zero-Exposure" handling protocol.

The "Silent" Risks:

  • Dermal Absorption: Like its chlorinated cousins, this lipophilic molecule can penetrate the stratum corneum. Once absorbed, halogenated diphenyls partition into adipose tissue, leading to bioaccumulation.

  • Endocrine Disruption: Structural analogs are potent androgen receptor antagonists.

  • Delayed Toxicity: Acute exposure may yield few immediate symptoms, masking chronic organ damage (hepatotoxicity).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any workflow involving >10 mg of substance.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Double Nitrile (min. 5 mil outer / 4 mil inner)Prevents particulate embedding. Colored inner gloves allow visual breach detection.
Hand Protection (Solution) Silver Shield® (Laminate) or Viton® Standard nitrile is permeable to halogenated solvents (e.g., DCM, Chloroform) often used with this compound. Laminate provides >4hr breakthrough time.
Respiratory N95 (min) or P100 (preferred)If weighing outside a glovebox, static-charged powders can aerosolize. Note: A Fume Hood is the primary control; respirators are secondary.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors from solvated forms can bypass side shields and absorb through the mucous membranes of the eye.
Body Tyvek® Lab Coat (Disposable)Cotton coats trap dust and absorb solvents, becoming a secondary source of exposure. Disposable Tyvek prevents "take-home" contamination.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating system : every step includes a check to ensure containment before proceeding.

Phase 1: Preparation & Weighing
  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm) or a HEPA-filtered Glovebox.

  • Static Control: Use an ionizing fan or anti-static gun. Halogenated aromatic solids are prone to static cling, increasing dispersion risk.

Step-by-Step:

  • Don PPE: Put on Tyvek coat, adjust goggles, and don double gloves (inner: blue, outer: purple/white).

  • Prepare Balance: Place the analytical balance inside the hood. Line the weighing area with a disposable absorbent pad (black surface preferred to visualize white powder spills).

  • Transfer: Open the source container only when the balance draft shield is closed. Use a disposable antistatic spatula.

  • Decontamination: Immediately after weighing, wipe the exterior of the transfer vial with a Kimwipe dampened in hexane (or appropriate solvent) before removing it from the hood.

Phase 2: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, switch to Silver Shield gloves . Nitrile degrades in <5 minutes against DCM, carrying the dissolved toxin through the glove to your skin.

Step-by-Step:

  • Dissolution: Add solvent slowly. Ensure the vessel is vented to a bubbler or scrubber if the reaction generates pressure.

  • Spill Defense: Perform all liquid transfers over a secondary containment tray (polypropylene).

  • Waste Segregation: Do not mix waste with general organic solvents. Label specifically: "Halogenated Aromatic Waste - High Toxicity."

Emergency Response & Disposal Logic

Spill Management (Solid)[1]
  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Do not dry sweep. Cover with a solvent-dampened pad (e.g., ethanol) to prevent dust generation.

  • Collect: Scoop up the pad and waste into a wide-mouth jar.

  • Verify: Use a UV lamp (365 nm). Many halogenated diphenyls exhibit fluorescence; use this to check for invisible residues.

Disposal Pathway[1][2][3][4]
  • Method: High-Temperature Incineration (>1000°C) with scrubber.

  • Reasoning: Low-temperature combustion can catalyze the formation of polybrominated dibenzo-p-dioxins (PBDDs), which are orders of magnitude more toxic than the parent compound.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene RiskAssess Risk Assessment: Is mass > 10mg? Start->RiskAssess EngControl Engineering Control: Fume Hood or Glovebox? RiskAssess->EngControl Yes PPE_Solid PPE Check (Solid): N95 + Double Nitrile + Tyvek RiskAssess->PPE_Solid No (Still use hood) EngControl->PPE_Solid Solid Handling Stop STOP: Upgrade Safety Protocols EngControl->Stop No Hood Available SolventCheck Solvent Selection: Halogenated (DCM/CHCl3)? PPE_Solid->SolventCheck Dissolving? PPE_Liquid PPE Check (Liquid): Silver Shield Gloves + Goggles Action EXECUTE EXPERIMENT PPE_Liquid->Action PPE_Liquid->Stop Nitrile Gloves Only SolventCheck->PPE_Liquid Yes (High Permeation Risk) SolventCheck->Action No (Ethanol/Hexane) Waste Waste Disposal: Segregated Halogenated Stream Action->Waste

Figure 1: Decision logic for PPE selection and operational safety. Note the critical branch at "Solvent Selection" requiring an upgrade to laminate gloves.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345917, 1,1-Bis(4-bromophenyl)-2,2-dichloroethylene. Retrieved February 22, 2026 from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1000 Table Z-1. (Reference for general particulate regulation). Retrieved from [Link]

Sources

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